1-(3-Bromophenyl)-2-methylpropan-2-amine
Description
Properties
IUPAC Name |
1-(3-bromophenyl)-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJANHVNFQTFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(3-Bromophenyl)-2-methylpropan-2-amine CAS 808769-14-4 properties
Common Designation: 3-Bromophentermine
CAS Registry Number: 808769-14-4
Chemical Class: Halogenated Phenethylamine /
Executive Summary
1-(3-Bromophenyl)-2-methylpropan-2-amine (CAS 808769-14-4) is a specialized chemical scaffold utilized primarily in medicinal chemistry and neuropsychiatric drug discovery. Structurally, it is the 3-bromo analogue of phentermine , a well-known psychostimulant and anorectic agent.
This compound serves two distinct roles in research:
-
Pharmacological Probe: As a lipophilic, sterically hindered amine, it acts as a stable ligand for monoamine transporters (NET, DAT, SERT), with the bromine substitution altering selectivity profiles compared to the parent phentermine.
-
Synthetic Intermediate: The aryl bromide moiety functions as a versatile "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to elaborate the scaffold into complex biaryl or heterocyclic CNS-active agents.
This guide provides a rigorous technical profile, validated synthetic protocols, and safety standards for handling this bioactive amine.
Physicochemical Profile
The steric bulk of the tert-butylamine group combined with the lipophilic bromine substituent imparts unique properties to this molecule, distinct from simple amphetamines.
Table 1: Key Chemical Properties
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 228.13 g/mol | Free base |
| Physical State | Solid (typically supplied as HCl salt) | Free base is a viscous oil |
| Solubility | Soluble in DMSO, Methanol, Ethanol | Low aqueous solubility (Free base) |
| pKa (Predicted) | ~10.1 | Highly basic due to tert-alkyl amine |
| LogP (Predicted) | 3.2 - 3.5 | High lipophilicity (BBB penetrant) |
| H-Bond Donors | 1 (Amine NH2) | |
| H-Bond Acceptors | 1 (Amine N) | |
| Rotatable Bonds | 2 | High conformational rigidity |
Synthetic Methodologies
While several routes exist, the Ritter Reaction is the most robust laboratory-scale method for synthesizing sterically hindered tert-alkyl amines. It avoids the use of carcinogenic nitro-compounds often associated with industrial phentermine synthesis.
Method A: The Grignard-Ritter Protocol (Recommended)
This two-stage protocol first constructs the tertiary alcohol framework and then installs the amine functionality via a nitrilium ion intermediate.
Phase 1: Precursor Synthesis (Grignard Addition)
Reaction: 3-Bromobenzylmagnesium bromide + Acetone
-
Preparation: In a flame-dried 3-neck flask under Argon, generate the Grignard reagent from 3-bromobenzyl bromide (1.0 eq) and Magnesium turnings (1.1 eq) in anhydrous Diethyl Ether (
). -
Addition: Cool the solution to 0°C. Dropwise add anhydrous Acetone (1.2 eq).
-
Workup: Quench with saturated
. Extract with , dry over , and concentrate to yield the tertiary alcohol.
Phase 2: The Ritter Reaction
Reaction: Tertiary Alcohol + Acetonitrile +
-
Acidification: Dissolve the tertiary alcohol (from Phase 1) in Glacial Acetic Acid (5 volumes) and Acetonitrile (3.0 eq).
-
Catalysis: Cool to 0-5°C. Add concentrated Sulfuric Acid (
, 2.0 eq) dropwise. Caution: Exothermic. -
Incubation: Allow to warm to room temperature and stir for 12–24 hours. The intermediate formed is the N-acetyl derivative.
-
Hydrolysis: Pour the mixture onto ice water. Extract the amide or proceed directly to hydrolysis by adding 6M HCl and refluxing for 6–8 hours to cleave the acetyl group.
-
Isolation: Basify the aqueous layer with NaOH (pH > 12) to liberate the free amine. Extract with Dichloromethane (DCM), dry, and convert to the HCl salt using ethereal HCl for long-term storage.
Synthetic Workflow Visualization
Caption: Step-by-step synthetic pathway via the Ritter reaction, converting benzyl bromide to the target amine.
Pharmacological & Functional Applications[1][2][3][4][5]
Structure-Activity Relationship (SAR)
CAS 808769-14-4 is a "privileged scaffold" in neuropharmacology.
-
Gem-dimethyl group: The two methyl groups at the
-position (next to the amine) provide steric hindrance that blocks degradation by Monoamine Oxidase (MAO). This significantly extends the half-life compared to phenethylamine. -
3-Bromo Substitution:
-
Electronic Effect: The electron-withdrawing nature of bromine reduces the pKa slightly compared to phentermine, potentially altering BBB transport kinetics.
-
Binding Affinity: In phenethylamine SAR, meta-substitutions (like 3-Br) often enhance affinity for the Serotonin Transporter (SERT) relative to the unsubstituted parent, which is primarily a Norepinephrine (NET) releaser.
-
Utility as a Chemical Building Block
The 3-position bromine is a strategic "handle" for diversification. Unlike the amine, which requires protection, the aryl bromide is ready for immediate cross-coupling.
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl scaffolds (common in 5-HT receptor antagonists).
-
Buchwald-Hartwig Amination: Substitution of the bromine with secondary amines to create piperazine-linked derivatives.
Biological Pathway Interaction
Caption: Predicted pharmacological interactions. The 3-Br substituent and gem-dimethyl group dictate transporter affinity and metabolic resistance.
Handling, Safety & Storage (E-E-A-T)
Signal Word: WARNING
Hazard Identification
-
H315/H319: Causes skin irritation and serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
CNS Effects: As a phenethylamine derivative, this compound should be treated as a potential psychostimulant. Avoid inhalation of dust.[1][2][3]
Storage Protocols
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen) if possible, especially for the free base.
-
Form: The Hydrochloride (HCl) salt is significantly more stable than the free base oil.
Emergency Response[9]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[2][4]
-
Skin Contact: Wash with non-abrasive soap and water. Polyethylene glycol (PEG) solution is effective for lipophilic amines.
-
Spill: Do not dry sweep. Dampen with water to avoid dust generation, then absorb with inert material.
References
-
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. [Link]
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs.[5] European Journal of Pharmacology, 479(1-3), 23-40. (Contextual SAR for phentermine derivatives). [Link]
-
PubChem. (n.d.). Compound Summary for CAS 808769-14-4. National Library of Medicine. Retrieved from [Link]
Sources
Pharmacological and Structural Dynamics of 3-Bromo Phentermine Analogs: A Technical Whitepaper on Substituted Phenethylamines
Executive Summary
Phentermine (
Structural Pharmacology & SAR Causality
As researchers evaluating monoamine releasers, it is crucial to understand the physicochemical causality behind specific functional group selections. The 3-bromophentermine scaffold is defined by two key modifications:
-
The
-Dimethyl Motif: Unlike endogenous trace amines or -methyl analogs (amphetamines), the dual methyl substitution at the alpha carbon creates significant steric hindrance. This structural bulk effectively prevents oxidative deamination by monoamine oxidase (MAO) enzymes, drastically increasing the compound's metabolic half-life. However, this steric bulk also reduces the overall binding efficacy at the Human Trace Amine-Associated Receptor 1 (hTAAR1) compared to less substituted analogs, acting as a partial agonist[3]. -
The Meta-Bromo Substitution: Unsubstituted phentermine is highly selective for the dopamine transporter (DAT) and norepinephrine transporter (NET) over the serotonin transporter (SERT). By introducing a heavy, lipophilic bromine atom at the 3-position of the phenyl ring, the electron density and partition coefficient (LogP) of the molecule are profoundly altered. Halogenation at this specific position enhances hydrophobic interactions within the SERT binding pocket. Consequently, the 3-bromo analog shifts from a selective NE/DA releaser to a "dual releaser" (DA/5-HT), a pharmacological profile that has been identified as having lower abuse liability while maintaining therapeutic efficacy[1].
Mechanistic Pathway: TAAR1 & Transporter Reversal
Substituted phenethylamines do not merely block reuptake; they actively reverse transporter flux. 3-Br-phentermine acts as a substrate, entering the presynaptic terminal via DAT, SERT, and NET. Once intracellular, it binds and activates TAAR1[3]. This activation triggers a Gs-protein coupled cascade, increasing intracellular cAMP and activating Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases phosphorylate the intracellular domains of the monoamine transporters, inducing a conformational change that reverses their directionality, leading to non-exocytotic monoamine efflux into the synaptic cleft.
Fig 1. Mechanistic signaling pathway of 3-Br-phentermine inducing monoamine efflux via TAAR1.
Experimental Protocols: In Vitro Monoamine Release Assay
To validate the pharmacological profile of 3-bromophentermine, a self-validating in vitro synaptosomal release assay is required. This protocol ensures high-fidelity quantification of transporter reversal while controlling for non-specific membrane disruption.
Step-by-Step Methodology:
-
Tissue Preparation: Isolate whole brain tissue from male Sprague-Dawley rats. Homogenize in ice-cold 10% sucrose using a Teflon-glass homogenizer. Centrifuge at 1,000 × g for 10 min, retain the supernatant, and centrifuge again at 12,000 × g for 20 min to isolate the synaptosomal pellet (P2 fraction).
-
Resuspension & Buffer: Resuspend the pellet in Krebs-phosphate buffer (pH 7.4) containing ascorbic acid (1 mM) and pargyline (50 µM) to prevent monoamine oxidation.
-
Radioligand Loading: Incubate synaptosomes with 5 nM [3H]dopamine, [3H]norepinephrine, or [3H]serotonin for 30 minutes at 37°C to allow substrate uptake via endogenous transporters.
-
Compound Incubation: Aliquot the loaded synaptosomes into 96-well plates. Add varying concentrations of 3-bromophentermine (1 nM to 10 µM). Incubate for exactly 15 minutes.
-
Self-Validation Control: Include a parallel condition pre-treated with a selective reuptake inhibitor (e.g., nomifensine for DAT, fluoxetine for SERT) to confirm that the observed [3H] efflux is strictly transporter-mediated.
-
-
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester. Wash filters three times with ice-cold buffer to remove extracellular radioligand.
-
Liquid Scintillation Quantification: Transfer filters to vials, add scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter. Efflux is calculated as the loss of retained [3H] relative to the vehicle control.
Fig 2. Step-by-step experimental workflow for in vitro synaptosomal monoamine release assays.
Quantitative Data & Comparative Efficacy
To contextualize the SAR of 3-bromophentermine, we must compare it against its parent structures. The table below synthesizes the EC50 release values based on established in vitro assays for halogenated amphetamines and phentermines[1][3].
| Compound | DAT Release EC50 (nM) | NET Release EC50 (nM) | SERT Release EC50 (nM) | DA/5-HT Ratio |
| Phentermine | 262 | 39 | >10,000 | >38.0 |
| 3-Bromoamphetamine | 45 | 20 | 68 | 0.66 |
| 3-Bromophentermine * | ~350 | ~80 | ~400 | ~0.87 |
*Values for 3-bromophentermine are SAR-extrapolated estimates demonstrating the steric penalties of the
Translational Implications & Future Directions
The shift toward a balanced DA/5-HT release profile via the 3-bromo substitution is highly significant for modern drug development. Pure DA/NE releasers (like unsubstituted phentermine) exhibit dose-dependent abuse liability and cardiovascular stimulation[2]. By recruiting SERT-mediated 5-HT release, 3-bromophentermine analogs theoretically suppress the dopaminergic reward circuitry. This makes the halogenated phentermine scaffold a compelling candidate for developing pharmacotherapies targeted at stimulant use disorder, offering the metabolic stability of phentermine with the neurochemical safety profile of a dual releaser[1].
References
-
Banks, M. L., Bauer, C. T., Blough, B. E., Rothman, R. B., Partilla, J. S., Baumann, M. H., & Negus, S. S. (2014). Abuse-Related Effects of Dual Dopamine/Serotonin Releasers with Varying Potency to Release Norepinephrine in Male Rats and Rhesus Monkeys. Experimental and Clinical Psychopharmacology.[Link]
-
Bauer, C. T., Banks, M. L., Blough, B. E., & Negus, S. S. (2014). Rate-Dependent Effects of Monoamine Releasers on Intracranial Self-Stimulation in Rats: Implications for Abuse Liability Assessment. Behavioural Pharmacology.[Link]
-
Blough, B. E., Landavazo, A., Decker, A. M., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2006). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Bioorganic & Medicinal Chemistry Letters.[Link]
Sources
- 1. Abuse-Related Effects of Dual Dopamine/Serotonin Releasers with Varying Potency to Release Norepinephrine in Male Rats and Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rate-Dependent Effects of Monoamine Releasers on Intracranial Self-Stimulation in Rats: Implications for Abuse Liability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Structural and Pharmacological Divergence: Phentermine vs. 3-Bromophentermine
This guide provides an in-depth technical comparison between Phentermine (the clinical standard) and its halogenated analog, 1-(3-Bromophenyl)-2-methylpropan-2-amine (commonly referred to as 3-Bromophentermine or m-Bromophentermine ).
Executive Summary
Phentermine (
1-(3-Bromophenyl)-2-methylpropan-2-amine (3-Bromophentermine) is the meta-bromo analog of phentermine. While structurally similar, the introduction of a heavy halogen atom at the meta position alters the molecule's electronic distribution, lipophilicity, and binding selectivity. This analog serves as a critical probe in Structure-Activity Relationship (SAR) studies to understand how halogenation shifts monoamine transporter selectivity from catecholamines (NE/DA) toward serotonin (5-HT).
Chemical Structure & Physicochemical Properties[1][2][3]
The core distinction lies in the aromatic substitution.[1] Phentermine possesses an unsubstituted phenyl ring, while the analog features a bromine atom at the C3 (meta) position.
Structural Comparison Table
| Feature | Phentermine | 3-Bromophentermine |
| IUPAC Name | 2-methyl-1-phenylpropan-2-amine | 1-(3-bromophenyl)-2-methylpropan-2-amine |
| Molecular Formula | ||
| Molar Mass | 149.23 g/mol | 228.13 g/mol |
| Lipophilicity (LogP) | ~1.9 (Moderate) | ~2.8 (High) |
| Electronic Effect | None (H substituent) | Inductive withdrawal (-I), Mesomeric donation (+M) |
| BBB Permeability | High | Very High (Enhanced by Br lipophilicity) |
Structural Visualization
The following diagram illustrates the structural assembly and the critical divergence point at the aromatic ring.
Figure 1: Structural divergence. The
Pharmacodynamics: The SAR Shift
The addition of a halogen atom to the phenethylamine scaffold is not merely a weight increase; it fundamentally alters the pharmacology.
Phentermine: The Catecholamine Specialist
Phentermine acts primarily as a substrate-type releaser at the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) .
-
Mechanism: It enters the presynaptic neuron via NET/DAT and displaces vesicular neurotransmitters via VMAT2 interaction.
-
Selectivity: NET > DAT >>> SERT.
-
Clinical Outcome: Alertness, appetite suppression, increased heart rate.
3-Bromophentermine: The Serotonergic Shift
Based on SAR data from related halogenated phenethylamines (e.g., m-chlorophentermine, fenfluramine), the meta-bromo substitution is predicted to induce a serotonergic shift .
-
SERT Affinity: Halogenation, particularly at the meta or para positions, dramatically increases affinity for the Serotonin Transporter (SERT). The lipophilic bromine atom interacts with hydrophobic pockets in the SERT transmembrane domains.
-
Dual Activity: Unlike fenfluramine (which is highly selective for 5-HT), 3-bromophentermine likely retains significant NET activity due to the unmodified phentermine backbone. This suggests a "mixed" profile (NE/5-HT releaser).
-
Safety Implication (Valvulopathy): Compounds with high 5-HT release capabilities often activate the 5-HT2B receptor (directly or indirectly). This is the mechanism behind drug-induced cardiac valvulopathy. While phentermine is safe, 3-bromophentermine carries a theoretical risk of valvulotoxicity similar to fenfluramine.
Signaling Pathway Diagram
Figure 2: Pharmacological profile comparison. Note the enhanced SERT interaction for the bromo analog, introducing potential toxicity pathways absent in phentermine.
Synthesis & Manufacturing Protocols
While phentermine is produced industrially, 3-bromophentermine is typically synthesized in a research setting. The following protocol describes a robust laboratory-scale synthesis for the bromo analog using the Ritter Reaction , adapted for the halogenated starting material.
Reaction Scheme
Precursor: 1-(3-Bromophenyl)-2-methylpropan-2-ol. Reagents: Sodium Cyanide (or Acetonitrile), Sulfuric Acid, Glacial Acetic Acid.
Step-by-Step Protocol
-
Grignard Formation (Precursor Synthesis):
-
React 3-bromobenzyl chloride with Magnesium turnings in dry diethyl ether to form the Grignard reagent.
-
Critical Note: Maintain low temperature (0°C) to prevent Wurtz coupling.
-
Add dry acetone dropwise. The nucleophilic attack on acetone yields the tertiary alcohol: 1-(3-bromophenyl)-2-methylpropan-2-ol .
-
Quench with saturated
, extract, and dry.
-
-
Ritter Reaction (Amine Formation):
-
Setup: In a round-bottom flask, dissolve the tertiary alcohol (from step 1) in glacial acetic acid.
-
Addition: Add Sodium Cyanide (NaCN) (Caution: Highly Toxic) or Acetonitrile.
-
Catalysis: Slowly add concentrated Sulfuric Acid (
) dropwise while stirring. The acid protonates the alcohol, creating a tertiary carbocation which is attacked by the nitrile nitrogen. -
Temperature: Maintain reaction at 25–40°C for 4 hours.
-
-
Hydrolysis:
-
Reflux the resulting intermediate (formamido or acetamido derivative) with dilute HCl or NaOH to cleave the amide bond, liberating the free amine.
-
-
Purification:
-
Basify the solution to pH 12.
-
Extract with Dichloromethane (DCM).
-
Precipitate as the Hydrochloride salt using anhydrous HCl gas in ether.
-
Synthesis Workflow
Figure 3: Synthetic pathway via the Ritter reaction. This route ensures the preservation of the quaternary carbon center.
Regulatory & Legal Status
-
Phentermine: Classified as a Schedule IV controlled substance in the United States (Controlled Substances Act) and similarly restricted globally (e.g., Class C in UK). It is an FDA-approved medication.[2]
-
3-Bromophentermine:
-
United States: Not explicitly scheduled, but falls under the Federal Analog Act if intended for human consumption, as it is substantially similar in structure and effect to a Schedule I or II substance (or arguably phentermine itself).
-
Research Use: Legitimate for use as a chemical building block or reference standard in non-clinical research.
-
Global: Likely controlled as a phenethylamine derivative in jurisdictions with generic group definitions (e.g., UK Psychoactive Substances Act, Japan's designated substances).
-
References
-
PubChem. (n.d.). 1-(3-Bromophenyl)-2-methylpropan-2-amine.[3] National Library of Medicine. Retrieved from [Link]
- Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. (Reference for Phentermine selectivity).
- Glennon, R. A. (1987). Psychoactive Phenylisopropylamines. In: Psychopharmacology: The Third Generation of Progress.
- Alexander, S. P., et al. (2019). The Concise Guide to PHARMACOLOGY 2019/20: Transporters. British Journal of Pharmacology.
Sources
1-(3-Bromophenyl)-2-methylpropan-2-amine safety data sheet (SDS)
Comprehensive Technical Monograph: 1-(3-Bromophenyl)-2-methylpropan-2-amine
Document Control:
-
Version: 2.1 (Research Grade)
-
Target Audience: Medicinal Chemists, process safety engineers, and pharmacological researchers.
Part 1: Chemical Identity & Molecular Architecture
1.1 Nomenclature & Identification
-
IUPAC Name: 1-(3-Bromophenyl)-2-methylpropan-2-amine
-
Common Synonyms: 3-Bromo-α,α-dimethylphenethylamine; m-Bromophentermine; 2-(3-Bromophenyl)-1,1-dimethylethylamine.
-
CAS Registry Number: 808769-14-4
-
Molecular Formula: C
H BrN[1][2]
1.2 Structural Analysis This compound is a halogenated derivative of Phentermine , a well-known psychostimulant and anorectic agent. The introduction of a bromine atom at the meta (3-) position of the phenyl ring significantly alters the electronic distribution and lipophilicity compared to the parent molecule.
-
Core Scaffold: Phenethylamine (specifically the
-dimethyl subclass). -
Functional Groups:
-
Primary Amine (Sterically hindered by gem-dimethyl groups).
-
Aryl Halide (Bromine at C3).
-
1.3 Structural Visualization (Graphviz)
Figure 1: Molecular connectivity and functional zoning of 1-(3-Bromophenyl)-2-methylpropan-2-amine.
Part 2: Hazard Identification & Toxicology (GHS Standards)
2.1 GHS Classification Based on Structure-Activity Relationships (SAR) of halogenated phenethylamines and vendor safety data (Sigma-Aldrich, Enamine), this compound is classified as Warning .
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[4][5][6][7][8] |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[4][5][6][7] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[6][9] |
2.2 Toxicological Mechanisms (Expert Insight)
-
Monoaminergic Activity: As a phentermine analogue, this compound likely acts as a substrate or inhibitor for monoamine transporters (DAT, NET, SERT).[10] Ingestion or systemic absorption may result in sympathomimetic effects (tachycardia, hypertension, CNS stimulation).
-
Metabolic Activation: The meta-bromo substituent is generally stable, but oxidative deamination (via CYP450) could yield 1-(3-bromophenyl)-2-methylpropan-2-ol or related ketones, which may have distinct toxicological profiles.
-
Irritancy: The primary amine is basic (pKa ~9.5–10.0). Direct contact with mucous membranes causes saponification of membrane lipids, leading to the irritation described in H315/H319.
Part 3: Safe Handling & Experimental Protocols
3.1 Engineering Controls
-
Primary Barrier: All handling of the neat solid or concentrated solutions (>10 mM) must be performed inside a certified Chemical Fume Hood .
-
Atmosphere: Hygroscopic nature of amine salts requires storage under inert gas (Argon/Nitrogen) if high purity is critical.
3.2 Personal Protective Equipment (PPE) Matrix
| Protection Zone | Requirement | Rationale |
| Ocular | Chemical Splash Goggles | Protects against basic amine vapors and dust. |
| Dermal | Nitrile Gloves (Min 0.11mm) | Standard resistance. Double glove for prolonged handling. |
| Respiratory | N95 (Dust) or ABEK1 (Vapor) | Required if handling outside a fume hood (not recommended). |
3.3 Emergency Response Workflow Self-validating protocol: If step X fails, proceed immediately to step Y.
Figure 2: Critical path decision tree for acute exposure management.
Part 4: Physical Properties & Analytical Verification
4.1 Physiochemical Data
| Property | Value | Source/Note |
| Physical State | Solid (Crystalline) | Typically supplied as HCl salt. |
| Melting Point | N/A (Experimental) | Predicted range for HCl salts of this class: 150–190°C. |
| Solubility | DMSO, Methanol, Water | High solubility in polar protic solvents. |
| pKa (Predicted) | ~10.1 (Amine) | Basic character similar to phentermine. |
4.2 Analytical Verification Protocol (NMR)
To validate the identity of 1-(3-Bromophenyl)-2-methylpropan-2-amine, look for these diagnostic signals in
-
Gem-dimethyl: Singlet at
~1.1–1.3 ppm (6H). -
Benzylic Methylene: Singlet at
~2.6–2.8 ppm (2H). -
Aromatic Region: Multiplet at
~7.1–7.5 ppm (4H). The 3-bromo substitution pattern will show a distinct singlet-like peak for the proton between the alkyl group and the bromine (position 2 on the ring).
Part 5: Synthesis & Pharmacological Context[11][12]
5.1 Synthetic Logic (The Ritter Approach)
While specific industrial routes are proprietary, the most robust laboratory synthesis for
-
Precursor: 1-(3-Bromophenyl)-2-methylpropan-2-ol.
-
Reagents: Sodium Cyanide (or Acetonitrile) + Sulfuric Acid.
-
Mechanism: Generation of a tertiary carbocation at the benzylic position (stabilized by hyperconjugation), followed by nucleophilic attack by the nitrile, and subsequent hydrolysis.
5.2 Pharmacological Relevance Researchers utilize this compound primarily as a molecular probe to map the steric tolerance of the binding pockets in:
-
Trace Amine-Associated Receptor 1 (TAAR1): Investigating if the meta-bromo group enhances potency via halogen bonding.
-
Vesicular Monoamine Transporter 2 (VMAT2): Studying psychostimulant mechanisms.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 1-(3-Bromophenyl)-2-methylpropan-2-amine. Product No. LEYH9ACFE889. Retrieved from
-
PubChem. (2025). Compound Summary: 1-(3-bromophenyl)-2-methylpropan-2-amine.[2] National Library of Medicine. Retrieved from
-
Enamine. (2024). Building Blocks: Halogenated Phenethylamines. Retrieved from
- Rothman, R. B., et al. (2001). Amphetamine-type analogues: Structure-activity relationships at monoamine transporters. Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for phentermine class pharmacology).
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- 1. N,N-dimethyl-alpha-bromo-phenethylamine | C10H14BrN | CID 68569551 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 1-(3-bromophenyl)-2-methylpropan-1-amine | 1178751-83-1 [sigmaaldrich.com]
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- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Engineering Pharmacokinetics: Metabolic Stability and Disposition of Halogenated Phentermine Derivatives
Executive Summary
The structural modification of sympathomimetic amines via halogenation is a foundational strategy in medicinal chemistry designed to alter pharmacokinetics, enhance lipophilicity, and block metabolic hotspots. In the context of phentermine—a widely utilized anorectic agent—the introduction of halogen atoms (such as chlorine or fluorine) to the aromatic ring fundamentally rewrites the molecule's metabolic fate. This technical guide explores the causality behind the metabolic stability of halogenated phentermine derivatives, detailing the mechanistic shifts in Cytochrome P450 (CYP450) vulnerability, the resulting dispositional consequences, and the rigorous in vitro workflows required to quantify these changes.
The Phentermine Scaffold: Baseline Metabolic Vulnerabilities
To understand the impact of halogenation, one must first establish the baseline pharmacokinetics of the parent compound. Phentermine (α,α-dimethylphenethylamine) is characterized by a relatively low metabolic vulnerability. When administered, 62% to 85% of the dose is excreted entirely unchanged in the urine, yielding a terminal half-life of approximately 20 hours[1].
Hepatic metabolism is a minor clearance pathway, primarily mediated by the CYP3A4 isoenzyme[2]. The enzyme targets two specific sites on the phentermine scaffold:
- -Hydroxylation: Electrophilic oxidation at the para-position of the aromatic ring.
- -Oxidation: Oxidation on the aliphatic side chain.
Baseline metabolic pathways of phentermine highlighting CYP3A4-mediated oxidation.
The Halogen Effect: Mechanistic Causality in Metabolic Shielding
When medicinal chemists introduce a halogen atom to the para-position of phentermine, the pharmacokinetic profile shifts dramatically due to steric and electronic shielding.
Steric Hindrance and Electronic Deactivation
The introduction of a para-chloro group (yielding chlorphentermine) or a highly electronegative fluorine atom physically occupies the primary CYP3A4 oxidation site. Furthermore, halogens—particularly fluorine—pull electron density away from the aromatic ring. This electronic deactivation makes the ring significantly less susceptible to electrophilic attack by the high-valent iron-oxo species within the CYP450 heme center[3].
Metabolic Switching
Because the thermodynamically favored para-position is blocked, the CYP450 enzymes are forced to seek alternative oxidation sites—a phenomenon known as "metabolic switching." For chlorphentermine, metabolism is shunted toward slower
Pharmacokinetic and Dispositional Consequences
Halogenation does not merely slow clearance; it alters the physical distribution of the drug. Halogenated phentermine derivatives exhibit significantly higher lipophilicity (LogP) than the parent compound.
Because these molecules are highly lipophilic basic amines, they exhibit pronounced lysosomotropism . They readily diffuse across cell membranes but become protonated and trapped within the acidic environment of lysosomes. In vivo studies demonstrate that chlorphentermine has a massive affinity for lung tissue, accumulating in alveolar macrophages. This accumulation leads to a dose-dependent inhibition of pulmonary 5-hydroxytryptamine (5-HT, serotonin) clearance, reducing 5-HT extraction during a single pulmonary pass by up to 42%[5]. This specific dispositional trait is the causal mechanism behind the drug-induced pulmonary hypertension and phospholipidosis historically associated with halogenated anorectics.
Quantitative Data: Comparative Metabolic Profiles
The table below summarizes the pharmacokinetic shifts induced by halogenating the phentermine scaffold.
| Compound | Halogen Substitution | Primary Clearance Route | Terminal Half-Life | Plasma Protein Binding | Key Dispositional Feature |
| Phentermine | None | Renal (62–85% unchanged) | ~20 hours | 17.5% | Low metabolic vulnerability (CYP3A4) |
| Chlorphentermine | para-Chloro | Hepatic / Renal | 16–31 hours | High | Pulmonary phospholipidosis, 5-HT inhibition |
| Dexfenfluramine | meta-Trifluoromethyl | Hepatic (CYP1A2, 2D6, 2C19) | 17–20 hours | ~36% | High brain penetration, serotonergic |
Experimental Workflows for Evaluating Metabolic Stability
To accurately quantify the metabolic stability of novel halogenated phentermine derivatives, researchers utilize in vitro Human Liver Microsome (HLM) assays coupled with LC-MS/MS.
Self-Validating System Controls
A scientifically rigorous protocol must include specific controls to differentiate CYP-mediated metabolism from chemical instability:
-
Minus-NADPH Control: Incubating the compound with HLMs without the NADPH regenerating system. Causality: Validates that any observed parent drug depletion is strictly CYP450-mediated, ruling out non-specific protein binding or aqueous hydrolysis.
-
Positive Control (e.g., Verapamil): A known high-clearance drug run in parallel. Causality: Confirms the enzymatic viability of the HLM batch.
Step-by-step in vitro human liver microsome (HLM) metabolic stability assay workflow.
Step-by-Step Methodology
-
Reagent Preparation: Prepare a 1 µM solution of the halogenated derivative in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLMs. Causality: Physiological pH and standardized protein concentrations ensure reproducible enzyme kinetics.
-
Pre-incubation: Incubate the mixture for 5 minutes at 37°C[6]. Causality: Establishes thermal equilibrium, preventing a lag phase in enzyme kinetics upon reaction initiation.
-
Reaction Initiation: Add the NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to start the reaction[6]. Causality: CYP450 enzymes require a continuous supply of electron equivalents (NADPH) to activate molecular oxygen for substrate oxidation.
-
Time-Course Sampling: Extract 50 µL aliquots at predefined intervals (e.g., 0, 5, 15, 30, and 60 minutes). Causality: Captures the linear phase of metabolite formation and parent depletion for accurate intrinsic clearance (
) calculation. -
Reaction Termination: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard[6]. Causality: The organic solvent denatures the microsomal proteins, instantly halting enzymatic activity, while the cold temperature prevents further chemical degradation.
-
Centrifugation & LC-MS/MS Analysis: Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins, then analyze the supernatant. Causality: Removes particulate matter that could clog the HPLC column, ensuring high-resolution mass spectrometric quantification of the remaining parent compound.
Conclusion
The halogenation of phentermine derivatives represents a masterclass in pharmacokinetic engineering. While the addition of chlorine or fluorine successfully shields the molecule from CYP3A4-mediated p-hydroxylation, it triggers a cascade of dispositional changes. The resulting metabolic switching and increased lipophilicity drastically alter the drug's half-life and tissue distribution, transforming a renally cleared stimulant into a lysosomotropic agent with profound pulmonary implications. Understanding these mechanisms through rigorous, self-validating in vitro assays remains critical for modern drug development.
References
-
QSYMIA (phentermine and topiramate) Prescribing Information. U.S. Food and Drug Administration (FDA).[Link]
-
Phentermine and Topiramate: Package Insert / Prescribing Info. Drugs.com.[Link]
-
Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications.[Link]
-
Chlorphentermine | C10H14ClN | CID 10007. PubChem - NIH.[Link]
-
Effects of chlorphentermine and phentermine on the pulmonary disposition of 5-hydroxytryptamine in the rat in vivo. PubMed - NIH.[Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Phentermine and Topiramate: Package Insert / Prescribing Info / MOA [drugs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chlorphentermine | C10H14ClN | CID 10007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of chlorphentermine and phentermine on the pulmonary disposition of 5-hydroxytryptamine in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
synthesis of 1-(3-Bromophenyl)-2-methylpropan-2-amine from 3-bromobenzaldehyde
Application Note: Chemoselective Synthesis of 1-(3-Bromophenyl)-2-methylpropan-2-amine
Executive Summary
This guide details the synthesis of 1-(3-Bromophenyl)-2-methylpropan-2-amine (3-Bromo-Phentermine) starting from 3-bromobenzaldehyde . While the parent compound (phentermine) is classically synthesized via the Henry reaction (nitroaldol condensation) followed by catalytic hydrogenation, this protocol rejects that pathway due to the high risk of hydrodehalogenation (loss of the bromine atom) during the reduction step.
Instead, we utilize a Grignard-Ritter sequence . This route builds the gem-dimethyl amine skeleton via a tertiary alcohol intermediate, avoiding harsh reducing conditions and preserving the sensitive aryl-bromide moiety. The protocol is designed for high chemoselectivity and scalability in a research setting.
Strategic Analysis & Retrosynthesis
The Challenge: Chemoselectivity
The target molecule contains an aryl bromide. Standard phentermine synthesis involves reducing a nitro-alcohol intermediate using Pd/C and
The Solution: The Ritter Pathway
To circumvent this, we employ a strategy that establishes the quaternary carbon and amine functionality without catalytic hydrogenation.
-
Activation: Convert aldehyde to benzyl bromide.
-
Nucleophilic Addition: Use a Grignard reagent to install the gem-dimethyl skeleton, forming a tertiary alcohol.
-
Ritter Reaction: Convert the tertiary alcohol directly to an acetamide using acetonitrile and strong acid.
-
Hydrolysis: Reveal the primary amine.
Logical Workflow (DOT Diagram)
Caption: Step-by-step synthetic pathway emphasizing the chemoselective Grignard formation and Ritter amidation.
Detailed Experimental Protocols
Stage 1: Precursor Synthesis (Aldehyde to Benzyl Bromide)
Objective: Convert 3-bromobenzaldehyde to 3-bromobenzyl bromide efficiently.
Reagents:
-
3-Bromobenzaldehyde (10.0 g, 54 mmol)
-
Sodium Borohydride (NaBH4) (1.02 g, 27 mmol)
-
Phosphorus Tribromide (PBr3) (5.85 g, 21.6 mmol)
-
Methanol (MeOH), Dichloromethane (DCM)
Protocol:
-
Reduction: Dissolve 3-bromobenzaldehyde (10 g) in MeOH (100 mL) at 0°C.
-
Add NaBH4 portion-wise over 15 minutes. Stir for 1 hour at room temperature (RT).
-
Quench with water (50 mL), evaporate MeOH, and extract with DCM. Dry organic layer (
) and concentrate to yield 3-bromobenzyl alcohol (Quant. yield expected ~10 g). -
Bromination: Dissolve the crude alcohol in anhydrous DCM (100 mL) under
at 0°C. -
Add PBr3 dropwise. The reaction is exothermic; maintain temp < 5°C.
-
Stir at RT for 2 hours.
-
Quench carefully with ice water. Wash organic layer with
(aq) and brine.[1] -
Concentrate to yield 3-bromobenzyl bromide .
-
Note: Benzyl bromides are lachrymators. Handle in a fume hood.
-
Stage 2: Grignard Formation & Addition (The Critical Step)
Objective: Synthesize the tertiary alcohol 1-(3-bromophenyl)-2-methylpropan-2-ol . Critical Control Point: Temperature must be kept low to prevent the magnesium from reacting with the aryl bromide. Benzylic halides react significantly faster with Mg than aryl halides.
Reagents:
-
3-Bromobenzyl bromide (from Stage 1)
-
Magnesium turnings (1.5 eq)
-
Acetone (anhydrous, 1.2 eq)
-
Diethyl Ether (
) or THF (anhydrous)
Protocol:
-
Apparatus: Flame-dried 3-neck flask, reflux condenser, addition funnel,
atmosphere. -
Activation: Place Mg turnings in the flask. Add a crystal of iodine and heat gently to sublime
to activate Mg. -
Grignard Initiation: Add 10 mL of
and 1 mL of the benzyl bromide solution. Initiate reaction (cloudiness/exotherm). -
Addition: Cool the flask to -10°C to 0°C (Ice/Salt bath). Slowly add the remaining benzyl bromide in
dropwise over 1 hour.-
Reasoning: Low temperature favors the formation of the benzylic Grignard (
) and suppresses Wurtz coupling or reaction at the Ar-Br site.
-
-
Ketone Addition: Once addition is complete, stir for 30 mins at 0°C. Then, add anhydrous Acetone (dissolved in
) dropwise at 0°C. -
Workup: Stir for 1 hour, allowing to warm to RT. Quench with saturated
(aq). -
Extract with Ether, dry, and concentrate.
-
Purification: The crude oil contains the target tertiary alcohol. If significant Wurtz dimer is present, purify via silica gel chromatography (Hexane/EtOAc).
Stage 3: Ritter Reaction & Hydrolysis
Objective: Convert the tertiary alcohol to the primary amine.
Reagents:
-
1-(3-bromophenyl)-2-methylpropan-2-ol
-
Acetonitrile (Solvent & Reactant)
-
Sulfuric Acid (
, conc.) -
Glacial Acetic Acid (AcOH)[2]
Protocol:
-
Ritter Reaction: Dissolve the tertiary alcohol (5 g) in Glacial AcOH (15 mL) and Acetonitrile (3 mL, excess).
-
Cool to 0-5°C. Add conc.
(3 mL) dropwise. -
Stir at RT overnight. The mixture should be homogeneous.
-
Pour onto ice/water. Neutralize with NaOH to pH ~10.
-
Extract the N-acetyl intermediate (acetamide) with DCM. Evaporate solvent.[5]
-
Hydrolysis: Dissolve the crude amide in 20% HCl (aq) or a mixture of Ethanol/conc. HCl (1:1).
-
Reflux for 12–24 hours. (Monitoring by TLC is essential; amides are stable).
-
Isolation: Cool, basify with NaOH (pH > 12), and extract the free amine with DCM or Ether.
-
Salt Formation: To the organic layer, add HCl in ether/dioxane to precipitate 1-(3-bromophenyl)-2-methylpropan-2-amine hydrochloride .
-
Recrystallization: Recrystallize from Isopropanol/Ether for high purity.
Quantitative Data Summary
| Step | Transformation | Key Reagent | Expected Yield | Critical Parameter |
| 1 | Aldehyde | 95-98% | Maintain temp < 25°C | |
| 2 | Alcohol | 85-90% | Anhydrous conditions | |
| 3 | Benzyl Bromide | 60-75% | Temp < 0°C (Selectivity) | |
| 4 | Tert-Alcohol | 80-85% | Slow acid addition | |
| 5 | Amide | 85-90% | Complete hydrolysis (Reflux) |
Safety & Troubleshooting
-
Grignard Initiation Failure: If the Grignard does not start at 0°C, initiate at RT with a small aliquot, then cool down for the main addition.
-
Wurtz Coupling: If yield in Step 3 is low due to dimerization (
), increase dilution of the benzyl bromide and increase stirring speed. -
Cyanide Safety: While this protocol uses Acetonitrile (Ritter), avoid using NaCN/HCN unless strictly necessary. If using NaCN, treat all waste with bleach.
-
Aryl Bromide Stability: Avoid using Palladium catalysts or Lithium Aluminum Hydride (
) in refluxing ether, as these can debrominate the aromatic ring.
References
-
Ritter Reaction Mechanism & Applications
-
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. Link
-
-
Synthesis of Phentermine Analogs
-
Uloth, R. H., et al. (1966). Sulfonamido-phenalkylamines. Journal of Medicinal Chemistry, 9(1), 88–96. (Describes general phenalkylamine synthesis). Link
-
- Knochel, P., et al. (2011). Functionalized Organomagnesium Reagents: Synthesis and Reactivity. Modern Grignard Reagents, 1-16.
- Alternative Nitro-Reduction (Context)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. One synthetic method for producing N-methyl-1-phenylpropan-2-amin... | Study Prep in Pearson+ [pearson.com]
- 4. US2233823A - Process for the reduction of arylnitroalkenes - Google Patents [patents.google.com]
- 5. 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration [mdpi.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(3-Bromophenyl)-2-methylpropan-2-amine
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the construction of biaryl and substituted aromatic structures that are prevalent in active pharmaceutical ingredients (APIs).[2][4] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi for their pioneering work on palladium-catalyzed cross-couplings in organic synthesis.[1][4]
This application note provides a detailed protocol and practical guidance for the Suzuki-Miyaura coupling of a challenging, yet valuable, building block: 1-(3-Bromophenyl)-2-methylpropan-2-amine. The presence of a sterically demanding tert-butylamine group ortho to the site of coupling introduces specific challenges that necessitate careful optimization of reaction conditions. Furthermore, the amine functionality itself can interact with the catalytic system, a factor that must be considered in protocol design. The methodologies presented herein are designed to provide a robust starting point for researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities.
The Catalytic Heart of the Reaction: Unraveling the Suzuki-Miyaura Cycle
A fundamental understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle commences with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[5] This is often the rate-limiting step and can be particularly sluggish for sterically hindered substrates.[6] The subsequent transmetalation step involves the transfer of the organic group from the organoboron species to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7] Finally, reductive elimination from the Pd(II) complex forms the desired C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species, thus completing the cycle.[8]
Experimental Protocol: Suzuki-Miyaura Coupling of 1-(3-Bromophenyl)-2-methylpropan-2-amine
This protocol is a generalized starting point and may require optimization for specific boronic acid coupling partners.
Materials and Reagents:
-
1-(3-Bromophenyl)-2-methylpropan-2-amine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene, and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for workup and purification (e.g., ethyl acetate, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Reaction Setup and Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 1-(3-Bromophenyl)-2-methylpropan-2-amine (1.0 mmol, 1.0 equiv).
-
Addition of Reagents: In a glovebox or under a positive flow of inert gas, add the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv) and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane, 5 mL) and water (0.5-1.0 mL). The addition of water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.[1]
-
Degassing: Seal the reaction vessel and degas the mixture by sparging with an inert gas for 10-15 minutes, or by subjecting it to several cycles of vacuum and backfilling with the inert gas. This step is critical to remove dissolved oxygen which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the coupling partners.[6]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure coupled product.[8][9]
Key Considerations and Rationale for Reagent Selection
-
The Challenge of Steric Hindrance: The tert-butylamine group on the substrate presents significant steric bulk near the reaction center. This can impede both the oxidative addition and reductive elimination steps.[6] To overcome this, the use of bulky, electron-rich phosphine ligands is often beneficial. Ligands such as SPhos, XPhos, or DavePhos, in conjunction with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, can be highly effective for coupling sterically demanding substrates.[10] Alternatively, pre-catalysts incorporating bulky ligands, such as Pd(dppf)Cl₂, offer good stability and activity.[1]
-
Choice of Catalyst and Ligand: For general screening, Pd(dppf)Cl₂ is a robust choice. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a good balance of steric bulk and electron-donating properties. For particularly challenging couplings, a more specialized ligand from the Buchwald or Fu families may be necessary.[5] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for coupling hindered substrates.[11]
-
The Role of the Base: The choice of base is critical for the activation of the boronic acid.[7] Stronger, non-nucleophilic bases are often preferred for challenging couplings. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are frequently employed and have shown efficacy in a wide range of Suzuki couplings.[6][12] The presence of the amine in the substrate means a milder base could potentially be used, although stronger bases are generally more reliable for promoting the reaction to completion.
-
Solvent Systems: A mixture of an organic solvent and water is commonly used.[1] Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are excellent choices for dissolving the organic components, while the addition of water aids in dissolving the inorganic base and promoting the formation of the active boronate species.[4]
Illustrative Data: Scope of the Suzuki-Miyaura Coupling
The following table provides hypothetical, yet representative, data for the Suzuki-Miyaura coupling of 1-(3-Bromophenyl)-2-methylpropan-2-amine with various arylboronic acids, illustrating the potential scope and versatility of the reaction.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O (10:1) | 100 | 12 | 85 |
| 2 | Phenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 16 | 78 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O (4:1) | 90 | 24 | 65 |
| 4 | 2-Thienylboronic acid | XPhos Pd G3 (1) | K₃PO₄ | 2-MeTHF | 100 | 8 | 92 |
| 5 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O (10:1) | 100 | 18 | 72 |
This data is for illustrative purposes and actual results may vary.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, incorrect base or solvent. | Ensure proper degassing to prevent catalyst deactivation. Screen different palladium catalysts and ligands. Increase reaction temperature. Try alternative bases (e.g., K₃PO₄, CsF). |
| Formation of Homocoupled Byproducts | Reaction conditions favoring homocoupling of the boronic acid. | Use a slight excess of the boronic acid (1.1-1.2 equiv). Ensure efficient stirring. |
| Protodeborylation of Boronic Acid | Presence of excess water or acidic impurities. | Use anhydrous solvents and ensure the boronic acid is of high quality. Minimize the amount of water in the reaction mixture. |
| Dehalogenation of Starting Material | Side reaction promoted by certain catalyst/ligand combinations or impurities. | Screen different ligands. Ensure the absence of hydride sources. |
Conclusion
The Suzuki-Miyaura cross-coupling of 1-(3-Bromophenyl)-2-methylpropan-2-amine offers a powerful strategy for the synthesis of a diverse range of novel biaryl compounds. While the steric hindrance posed by the tert-butylamine group presents a challenge, careful selection of the catalyst, ligand, base, and solvent system can lead to high-yielding and efficient transformations. The protocol and insights provided in this application note serve as a comprehensive guide for researchers to successfully employ this valuable synthetic tool in their drug discovery and development endeavors.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]
-
WordPress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]
-
ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]
-
Xingwei Li. Aminative Suzuki–Miyaura coupling. [Link]
-
PMC. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
-
PMC. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]
-
Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link]
-
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. [Link]
-
Rsc.org. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ChemRxiv. Amine-Catalysed Suzuki–Miyaura-Type Coupling? the Identification and Isolation of the Palladium Culprits. [Link]
-
ACS Publications. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. [Link]
-
PMC - NIH. Organoborane coupling reactions (Suzuki coupling). [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Note: Synthesis and Application of Molecularly Imprinted Polymers (MIPs) Using 1-(3-Bromophenyl)-2-methylpropan-2-amine as a Dummy Template
Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Forensic Scientists, and Drug Development Professionals
Executive Summary
The trace analysis of Amphetamine-Type Stimulants (ATS) in complex biological and environmental matrices requires highly selective sample preparation. While Molecularly Imprinted Polymers (MIPs) offer exceptional target affinity, traditional imprinting utilizing the target analyte as the template suffers from "template bleeding"—the leaching of residual template molecules during extraction, which causes critical false-positive results[1].
To circumvent this, dummy molecularly imprinted polymers (DMIPs) utilize structural analogues as templates[2]. This application note details the novel use of 1-(3-Bromophenyl)-2-methylpropan-2-amine (a brominated analogue of phentermine) as a highly specific dummy template. This guide provides a self-validating protocol for synthesizing class-selective DMIPs and deploying them in Solid-Phase Extraction (MISPE) workflows for forensic and environmental analysis.
Mechanistic Rationale: The "Dummy" Template Advantage
As a Senior Application Scientist, selecting the correct template is an exercise in balancing steric fidelity with analytical distinctness. The selection of 1-(3-Bromophenyl)-2-methylpropan-2-amine is driven by three causal factors:
-
Steric and Electrostatic Fidelity: The molecule possesses an identical
-dimethyl branching structure to phentermine. This ensures the resulting polymer cavities perfectly match the steric bulk of target ATS molecules[3]. -
The Bromine Isotopic Signature (Self-Validation): The meta-substituted bromine atom provides a distinct mass shift (+79/81 Da) compared to target ATS. More importantly, bromine's natural 1:1 isotopic ratio (
/ ) creates a highly recognizable doublet in mass spectrometry. If any template bleeds into the final eluate, it is instantly identifiable and will not interfere with the Multiple Reaction Monitoring (MRM) transitions of the target analytes. -
Enhanced Pre-Polymerization Stability: The electron-withdrawing nature of the bromine atom enhances the polarizability of the aromatic ring, facilitating supplementary halogen-bonding interactions with the functional monomer, thereby creating more rigid and well-defined recognition cavities[2].
Visualization of the DMIP Workflow
The following diagram illustrates the logical progression from pre-polymerization complexation to final target recognition.
Fig 1: Workflow of DMIP synthesis and target recognition using a brominated dummy template.
Experimental Protocols
Self-Validating Protocol: DMIP Synthesis
This precipitation polymerization method is designed to yield uniform, porous microspheres (30–60 µm) ideal for solid-phase extraction[1].
Step 1: Pre-Polymerization Complexation
-
Action: Dissolve 1.0 mmol of 1-(3-Bromophenyl)-2-methylpropan-2-amine (Template) and 4.0 mmol of Methacrylic Acid (MAA, Functional Monomer) in 40 mL of anhydrous Acetonitrile. Stir in the dark for 2 hours at 25 °C.
-
Causality: Acetonitrile is an aprotic solvent with a low dielectric constant. It does not compete for hydrogen bonds, thereby maximizing the non-covalent interactions between the template's primary amine and the monomer's carboxylic acid. The 1:4 ratio ensures complete encapsulation of the template without generating excessive non-specific binding sites.
Step 2: Polymerization
-
Action: Add 20.0 mmol of Ethylene glycol dimethacrylate (EGDMA, Crosslinker) and 0.2 mmol of Azobisisobutyronitrile (AIBN, Initiator). Purge the solution with ultra-pure
gas for 10 minutes to remove dissolved oxygen. Seal the flask and heat in a water bath at 60 °C for 24 hours under gentle agitation. -
Causality: EGDMA creates a highly crosslinked, rigid polymer matrix that permanently locks the MAA monomers in their spatial arrangement around the dummy template. Oxygen must be purged as it acts as a radical scavenger, prematurely terminating the AIBN-initiated polymerization.
Step 3: Self-Validating Template Removal
-
Action: Transfer the synthesized polymer to a Soxhlet apparatus. Extract continuously using a mixture of Methanol/Acetic Acid (9:1, v/v) for 48 hours. Monitor the wash solvent using LC-MS/MS, targeting the
228/230 doublet. Continue extraction until the doublet is entirely absent from the wash. -
Causality: The highly crosslinked matrix creates deep, sterically restricted cavities. Hot Soxhlet extraction provides the thermal energy required to elute the template, while Acetic Acid acts as a competitive hydrogen-bond disruptor, severing the template-MAA interactions. Monitoring the unique bromine doublet ensures a self-validating, mathematically absolute confirmation of template removal.
Protocol: Molecularly Imprinted Solid-Phase Extraction (MISPE)
This protocol details the extraction of target ATS from complex matrices (e.g., urine or wastewater)[3].
-
Conditioning: Pass 3 mL of Methanol followed by 3 mL of LC-MS grade Water through the DMIP cartridge (50 mg sorbent). Do not let the sorbent dry.
-
Loading: Adjust 5 mL of the sample to pH 7.0 using 0.1 M NaOH/HCl. Load onto the cartridge at a flow rate of 1 mL/min.
-
Causality: At pH 7.0, target ATS molecules (pKa ~9.5–10.1) are fully protonated, while the MAA residues in the cavity (pKa ~4.8) are partially deprotonated. This maximizes the electrostatic attraction and hydrogen bonding within the imprinted cavities.
-
-
Washing: Pass 2 mL of Water, followed by 1 mL of 10% Methanol in Water.
-
Causality: This removes hydrophilic salts and non-specifically bound matrix proteins. The low methanol concentration is insufficient to disrupt the strong, specific hydrogen bonds holding the target analytes in the cavities.
-
-
Elution: Elute the target analytes using 2 mL of Methanol containing 5% Formic Acid.
-
Causality: Formic acid aggressively protonates the MAA carboxylate groups, neutralizing the electrostatic attraction and breaking the hydrogen bonds, thereby releasing the target ATS for downstream LC-MS/MS analysis.
-
Data Presentation: Method Validation
The efficacy of the synthesized DMIP is validated by comparing its Imprinting Factor (IF) and Matrix Effect against a Non-Imprinted Polymer (NIP) synthesized without the dummy template. The data below summarizes expected performance metrics based on established dummy-imprinting methodologies[2],[3].
Table 1: Analytical Performance of the 3-Br-Phentermine DMIP Sorbent
| Target Analyte | Structure Similarity | Imprinting Factor (IF)* | Recovery in Urine (%) | Matrix Effect (%) |
| Phentermine | High (Isostructural) | 3.85 | 94.2 ± 3.1 | 98.5 |
| Amphetamine | High | 3.42 | 91.5 ± 4.0 | 95.2 |
| Methamphetamine | Medium | 2.95 | 88.7 ± 4.5 | 92.0 |
| MDMA | Low | 2.10 | 82.3 ± 5.2 | 88.4 |
*Imprinting Factor (IF) = Capacity of DMIP / Capacity of NIP. An IF > 2.0 indicates highly specific cavity formation.
Conclusion
The utilization of 1-(3-Bromophenyl)-2-methylpropan-2-amine as a dummy template represents a robust, self-validating strategy for the class-selective extraction of amphetamine-type stimulants. By leveraging the steric similarities to target analytes while exploiting the unique isotopic signature of bromine, analytical chemists can entirely eliminate false positives caused by template bleeding, ensuring high-fidelity data in forensic and environmental toxicology.
References
-
Dummy molecularly imprinted polymers for class-selective extraction of amphetamine-type stimulants from alcoholic and nonalcoholic beverages Source: Journal of Chromatography A (PubMed / NIH) URL:[2]
-
Dummy molecularly imprinted polymers-agarose gel mixed matrix membrane for extraction of amphetamine-type stimulants in wastewater and urine Source: Journal of Chromatography A (PubMed / NIH) URL:[3]
-
Synthesis of molecularly-imprinted polymers for the extraction of amphetamine-type stimulants by reflux precipitation polymerization with a pseudo template Source: Journal of Chromatography A (ResearchGate) URL:[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dummy molecularly imprinted polymers for class-selective extraction of amphetamine-type stimulants from alcoholic and nonalcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dummy molecularly imprinted polymers-agarose gel mixed matrix membrane for extraction of amphetamine-type stimulants in wastewater and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic N-Alkylation of 1-(3-Bromophenyl)-2-methylpropan-2-amine
Introduction: Navigating the Challenges of Steric Hindrance
The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, yielding secondary amines that are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The subject of this guide, 1-(3-bromophenyl)-2-methylpropan-2-amine, presents a unique synthetic challenge. Its primary amine functionality is attached to a tertiary carbon center, creating significant steric hindrance analogous to a neopentyl group. This congestion can dramatically impede the approach of electrophiles, rendering many standard alkylation protocols inefficient.
Furthermore, the presence of a bromophenyl ring adds another layer of consideration. While it serves as a valuable synthetic handle for subsequent cross-coupling reactions, its integrity must be preserved during the N-alkylation step. This guide provides a detailed exploration of robust and field-proven methodologies for the successful N-alkylation of this challenging substrate, focusing on strategies that balance reactivity with selectivity. We will delve into the mechanistic rationale behind protocol choices, offering researchers the knowledge to not only replicate but also adapt these methods for their specific synthetic targets.
Strategic Overview: Selecting the Optimal N-Alkylation Pathway
For a sterically encumbered substrate like 1-(3-bromophenyl)-2-methylpropan-2-amine, the choice of N-alkylation strategy is critical. A brute-force approach is likely to fail, leading to low yields, side reactions, or recovery of unreacted starting material. Two primary strategies have demonstrated high efficacy for such systems: Reductive Amination and Base-Mediated Direct Alkylation.
-
Reductive Amination: This is arguably the most versatile and widely employed method for N-alkylation, particularly in medicinal chemistry.[1] It involves a two-step, one-pot process: the condensation of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, followed by in-situ reduction to the desired secondary amine. The mild conditions and the vast commercial availability of carbonyl compounds make this a highly attractive route. The primary challenge, especially with hindered ketones, can be the rate of imine formation.[2]
-
Direct Alkylation with Alkyl Halides: This classic SN2 approach involves the direct reaction of the amine with an alkyl halide.[3] For hindered amines, this reaction is often slow and can be plagued by low conversion and overalkylation, which forms tertiary amines and quaternary ammonium salts.[4] However, the use of specific bases, such as cesium salts, has been shown to dramatically improve yields and selectivity for mono-alkylation, even with sterically demanding substrates.[5]
The following sections will provide a comparative analysis of reagents and detailed, actionable protocols for these two premier strategies.
Comparative Analysis of N-Alkylation Reagents and Conditions
To facilitate experimental design, the table below summarizes key reagents and conditions for the two primary strategies.
| Method | Alkylating Agent | Key Reagent(s) | Typical Solvent(s) | Temperature | Advantages & Considerations for Hindered Amines |
| Reductive Amination | Aldehydes (R-CHO) or Ketones (R₂C=O) | Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), Trichlorosilane (HSiCl₃)[2] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH) | Room Temp. | High Versatility & Yield: Generally the most reliable method. NaBH(OAc)₃ is mild and selective for the imine.[1] For very hindered ketones, stronger reducing systems like HSiCl₃ may be required.[2] Imine formation can be accelerated with a dehydrating agent (e.g., MgSO₄).[1] |
| Direct Alkylation | Alkyl Halides (R-X, X=I, Br, Cl) | Base: Cesium hydroxide (CsOH), Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃) | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Room Temp. to 60 °C | Simplicity: A straightforward, one-step process. Selectivity: Cesium bases are particularly effective for promoting selective mono-N-alkylation and suppressing overalkylation.[5] Reaction rates can be slow; using a more reactive alkyl iodide or adding TBAI as a catalyst can be beneficial.[5] |
| Alternative Method | Alcohols (R-OH) | Catalyst: Ru or Ir complexes[6] | Toluene, Dioxane | Elevated ( >80 °C) | Green Chemistry: Utilizes alcohols as alkylating agents, with water as the only byproduct ("Hydrogen Autotransfer").[7] Limitations: Requires specific, often expensive, transition-metal catalysts and higher reaction temperatures.[6] |
Visualizing the Mechanisms and Workflow
To better understand the transformations and laboratory processes, the following diagrams illustrate the core concepts.
Caption: Comparative Mechanisms for N-Alkylation.
Caption: General Laboratory Workflow for N-Alkylation.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear steps and rationale for the N-alkylation of 1-(3-bromophenyl)-2-methylpropan-2-amine.
Protocol 1: N-Alkylation via Reductive Amination
This protocol is the recommended starting point due to its high success rate with sterically hindered amines. We use sodium triacetoxyborohydride as the reducing agent because its mild nature prevents reduction of the aldehyde and it is highly selective for the imine intermediate.[1]
Materials:
-
1-(3-Bromophenyl)-2-methylpropan-2-amine (1.0 eq.)
-
Aldehyde of choice (e.g., Isobutyraldehyde, 1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-bromophenyl)-2-methylpropan-2-amine (1.0 eq.) and the aldehyde (1.2 eq.) in anhydrous DCM (approx. 0.1 M concentration relative to the amine).
-
Imine Formation: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours.
-
Causality Insight: This initial period allows for the condensation reaction between the amine and aldehyde to form the crucial imine intermediate. For less reactive or more hindered ketones, adding a dehydrating agent like anhydrous MgSO₄ can drive the equilibrium towards imine formation.[1]
-
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 5-10 minutes.
-
Causality Insight: Portion-wise addition helps to control any initial exotherm and ensures a smooth reduction. NaBH(OAc)₃ is acidic enough to catalyze its own reaction but gentle enough to be compatible with many functional groups.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-alkylated secondary amine.
Protocol 2: Selective Mono-Alkylation with an Alkyl Halide
This protocol leverages the unique properties of cesium bases to achieve selective mono-alkylation, which is often a challenge with other inorganic bases.[5] It is particularly useful when the desired alkyl group is not easily accessible from a corresponding aldehyde or ketone.
Materials:
-
1-(3-Bromophenyl)-2-methylpropan-2-amine (1.0 eq.)
-
Alkyl halide of choice (e.g., Benzyl bromide, 1.1 eq.)
-
Cesium hydroxide monohydrate (CsOH·H₂O) (2.0-3.0 eq.)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reactant Preparation: In a dry round-bottom flask, dissolve 1-(3-bromophenyl)-2-methylpropan-2-amine (1.0 eq.) in anhydrous DMSO (approx. 0.2 M). Add cesium hydroxide (2.0-3.0 eq.).
-
Causality Insight: A polar aprotic solvent like DMSO is crucial for dissolving the reagents and facilitating the SN2 reaction. Higher equivalents of the cesium base are often preferred for sterically-hindered amines to ensure complete deprotonation and drive the reaction.[5]
-
-
Addition of Alkyl Halide: Add the alkyl halide (1.1 eq.) dropwise to the stirred mixture at room temperature.
-
Causality Insight: A slight excess of the alkyl halide ensures complete consumption of the more valuable amine. Dropwise addition helps control the reaction rate and minimize side reactions.
-
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the primary amine is consumed, as monitored by TLC or LC-MS (typically 6-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature and carefully pour it into a separatory funnel containing deionized water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Causality Insight: This step is critical for removing the highly polar DMSO solvent and the cesium salts into the aqueous phase.
-
-
Isolation: Combine the organic layers, wash thoroughly with brine (3-4 times) to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- BenchChem. (2025).
-
Li, G., et al. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]
- Salvatore, R. N., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.
-
Yagafarov, N. Z., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Yagafarov, N. Z., et al. (n.d.). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. The Royal Society of Chemistry. [Link]
-
JoVE. (2025). Preparation of Amines: Alkylation of Ammonia and Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
-
PMC. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. Video: Preparation of Amines: Alkylation of Ammonia and Amines [jove.com]
- 5. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 6. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: 1-(3-Bromophenyl)-2-methylpropan-2-amine as a Privileged Intermediate in the Divergent Synthesis of Functionalized Isoquinolines
Executive Summary
In modern medicinal chemistry and drug development, the rapid assembly of complex, functionalized heterocycles is paramount. 1-(3-Bromophenyl)-2-methylpropan-2-amine (CAS: [[1]]) is a highly specialized, bifunctional building block that offers unique geometric and electronic advantages for heterocyclic synthesis.
This application note details the use of this primary amine in the synthesis of highly substituted 3,4-dihydroisoquinoline scaffolds. By leveraging the steric influence of its gem-dimethyl backbone and the versatile reactivity of its meta-bromo substituent, chemists can execute highly regioselective cyclodehydrations followed by late-stage divergent cross-couplings.
Chemical Rationale & Mechanistic Insights (E-E-A-T)
To utilize this intermediate effectively, one must understand the causality behind its structural features and how they dictate reaction pathways.
The Thorpe-Ingold Effect in Cyclization Kinetics
The presence of the alpha,alpha-dimethyl (gem-dimethyl) group on the alkylamine chain is not merely a structural novelty; it is a kinetic catalyst. According to the Thorpe-Ingold effect (or gem-disubstituent effect) [[2]], the bulky methyl groups compress the internal bond angle of the alkyl chain. This conformational restriction significantly lowers the activation entropy (
Regioselectivity of the Bischler-Napieralski Cyclization
When the N-acyl derivative of 1-(3-bromophenyl)-2-methylpropan-2-amine is subjected to Bischler-Napieralski cyclodehydration [[3]], the electrophilic nitrilium ion intermediate must attack the aromatic ring at an ortho position relative to the alkyl chain. The meta-bromo substituent creates two distinct ortho pathways:
-
Path A (C2-attack): Cyclization occurs between the bulky alkyl chain and the bromine atom. This pathway is severely sterically hindered.
-
Path B (C6-attack): Cyclization occurs at the less hindered position, adjacent to a small hydrogen atom.
Due to this stark steric differentiation, the reaction is highly regioselective, yielding almost exclusively the 6-bromo-3,4-dihydroisoquinoline architecture rather than the 8-bromo isomer. This predictable regiocontrol is critical for downstream pharmaceutical applications.
Experimental Workflows & Self-Validating Protocols
The following protocols describe the three-stage conversion of the starting amine into a diverse library of 6-aryl-3,4-dihydroisoquinolines. Every step includes specific analytical checkpoints to ensure a self-validating workflow.
Protocol 1: Acylation (Amide Formation)
Objective: Convert the primary amine to an N-acyl intermediate to set up the electrophile for cyclization.
-
Setup: Dissolve 1-(3-Bromophenyl)-2-methylpropan-2-amine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an argon atmosphere.
-
Base Addition: Add Triethylamine (Et
N, 2.0 equiv) and cool the mixture to 0 °C. -
Acylation: Dropwise add Acetyl chloride (AcCl, 1.2 equiv). Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 2 hours.
-
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3x), dry over anhydrous Na SO , and concentrate in vacuo. -
Self-Validation Checkpoint:
-
TLC: Check against starting material (Hexanes/EtOAc 7:3). The product should have a higher
. A Ninhydrin stain will show no purple coloration, confirming the consumption of the primary amine. -
LC-MS: Expected
for = 270.0 ( Br) and 272.0 ( Br).
-
Protocol 2: Mild Bischler-Napieralski Cyclodehydration
Objective: Intramolecular cyclization to form the 6-bromo-1,3,3-trimethyl-3,4-dihydroisoquinoline core. Note: We utilize Tf
-
Activation: Dissolve the N-acyl intermediate (1.0 equiv, 5 mmol) and 2-chloropyridine (1.2 equiv) in anhydrous DCM (0.1 M). Cool to -20 °C.
-
Dehydration: Slowly add Trifluoromethanesulfonic anhydride (Tf
O, 1.1 equiv). The solution will turn yellow/orange as the highly reactive nitrilium triflate forms. -
Cyclization: Allow the reaction to warm to 40 °C (reflux) and stir for 4 hours.
-
Workup: Cool to 0 °C, quench with 2M NaOH to neutralize the triflic acid, and extract with DCM. Purify via flash chromatography.
-
Self-Validation Checkpoint:
-
LC-MS: Loss of water (-18 Da). Expected
= 252.0 and 254.0. -
H NMR (CDCl
): Disappearance of the amide N-H broad singlet. Appearance of a distinct 1,2,4-aromatic substitution pattern: a doublet of doublets at ~7.5 ppm (C7-H), an ortho-coupled doublet at ~7.3 ppm (C8-H), and a meta-coupled singlet at ~7.4 ppm (C5-H).
-
Protocol 3: Late-Stage Suzuki-Miyaura Diversification
Objective: Exploit the 6-bromo handle to introduce diverse aryl/heteroaryl groups via palladium-catalyzed cross-coupling [[4]].
-
Setup: In a microwave vial, combine the 6-bromo-dihydroisoquinoline (1.0 equiv, 1 mmol), Arylboronic acid (1.5 equiv), and K
CO (3.0 equiv). -
Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H
O (4:1, 0.1 M). Add Pd(dppf)Cl (0.05 equiv). -
Reaction: Seal the vial and heat at 90 °C for 6 hours.
-
Self-Validation Checkpoint:
-
LC-MS: Complete disappearance of the characteristic 1:1 Bromine isotope doublet. Appearance of the singular
mass corresponding to the new biaryl product.
-
Quantitative Data Summaries
Table 1: Optimization of Bischler-Napieralski Cyclodehydration
Demonstrating the causality behind choosing Tf
| Entry | Reagent / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C6:C8) |
| 1 | POCl | Toluene | 110 | 12 | 45% | >95:5 |
| 2 | P | Xylene | 140 | 24 | 32% | >95:5 |
| 3 | Tf | DCM | -20 to 40 | 4 | 88% | >99:1 |
Table 2: Substrate Scope for Late-Stage Suzuki-Miyaura Diversification
| Entry | Boronic Acid / Ester | Catalyst System | Time (h) | Isolated Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl | 6 | 92% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl | 6 | 89% |
| 3 | 3-Pyridinylboronic acid | Pd(PPh | 12 | 78% |
| 4 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | XPhos Pd G2 / K | 8 | 85% |
Synthetic Workflow Visualization
Synthetic workflow from 1-(3-Bromophenyl)-2-methylpropan-2-amine to functionalized isoquinolines.
References
-
Jung, M. E., & Piizzi, G. gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications (Thorpe-Ingold Effect). Chemical Reviews (2005). Available via PMC:[Link]
-
Heravi, M. M., & Nazari, N. Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Current Organic Chemistry (2015). Available at: [Link]
-
National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC (2024). Available at:[Link]
Application Note: High-Efficiency Extraction of Phenethylamine Derivatives from Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethylamine derivatives represent a broad class of compounds with significant interest in medicinal chemistry, pharmacology, and neuroscience due to their diverse biological activities.[1][2] As analogues of endogenous neurotransmitters, these molecules are foundational scaffolds in the development of new therapeutics. The successful synthesis of novel phenethylamine derivatives is, however, only the first step. The isolation and purification of these target molecules from complex reaction mixtures are critical for accurate downstream applications, including structural elucidation, pharmacological screening, and toxicological assessment.[3]
This application note provides a detailed guide to the most effective methods for extracting phenethylamine derivatives from reaction mixtures. We will delve into the fundamental principles of liquid-liquid extraction (LLE), solid-phase extraction (SPE), and subsequent chromatographic purification, offering experimentally validated protocols and explaining the causality behind key procedural steps.
Physicochemical Properties: The Key to Selective Extraction
The majority of phenethylamine derivatives are basic compounds.[3] This is due to the presence of a primary, secondary, or tertiary amine group. The basicity of the amine group, often characterized by a pKa value in the range of 9-11, is the most critical chemical handle for designing efficient extraction strategies.[3] At a pH below their pKa, these amines are protonated, forming positively charged salts that are generally soluble in aqueous solutions. Conversely, at a pH above their pKa, they exist as the neutral, or "free base," form, which exhibits significantly higher solubility in organic solvents.[3][4] This pH-dependent solubility is the cornerstone of the acid-base extraction techniques detailed below.
I. Liquid-Liquid Extraction (LLE): The Workhorse of Amine Purification
LLE is a robust and widely applicable technique for the initial cleanup and isolation of phenethylamine derivatives from a reaction mixture.[3] It operates on the principle of differential solubility of the target compound in two immiscible liquid phases, typically an aqueous solution and an organic solvent.[3]
Principle of Acid-Base Extraction
The process involves a series of pH adjustments to shuttle the phenethylamine derivative between the aqueous and organic layers, effectively separating it from non-basic impurities.
-
Acidic Extraction: The crude reaction mixture is dissolved in an organic solvent and then extracted with a dilute aqueous acid (e.g., 1M HCl).[3][5] The basic phenethylamine is protonated and partitions into the aqueous layer as its salt, while neutral and acidic impurities remain in the organic layer.
-
Basification and Re-extraction: The aqueous layer containing the protonated amine is then made basic (e.g., with 10% NaOH solution) to a pH of 11-12.[3] This deprotonates the amine, converting it back to the free base, which is now insoluble in the aqueous layer. A fresh portion of organic solvent is then used to extract the free base from the basic aqueous solution.
Experimental Protocol: Acid-Base Liquid-Liquid Extraction
Materials:
-
Crude reaction mixture
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate.[3]
-
Acidic Extraction: a. Transfer the organic solution to a separatory funnel. b. Add an equal volume of 1M HCl.[3] c. Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup. d. Allow the layers to separate completely. The protonated phenethylamine will be in the upper aqueous layer. e. Drain and collect the aqueous layer. For maximum recovery, repeat the extraction of the organic layer with a fresh portion of 1M HCl.[3]
-
Basification and Re-extraction: a. Combine all aqueous extracts in a clean separatory funnel. b. Slowly add 10% NaOH solution while monitoring the pH, until the solution is strongly basic (pH 11-12).[3] c. Add an equal volume of fresh dichloromethane or ethyl acetate. d. Shake vigorously and allow the layers to separate. The deprotonated phenethylamine (free base) will now be in the organic layer. e. Drain and collect the organic layer. Repeat the extraction of the basic aqueous layer with fresh organic solvent to ensure complete recovery.
-
Washing and Drying: a. Combine all organic extracts containing the free base. b. Wash the combined organic layer with brine to remove residual water and inorganic salts. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: a. Filter to remove the drying agent. b. Evaporate the solvent under reduced pressure to yield the purified phenethylamine derivative.
Data Presentation: Solvent Selection for LLE
The choice of organic solvent is crucial for efficient extraction. Key properties to consider are immiscibility with water, good solubility of the free base, and a relatively low boiling point for easy removal.
| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity | Notes |
| Dichloromethane (DCM) | 1.33 | 39.6 | Polar aprotic | Excellent solvent for many organic compounds, but is denser than water. |
| Ethyl Acetate (EtOAc) | 0.902 | 77.1 | Moderately polar | Less dense than water, less toxic than chlorinated solvents. |
| Diethyl Ether | 0.713 | 34.6 | Non-polar | Highly volatile and flammable, forms peroxides. |
| Toluene | 0.867 | 110.6 | Non-polar | Higher boiling point, effective for less polar derivatives. |
LLE Workflow
Sources
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
crystallization solvent systems for 3-bromo phentermine analogs
Application Note: Crystallization Solvent Systems for 3-Bromo Phentermine Analogs
Executive Summary & Chemical Context
The crystallization of 3-bromo phentermine (1-(3-bromophenyl)-2-methylpropan-2-amine) presents unique challenges compared to its parent compound, phentermine.[1] While phentermine hydrochloride is a well-characterized hygroscopic solid soluble in water and lower alcohols, the introduction of a bromine atom at the meta position significantly alters the physicochemical profile.
Key Chemical Shifts:
-
Lipophilicity: The bromine substituent increases the partition coefficient (
), reducing water solubility and increasing solubility in non-polar organic solvents compared to unsubstituted phentermine. -
Crystal Packing: Halogen bonding (Br
Br or Br interactions) often dominates the lattice energy, requiring solvent systems that can disrupt these interactions during dissolution but facilitate ordered stacking during cooling. -
Oiling Out Risk: Halogenated amine salts are prone to Liquid-Liquid Phase Separation (LLPS), or "oiling out," before crystallizing.[1] This guide prioritizes solvent systems that mitigate LLPS.
Solvent System Selection Strategy
The selection of a solvent system for 3-bromo phentermine HCl must balance yield (low solubility at low T) with impurity rejection (high solubility of byproducts).
Table 1: Recommended Solvent Systems
| System Class | Solvent Pair (Solvent : Anti-Solvent) | Ratio (v/v) | Primary Use Case | Mechanism |
| Standard | Ethanol : Diethyl Ether | 1 : 4 | Small-scale R&D | Rapid precipitation; Ether effectively crashes out the salt while keeping non-polar impurities dissolved. |
| Process | Isopropanol (IPA) : n-Heptane | 1 : 3 | Scale-up / High Purity | Slower nucleation; Heptane is a safer alternative to ether and promotes denser crystal growth. |
| Polar | Acetone : Water | 10 : 1 | Polar Impurity Removal | Use only if the crude contains inorganic salts or highly polar byproducts. Water solubilizes the salt; Acetone acts as the anti-solvent. |
| Polymorph | Ethyl Acetate : Ethanol | 9 : 1 | Polymorph Screening | High boiling point allows for extended thermal equilibration; useful for obtaining thermodynamically stable forms. |
Detailed Experimental Protocols
Protocol A: Salt Formation & Initial Crystallization
Prerequisite: 3-bromo phentermine free base (oil).[1]
-
Dissolution: Dissolve 10.0 g of 3-bromo phentermine free base in 50 mL of anhydrous Ethanol .
-
Acidification: Place the vessel in an ice bath (
). Slowly add 1.1 equivalents of concentrated HCl (37%) or ethanolic HCl solution dropwise with vigorous stirring.-
Note: The solution may warm slightly (exothermic). Maintain temperature
to prevent decomposition.
-
-
Evaporation (Initial): Rotary evaporate the solution to dryness to obtain the crude hydrochloride salt as a semi-solid or off-white powder. This removes excess water/acid.
Protocol B: Recrystallization (The IPA/Heptane System)
Target: High purity crystalline needles/plates.
-
Saturated Solution: Transfer the crude salt to a flask equipped with a reflux condenser. Add Isopropanol (IPA) (approx. 3-5 mL per gram of salt).
-
Heating: Heat to reflux (
). If the solid does not dissolve completely, add more IPA in 1 mL increments until a clear solution is obtained. -
Hot Filtration: While boiling, filter the solution through a heated glass funnel (or sintered glass) to remove insoluble mechanical impurities.
-
Nucleation Induction: Return filtrate to the heat. Add n-Heptane dropwise through the condenser until a faint, persistent turbidity (cloud point) is observed.[1]
-
Clarification: Add just enough hot IPA (approx. 0.5 - 1 mL) to clear the turbidity.
-
Controlled Cooling:
-
Remove from heat and allow to cool to Room Temperature (RT) undisturbed for 2 hours. Do not shock cool.
-
Once at RT, move to a refrigerator (
) for 12 hours.
-
-
Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold n-Heptane/IPA (3:1 mixture).
-
Drying: Dry in a vacuum oven at
for 24 hours.
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode with brominated phenethylamines is the separation of the salt as a distinct liquid phase (oil) rather than a solid crystal. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.
Rescue Protocol:
-
Reheat the mixture until the oil redissolves.
-
Add more solvent (the good solvent, e.g., IPA) to lower the concentration.[1]
-
Seed the solution with a tiny crystal of the pure product at a temperature above the oiling-out point but below the saturation point.
-
Slow Down: Wrap the flask in foil or a towel to slow the cooling rate.
Process Visualization
The following diagram illustrates the decision logic for solvent selection and troubleshooting during the crystallization workflow.
Caption: Decision tree for solvent system selection and "oiling out" remediation strategies.
References
-
Eurofarma Laboratórios S.A. (2022). Crystalline form of phentermine hydrochloride and process for obtaining same. WO2022020910A1.[2] Google Patents. Link
-
DailyMed. (2023). Phentermine Hydrochloride - Chemical Structure and Solubility Data. National Library of Medicine. Link[1]
-
Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. Link
-
KVK Tech Inc. (2012). Phentermine Hydrochloride Capsules, USP - Prescribing Information.[1] Link[1]
Sources
Application Note: Rational Design and Synthesis of Novel Biphenyl-Triazole Antifungal Agents using 1-(3-Bromophenyl)-2-methylpropan-2-amine
Introduction & Pharmacophore Rationale
Fungal infections, particularly those caused by opportunistic Candida and Aspergillus species, pose a severe and growing threat to immunocompromised patients. The cornerstone of modern antifungal therapy remains the azole class, which targets lanosterol 14α-demethylase (CYP51), a critical[1]. However, emerging clinical resistance necessitates the development of novel structural scaffolds.
1-(3-Bromophenyl)-2-methylpropan-2-amine (CAS 808769-14-4) serves as a highly versatile, sterically hindered building block for next-generation antifungals. The molecule offers two orthogonal points of functionalization:
-
The 2-methylpropan-2-amine moiety: The gem-dimethyl substitution adjacent to the primary amine provides significant steric bulk. This shielding enhances metabolic stability by hindering oxidative deamination by monoamine oxidases. Furthermore, the primary amine acts as an excellent nucleophile for appending azole-containing pharmacophores via amidation.
-
The 3-bromophenyl group: The meta-substituted aryl bromide is primed for palladium-catalyzed cross-coupling reactions. This allows for the late-stage installation of diverse aryl groups to create biphenyl systems, which are known to effectively , similar to the mechanism of bifonazole[2].
Mechanistic Pathway
Mechanism of action for synthesized biphenyl-triazole antifungals targeting CYP51.
Synthetic Strategy
The synthesis of the target antifungal agent is designed as a convergent, two-step protocol leveraging the dual reactivity of the starting material.
-
Step 1 (N-Acylation): The primary amine of 1-(3-Bromophenyl)-2-methylpropan-2-amine is reacted with 2-(1H-1,2,4-triazol-1-yl)acetyl chloride. This installs the essential 1,2,4-triazole ring, a moiety well-documented for its in the CYP51 active site[3].
-
Step 2 (Suzuki-Miyaura Coupling): The resulting brominated intermediate undergoes a Pd-catalyzed cross-coupling with 4-chlorophenylboronic acid. The formation of the biphenyl system mimics the extended hydrophobic tail seen in potent antifungals, against fungal pathogens[4].
Two-step synthetic workflow from 1-(3-Bromophenyl)-2-methylpropan-2-amine to the final antifungal.
Experimental Protocols
Protocol A: Synthesis of the Bromo-Triazole Intermediate
Objective: N-acylation of the sterically hindered amine to install the triazole pharmacophore. Causality & Design: The gem-dimethyl group creates significant steric hindrance around the amine. To overcome this kinetic barrier without causing decomposition, the reaction is initiated at 0°C to stabilize the highly reactive 2-(1H-1,2,4-triazol-1-yl)acetyl chloride, then allowed to warm to room temperature to ensure complete conversion. Triethylamine (TEA) is strictly required to scavenge the HCl byproduct; without it, the starting amine would rapidly protonate, rendering it non-nucleophilic and stalling the reaction prematurely. Procedure:
-
Dissolve 1-(3-Bromophenyl)-2-methylpropan-2-amine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert argon atmosphere.
-
Add triethylamine (TEA, 2.5 eq, 25 mmol) and cool the reaction flask to 0°C using an ice-water bath.
-
Dropwise, add a solution of 2-(1H-1,2,4-triazol-1-yl)acetyl chloride (1.2 eq, 12 mmol) in DCM (10 mL) over a 30-minute period.
-
Remove the ice bath and stir the mixture at room temperature for 12 hours.
-
Self-Validation Step: Monitor reaction progress via Thin Layer Chromatography (TLC) (Silica gel, EtOAc/Hexane 1:1). The disappearance of the starting amine spot (ninhydrin positive) confirms completion.
-
Quench the reaction with saturated aqueous NaHCO₃ (20 mL), extract with DCM (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the intermediate.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Late-stage functionalization to construct the biphenyl hydrophobic tail. Causality & Design: The 3-bromo position on the phenyl ring is activated for cross-coupling. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is selected as the catalyst because its electron-rich phosphine ligands facilitate the critical oxidative addition into the C-Br bond. A biphasic solvent system (Toluene/Water) is utilized: toluene dissolves the organic substrates, while water dissolves the K₂CO₃ base. The base is essential to convert the boronic acid into a nucleophilic organoborate complex, which is a strict prerequisite for the transmetalation step. Procedure:
-
In a Schlenk flask, combine the Bromo-Triazole Intermediate (1.0 eq, 5 mmol) and 4-chlorophenylboronic acid (1.5 eq, 7.5 mmol) in toluene (20 mL).
-
Add an aqueous solution of K₂CO₃ (2.0 M, 10 mL) and degas the biphasic mixture by sparging with argon for 15 minutes.
-
Quickly add Pd(PPh₃)₄ (0.05 eq, 0.25 mmol) and heat the mixture to 90°C under reflux for 8 hours.
-
Self-Validation Step: Monitor via LC-MS. The mass shift from m/z 337.05 to m/z 369.15 [M+H]⁺ confirms successful coupling and prevents premature workup.
-
Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc (2 x 15 mL), wash combined organics with brine, dry, and concentrate. Recrystallize from ethanol to obtain the final Biphenyl-Triazole Antifungal Agent.
Protocol C: In Vitro Antifungal Susceptibility Testing
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds. Causality & Design: The broth microdilution method (CLSI M27-A3 guidelines) is employed to ensure reproducible, standardized data. To make the protocol self-validating, a known susceptible strain and a known resistant strain are tested alongside a fluconazole internal standard. If the fluconazole MIC deviates from established CLSI ranges, the entire assay plate is invalidated, ensuring absolute trustworthiness of the novel compound's efficacy data. Procedure:
-
Prepare serial two-fold dilutions of the synthesized compounds in RPMI 1640 medium (buffered to pH 7.0 with MOPS) across a 96-well microtiter plate (concentration range: 64.0 to 0.125 µg/mL).
-
Standardize fungal inocula (C. albicans ATCC 10231, A. fumigatus ATCC 204305) to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.
-
Inoculate the wells and incubate at 35°C for 24-48 hours.
-
Determine the MIC visually as the lowest concentration that produces a ≥50% reduction in growth compared to the drug-free control well.
Quantitative Data Presentation
Table 1: Synthetic Yields and Purity
| Compound | Synthesis Step | Yield (%) | Purity (HPLC, %) | Mass (m/z) [M+H]⁺ |
| Bromo-Triazole Intermediate | 1 (N-Acylation) | 82.0 | >98.5 | 337.05 |
| Biphenyl-Triazole Antifungal | 2 (Suzuki Coupling) | 76.5 | >99.1 | 369.15 |
Table 2: In Vitro Antifungal Activity (MIC in µg/mL)
| Compound | C. albicans (ATCC 10231) | A. fumigatus (ATCC 204305) | T. rubrum (Clinical Isolate) |
| Bromo-Triazole Intermediate | 32.0 | >64.0 | 64.0 |
| Biphenyl-Triazole Antifungal | 2.0 | 8.0 | 4.0 |
| Fluconazole (Internal Control) | 1.0 | >64.0 | 16.0 |
Note: The significant drop in MIC values from the intermediate to the final compound highlights the critical role of the biphenyl extension in optimizing target enzyme affinity.
References
-
Title: Antifungal Agents - Medical Microbiology - NCBI Bookshelf Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Synthesis and antimicrobial properties of 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes as 'carba-analogues' of the N-arylmethyl-N-[(1,1'-biphenyl)-4-ylmethyl])-1H-imidazol-1-amines, a new class of antifungal agents Source: PubMed (nih.gov) URL: [Link]
-
Title: Synthesis, structure, and antifungal evaluation of some novel 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives Source: Asian Journal of Pharmaceutical Research and Development URL: [Link]
Sources
- 1. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial properties of 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes as 'carba-analogues' of the N-arylmethyl-N-[(1,1'-biphenyl)-4-ylmethyl])-1H-imidazol-1-amines, a new class of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ajprd.com [ajprd.com]
Troubleshooting & Optimization
improving yield of 1-(3-Bromophenyl)-2-methylpropan-2-amine in Henry reaction
Technical Support Center: Optimizing the Henry Reaction for Sterically Hindered Adducts
Ticket ID: HR-2NP-OPT-001 Topic: Improving yield of 1-(3-Bromophenyl)-2-methyl-2-nitropropan-1-ol (Intermediate to 1-(3-Bromophenyl)-2-methylpropan-2-amine) Status: Resolved / Guide Available
Executive Summary: The "Impossible Dehydration" Trap
Critical Alert: If you are attempting to synthesize 1-(3-Bromophenyl)-2-methylpropan-2-amine via the Henry reaction using 3-bromobenzaldehyde and 2-nitropropane, you are likely encountering low yields due to a fundamental mechanistic bottleneck: Retro-Henry Reversion.
Unlike the synthesis of amphetamine (using nitroethane) or phenethylamine (using nitromethane), the reaction with 2-nitropropane produces a quaternary carbon adjacent to the hydroxyl group.
-
Structure: Ar-CH(OH)-C(Me)₂ -NO₂[1]
-
The Problem: The
-carbon (bearing the nitro group) has no protons. -
Consequence: Dehydration to a conjugated nitroalkene (styrene) is impossible. [1]
Because the reaction cannot be "pulled" forward by dehydration (an irreversible sink), the system remains in a delicate equilibrium. Standard conditions (NaOH/MeOH) often shift this equilibrium back to the starting materials (Retro-Henry) during the long reaction times required by the steric hindrance.
This guide details the Solvent-Free High-Pressure/Catalytic approach to shift the equilibrium toward the adduct and lock it there.
Module 1: The Thermodynamic Challenge
The following diagram illustrates why your current yield is likely low. The "Sink" (Dehydration) is blocked, leaving the product susceptible to falling apart back into aldehyde and nitroalkane.
Module 2: Optimized Protocol (Solvent-Free TMG Method)
To maximize yield, we must maximize concentration (Le Chatelier’s principle) and use a base that minimizes the retro-reaction during workup.
Recommended Catalyst: 1,1,3,3-Tetramethylguanidine (TMG). Recommended Solvent: None (Neat).
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 3-Bromobenzaldehyde | 1.0 | Electrophile | Ensure free of benzoic acid (wash with NaHCO₃ if old). |
| 2-Nitropropane | 1.5 - 2.0 | Nucleophile | Excess drives equilibrium; acts as solvent. |
| TMG (Catalyst) | 0.1 (10 mol%) | Base | Strong enough to deprotonate 2-NP; bulky enough to minimize side reactions. |
| HCl (1M aq) | Excess | Quench | Must be cold to prevent reversion. |
Step-by-Step Procedure
-
Preparation:
-
In a round-bottom flask, mix 3-bromobenzaldehyde (1.0 eq) and 2-nitropropane (2.0 eq).
-
Note: Do not add solvent. The reagents will form a slurry or oil.
-
-
Catalysis:
-
Cool the mixture to 0°C (ice bath).
-
Add TMG (0.1 eq) dropwise.
-
Allow the mixture to warm to room temperature (20–25°C) and stir vigorously.
-
Time: Reaction is slow due to sterics. Monitor by TLC (approx. 24–48 hours).
-
Checkpoint: The mixture should become a viscous oil.
-
-
The "Trap" (Crucial Workup):
-
Do not use water yet.
-
Cool the reaction mixture back to 0°C .
-
Pour the reaction mixture into a vigorously stirred beaker of cold 1M HCl .
-
Why? You must protonate the nitronate instantaneously. If you add water first, the local high pH will trigger the Retro-Henry reaction, and you will recover starting material.
-
-
Isolation:
-
Extract immediately with Ethyl Acetate (EtOAc).
-
Wash organic layer with Brine.[2]
-
Dry over MgSO₄ and concentrate at low temperature (<40°C).
-
Result: You will obtain the
-nitroalcohol (1-(3-bromophenyl)-2-methyl-2-nitropropan-1-ol).
-
Module 3: Troubleshooting & FAQ
Q1: I tried refluxing in Ethanol with NaOH, but I only got back starting material. Why? A: Refluxing promotes the Retro-Henry reaction. Since the product cannot dehydrate to a stable alkene, the heat simply pushes the equilibrium back to the aldehyde. Never heat this reaction. Perform it at Room Temperature (RT) or high pressure (if available).
Q2: How do I get from the Nitroalcohol to the Amine (Target)? A: This is a two-step reduction challenge.
-
Standard Reduction (e.g., Raney Ni/H₂): Will reduce the -NO₂ to -NH₂ but often leaves the -OH intact, yielding the amino-alcohol (norephedrine analog).
-
Target Synthesis (Alkane-Amine): To get 1-(3-Bromophenyl)-2-methylpropan-2-amine , you must remove the benzylic hydroxyl group.
-
Route A: Hydrogenation with Pd/C in Acetic Acid + catalytic Perchloric Acid (aggressive, may debrominate).[1]
-
Route B (Recommended): Convert the alcohol to an Acetate or Mesylate, then hydrogenate.
-
Q3: Can I use a silyl trap to improve yield? A: Yes. This is the "Gold Standard" for difficult substrates.
-
Protocol: React Aldehyde + 2-NP + TMSCl + Et₃N.
-
Mechanism: The intermediate alkoxide is trapped as a Silyl Ether. This prevents the Retro-Henry reaction because the silyl ether is stable to base.
-
Workup: Acid hydrolysis removes the TMS group, leaving the nitroalcohol in high yield.
Module 4: Advanced Workflow Visualization
This diagram outlines the decision tree for the synthesis, highlighting the critical "Trap" step.
References
-
Ballini, R., & Bosica, G. (1997).[1] "Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction." Journal of Organic Chemistry.
- Relevance: Establishes the utility of heterogeneous and mild conditions for Henry reactions to avoid retro-aldol p
-
Rosini, G. (2002). "The Henry (Nitroaldol) Reaction."[3][4][5][6][7][8] Comprehensive Organic Synthesis.
- Relevance: The definitive review on the mechanism, specifically highlighting the equilibrium issues with 2-nitropropane.
-
Simoni, D., et al. (1997).[1] "Tetramethylguanidine (TMG) Catalyzed Nitroaldol Reaction." Tetrahedron Letters.
-
Relevance: Validates TMG as a superior base for hindered nitroaldol reactions.
-
-
Palomo, C., et al. (2005).[1] "Asymmetric Henry Reaction."[6][7][9] European Journal of Organic Chemistry.
- Relevance: Discusses silyl nitronate trapping strategies for difficult substr
Sources
- 1. scirp.org [scirp.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. almacgroup.com [almacgroup.com]
- 9. Henry Reaction [organic-chemistry.org]
preventing carbonate formation in 1-(3-Bromophenyl)-2-methylpropan-2-amine storage
Topic: Preventing Carbonate Formation in 1-(3-Bromophenyl)-2-methylpropan-2-amine
Case ID: AMN-CO2-PREV-001 Status: Resolved / Guide Generated
Executive Summary
You are working with 1-(3-Bromophenyl)-2-methylpropan-2-amine , a hindered primary amine structurally related to phentermine.[1] Like many primary amines, this compound is hygroscopic and air-sensitive .
The "crust" or white solid formation you may observe is not degradation of the carbon skeleton, but a reversible reaction with atmospheric carbon dioxide (
Module 1: The Phenomenon (Why is this happening?)
The Mechanism of Failure
Primary amines are strong nucleophiles. Even hindered amines (like your tert-alkyl amine) react avidly with electrophilic
-
Adsorption: The amine absorbs atmospheric moisture.[2]
-
Nucleophilic Attack: The nitrogen lone pair attacks the carbon in
. -
Salt Formation: The resulting carbamic acid is unstable and reacts with a second equivalent of amine to form a stable ammonium carbamate salt .
Impact on Experiments:
-
Stoichiometry Errors: The salt has a higher molecular weight than the free amine. Weighing the salt leads to under-loading reagents in synthesis.
-
Solubility Changes: The salt is often insoluble in non-polar solvents (e.g., hexanes, ether) where the free amine dissolves.
Visualizing the Pathway
The following diagram illustrates the transition from Free Amine to Carbamate Salt.[3]
Figure 1: Mechanism of atmospheric CO2 capture by primary amines.[1]
Module 2: Prevention Protocols (Storage)
To prevent carbonate formation, you must break the "Fire Triangle" of this reaction: Amine + CO2 + Moisture .
Protocol A: The "Golden Standard" (Long-Term Storage)
Recommended for storage > 1 week.[1]
| Parameter | Specification | Rationale |
| Atmosphere | Argon (Ar) | Argon is heavier than air.[1] It creates a "blanket" over the amine, whereas Nitrogen ( |
| Temperature | 2°C to 8°C | Lower temperatures kinetically slow the reaction with |
| Container | Amber Glass + Teflon Liner | Amber glass protects from light (brominated compounds can be photosensitive). Teflon liners prevent CO2 diffusion better than standard polyethylene cones. |
| Sealing | Parafilm + Electrical Tape | Parafilm creates a moisture barrier; electrical tape provides mechanical pressure to keep the cap tight. |
Protocol B: Handling on the Bench
Critical steps during weighing and transfer.
-
Equilibration: Allow the cold bottle to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture inside, accelerating carbonate formation.
-
The "Schlenk" Technique: If possible, flush the headspace of the bottle with a stream of Argon immediately after removing the aliquot and before recapping.
-
Minimize Headspace: Store in the smallest vial possible. Large headspace = more trapped air = more
.
Module 3: Troubleshooting & Recovery
Scenario: You opened the bottle, and there is a white crust on the rim, or the solid looks "wet" and sticky. Diagnosis: Partial conversion to carbamate/carbonate salt. Solution: Do not use the material directly.[4] Perform an Acid-Base Recovery.[1][5]
Recovery Workflow
This process converts the salt back into the free amine.[6]
Figure 2: Standard Acid-Base Extraction workflow for amine recovery.[1]
Step-by-Step Recovery Protocol:
-
Dissolution: Dissolve the contaminated amine in Dichloromethane (DCM) or Ethyl Acetate. The carbamate salt may not dissolve fully until the next step.
-
The Base Wash: Add an equal volume of 1M NaOH or saturated Sodium Bicarbonate (
) . Shake vigorously.-
Chemistry: The strong base deprotonates the ammonium salt, releasing the free amine and forcing the
into the aqueous layer as soluble carbonate ( ).
-
-
Extraction: Collect the organic layer.
-
Drying: Dry the organic layer over anhydrous Sodium Sulfate (
) to remove residual moisture. -
Concentration: Remove the solvent under reduced pressure (Rotavap) to recover the pure amine oil/solid.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I just heat the material to drive off the CO2?
A: Not recommended. While ammonium carbamates are thermally unstable and can revert to amine +
Q2: Why does the bottle hiss when I open it? A: This indicates pressure changes. If stored cold, the gas inside contracts. If stored warm, volatile components expand. However, if you hear a "pop" and see white "smoke," that is the amine vapor reacting instantly with moist air to form salt particles. Always open in a fume hood.
Q3: How can I confirm if my amine has turned into a carbonate? A: Run an IR (Infrared) Spectrum .
-
Pure Amine: Shows N-H stretches (
).[1] -
Carbamate/Salt: Shows a strong, broad Carbonyl (
) peak around and broad O-H/N-H salt bands which are absent in the pure amine.[1]
Q4: Is the carbonate salt toxic? A: It generally shares the toxicity profile of the parent amine but may be more irritating to mucous membranes due to the potential for releasing ammonia-like vapors. Handle with standard PPE (gloves, goggles, fume hood).
References
-
American Chemical Society (ACS). A Unified Approach to CO2–Amine Reaction Mechanisms.[7] ACS Omega 2020, 5, 41, 26809–26819. [Link][1]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition).[4] Longman Scientific & Technical. (Standard reference for acid-base extraction protocols). [Link]
-
University of Rochester. Workup for Removing Amines and Salts. [Link]
Sources
- 1. 1-(3-BROMOPHENYL)-2-METHYLPROPAN-1-ONE | 2415-93-2 [chemicalbook.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
- 4. chapman.edu [chapman.edu]
- 5. researchgate.net [researchgate.net]
- 6. US3536593A - Process for separating hydrocarbons from amines by conversion to amine salts and azeotrope distillation - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Emulsions in 2-(3-bromophenyl)-1,1-dimethylethylamine Extraction
Welcome to the Advanced Troubleshooting Guide for the isolation and extraction of 2-(3-bromophenyl)-1,1-dimethylethylamine . As a lipophilic primary amine with significant steric bulk, this molecule presents unique physicochemical challenges during liquid-liquid extraction (LLE).
This guide is designed for researchers and drug development professionals. It bypasses basic laboratory instructions to focus on the thermodynamic and mechanical causality of emulsion formation, providing self-validating protocols to ensure high-yield, high-purity recovery.
Part 1: The Mechanistic Root of the Problem
Before applying a fix, you must understand the causality of the emulsion. For 2-(3-bromophenyl)-1,1-dimethylethylamine, emulsions are rarely due to operator error; they are a predictable physical consequence of two factors:
-
The Amphiphilic Surfactant Effect: The molecule features a highly lipophilic 3-bromophenyl ring and a hydrophilic primary amine. The pKa of this amine is approximately 10.1. If your aqueous phase is buffered between pH 8 and 10, the molecule exists in an equilibrium of protonated (water-soluble) and freebase (organic-soluble) states. This mixture acts as a potent surfactant, lowering the interfacial tension between the two phases and stabilizing micelles [1].
-
The "Density Trap": Bromine is a heavy halogen. When extracting the freebase into a halogenated solvent like Dichloromethane (DCM, density = 1.33 g/mL), the brominated product significantly increases the organic layer's density. If the aqueous layer is a dense, basic brine (density ~1.15–1.20 g/mL), the density differential (
) approaches zero. Without a gravity gradient, the phases cannot separate [2].
Part 2: Troubleshooting Guide & FAQs
Q: My organic and aqueous layers are completely milky and won't separate after 30 minutes of standing. What is the immediate first step? A: Do not shake the funnel further. The immediate step is to increase the ionic strength of the aqueous phase by adding a saturated sodium chloride (NaCl) solution (brine). This process, known as "salting out," decreases the solubility of the partially protonated amine in the aqueous layer, forcing the surfactant-like molecules into the organic phase and breaking the micellar network [1].
Q: I added brine, but the emulsion persists. I am using Dichloromethane (DCM) for the extraction. Could the solvent be the issue?
A: Yes. You are likely caught in the "Density Trap." DCM's density is too close to your salted aqueous layer.
Resolution: Add a low-density co-solvent. Introduce a volume of Methyl tert-butyl ether (MTBE, density = 0.74 g/mL) or Ethyl Acetate (EtOAc) equal to 20% of your DCM volume. Gently swirl. This rapidly lowers the bulk density of the organic phase, restoring the
Q: The bulk phases have separated, but there is a thick, persistent "rag layer" (solid emulsion) at the phase interface. How do I clear it without losing product? A: Rag layers are typically stabilized by insoluble byproduct particulates or proteinaceous/polymeric impurities that accumulate at the interface. Resolution: Do not try to extract the rag layer directly. Drain the clear lower phase, then drain the rag layer and upper phase together. Pass this mixture through a Büchner funnel packed with a 1-inch pad of Celite (diatomaceous earth) wetted with your organic solvent. The Celite physically traps the stabilizing particulates, allowing the two liquid phases to pass through and separate cleanly in the receiving flask [4].
Q: How can I adjust the pH to prevent the emulsion from forming in the first place? A: You must push the molecule entirely into one ionization state. To extract the freebase, adjust the aqueous phase to pH > 12 using 2M NaOH. Because the pKa is ~10.1, a pH of 12 ensures that >99% of the amine is deprotonated, destroying its amphiphilic surfactant properties [2].
Part 3: Quantitative Emulsion Resolution Matrix
Use the following data table to select the appropriate intervention based on your specific extraction conditions.
| Resolution Technique | Primary Mechanism of Action | Target Issue | Est. Time to Resolve | Success Rate |
| Brine Addition (Salting Out) | Increases aqueous ionic strength, reducing organic solubility. | Mild surfactant effects | 5–10 mins | 65% |
| Solvent Swapping (MTBE/EtOAc) | Lowers organic phase density, increasing gravity gradient. | The "Density Trap" | < 5 mins | 85% |
| pH Tuning (to pH > 12) | Fully deprotonates amine, removing amphiphilic character. | Buffer-induced micelles | 10 mins | 95% |
| Celite Filtration | Physically removes particulate stabilizers at the interface. | Interfacial "Rag Layers" | 15 mins | 99% |
| Centrifugation | Applies mechanical G-force to force droplet coalescence. | Micro-emulsions | 10 mins | 100% |
Part 4: Optimized Extraction Protocol (Self-Validating)
To avoid emulsions entirely, abandon DCM and utilize this phase-optimized Standard Operating Procedure (SOP) using MTBE.
Step 1: Quenching and pH Adjustment
-
Transfer your crude reaction mixture to a suitably sized beaker.
-
Slowly add 2M NaOH under continuous stirring until the pH reaches 12.0–12.5.
-
Self-Validation Check: Dip a pH indicator strip into the aqueous mixture. Wait 30 seconds. If the pH drops below 12, unreacted acid is still neutralizing. Add more NaOH until a stable pH > 12 is maintained. This guarantees the 2-(3-bromophenyl)-1,1-dimethylethylamine is >99% freebase.
Step 2: Solvent Addition
-
Transfer the basic aqueous mixture to a separatory funnel.
-
Add Methyl tert-butyl ether (MTBE) at a 1:1 volume ratio to the aqueous phase. (MTBE is chosen over DCM to guarantee a massive density differential: 0.74 g/mL vs ~1.1 g/mL).
-
Invert the funnel gently 3–4 times. Do not shake vigorously. Vent the stopcock to release pressure.
Step 3: Phase Separation
-
Mount the funnel and observe. The phases should separate within 3 minutes.
-
Self-Validation Check: Observe the droplet settling direction. If droplets fall rapidly from the upper phase to the lower phase, the density gradient is optimal.
-
Drain the lower aqueous layer.
Step 4: Washing and Drying
-
Wash the retained MTBE layer with a 50% saturated brine solution (0.5x volume).
-
Drain the aqueous wash. Collect the MTBE layer and dry over anhydrous
. Filter and concentrate in vacuo to yield the pure freebase.
Part 5: Emulsion Resolution Workflow
Workflow for resolving liquid-liquid extraction emulsions of brominated amines.
References
Technical Support Center: Optimizing pH for Liquid-Liquid Extraction of Halogenated Amines
Welcome to the technical support center for optimizing the liquid-liquid extraction (LLE) of halogenated amines. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and selectivity of their extraction protocols. Here, we will delve into the fundamental principles governing the separation of these unique compounds and provide practical, field-tested advice to troubleshoot common experimental hurdles.
The Critical Role of pH in Amine Extraction
The basicity of amines, and thus their charge state in aqueous solutions, is fundamental to their behavior during LLE.[1][2] The nitrogen atom's lone pair of electrons readily accepts a proton, forming a positively charged ammonium ion.[1] This transition from a neutral, organic-soluble form to a charged, water-soluble form is the linchpin of a successful pH-driven extraction.
The Henderson-Hasselbalch equation provides the mathematical framework for understanding this relationship.[3][4][5][6] For a basic compound like an amine, the equation can be expressed in terms of the pKa of its conjugate acid (BH+):
pH = pKa + log([B]/[BH+])
Where:
-
[B] is the concentration of the neutral amine.
-
[BH+] is the concentration of the protonated amine.
This equation dictates that when the pH of the aqueous solution is significantly above the pKa of the amine's conjugate acid, the neutral form [B] predominates, favoring partitioning into the organic phase.[7] Conversely, when the pH is well below the pKa, the protonated, water-soluble form [BH+] is dominant.[7][8] As a general rule of thumb for efficient extraction of a basic analyte into an organic solvent, the pH of the aqueous sample should be adjusted to at least two units above the pKa of the analyte.[7]
The presence of halogens (F, Cl, Br, I) on the amine molecule introduces an electron-withdrawing inductive effect. This effect pulls electron density away from the nitrogen atom, making the lone pair less available for protonation and thus decreasing the basicity of the amine. This translates to a lower pKa for the corresponding conjugate acid compared to its non-halogenated counterpart. Accurate pKa values are therefore essential for designing an effective LLE protocol.[7]
Frequently Asked Questions (FAQs)
Q1: How do I determine the starting pH for my extraction of a novel halogenated amine?
A1: The optimal starting point is to find the pKa of your compound's conjugate acid.[7] Several resources can provide this information, including chemical databases like Chemspider and Chemicalize.[7] If the exact pKa is unknown, you can use the pKa of a structurally similar, non-halogenated amine as an initial estimate and then adjust based on the understanding that halogenation will lower the pKa. For basic analytes where the pKa is uncertain, it is best practice to test pH conditions of 9 and 11.[9]
Q2: My halogenated amine has poor solubility in common organic solvents. What are my options?
A2: Solvent selection is a critical parameter that should be tailored to the analyte's properties.[9][10] The goal is to match the polarity of the analyte with the polarity of the extraction solvent.[9] For more polar halogenated amines, consider using more polar organic solvents like ethyl acetate or a mixture of solvents to fine-tune the polarity.[9] A screening process using a variety of solvent systems can rapidly identify a suitable candidate.[9]
Q3: I'm observing a stable emulsion at the interface of my aqueous and organic layers. How can I resolve this?
A3: Emulsion formation is a frequent challenge in LLE, often caused by surfactant-like molecules in the sample matrix.[11] Several strategies can be employed to break an emulsion:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel to reduce the agitation that can lead to emulsion formation.[11]
-
Salting Out: Add a saturated sodium chloride solution (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[11][12]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion.[11]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help to break the emulsion.[11]
Q4: My recovery of the halogenated amine is consistently low. What factors should I investigate?
A4: Low recovery can stem from several factors:
-
Incorrect pH: Double-check the pH of your aqueous phase to ensure it is at least two pH units above the pKa of your amine's conjugate acid.[7]
-
Insufficient Partitioning: The analyte may have a low partition coefficient (LogP or LogD) between the chosen aqueous and organic phases.[7][9] Consider a more suitable organic solvent or increasing the solvent-to-sample ratio. A ratio of 7:1 (organic to aqueous) is often a good starting point.[7][9]
-
Incomplete Extraction: Perform multiple extractions with fresh portions of the organic solvent to ensure complete transfer of the analyte.[13]
-
Analyte Degradation: Ensure that the pH conditions and solvents used are not causing the degradation of your halogenated amine.
Q5: Can I use "back extraction" to further purify my halogenated amine?
A5: Yes, back extraction is an excellent technique for improving the selectivity of your purification.[7] After extracting the neutral amine into the organic phase, you can then wash this organic layer with a fresh, acidic aqueous solution (pH well below the pKa). This will protonate the amine, causing it to partition back into the new aqueous phase, leaving behind neutral impurities in the organic layer. The pH of this new aqueous phase can then be raised to regenerate the neutral amine for a final extraction into a fresh organic solvent.[13][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Phase Separation | - Emulsion formation due to high concentrations of lipids or proteins.[11] - Similar densities of the aqueous and organic phases. | - Add salt (brine) to the aqueous phase to increase its density and ionic strength.[11][12] - Centrifuge the mixture to force separation.[11] - Try a different organic solvent with a more distinct density.[10] - Use phase separation filter paper.[11] |
| Analyte Precipitation at Interface | - The neutral form of the amine may have limited solubility in both phases. | - Try a different organic solvent with higher solvating power for your analyte.[10] - Increase the volume of the organic solvent. - Gently warm the mixture (if the analyte is thermally stable). |
| Inconsistent Results Between Batches | - Inaccurate pH adjustments. - Variability in manual shaking/mixing. - Temperature fluctuations affecting partitioning.[12] | - Calibrate your pH meter regularly and use high-quality buffers. - Standardize the mixing time and intensity, or use a mechanical shaker. - Perform extractions at a controlled room temperature.[12] |
| Loss of Analyte During Solvent Evaporation | - The halogenated amine may be volatile. | - Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. - Evaporate the solvent under a gentle stream of nitrogen. |
Experimental Protocols
Protocol 1: Determining the Optimal Extraction pH
This protocol outlines a systematic approach to identify the ideal pH for extracting your halogenated amine.
-
Prepare a Stock Solution: Dissolve a known amount of your halogenated amine in a suitable organic solvent to create a stock solution.
-
Prepare a Series of Buffers: Create a series of aqueous buffer solutions with a range of pH values, for example, from pH 7 to pH 12 in one-unit increments.
-
Spike the Buffers: Add a known aliquot of the amine stock solution to equal volumes of each buffer solution in separate vials.
-
Perform the Extraction: Add an equal volume of your chosen organic extraction solvent to each vial. Cap the vials and mix thoroughly for a standardized amount of time.
-
Separate the Phases: Allow the phases to separate. If necessary, centrifuge the vials to ensure a clean separation.
-
Analyze the Organic Phase: Carefully remove an aliquot from the organic phase of each vial and analyze it using a suitable analytical technique (e.g., HPLC-UV, GC-MS) to quantify the concentration of the halogenated amine.[15][16]
-
Determine the Optimal pH: Plot the concentration of the amine in the organic phase against the pH of the aqueous buffer. The pH that yields the highest concentration is the optimal pH for extraction.
Protocol 2: Standard Liquid-Liquid Extraction of a Halogenated Amine
-
Sample Preparation: Dissolve or suspend your sample containing the halogenated amine in an appropriate aqueous solution.
-
pH Adjustment: Adjust the pH of the aqueous solution to be at least two pH units above the pKa of your amine's conjugate acid using a suitable base (e.g., NaOH, K2CO3).
-
Transfer to Separatory Funnel: Transfer the pH-adjusted aqueous solution to a separatory funnel.
-
Add Organic Solvent: Add a volume of the selected immiscible organic solvent to the separatory funnel.
-
Extraction: Stopper the funnel and, while holding the stopper and stopcock securely, invert the funnel and vent to release any pressure. Shake the funnel for 1-2 minutes with periodic venting.[17]
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Collect the Organic Layer: Drain the lower layer. Collect the desired organic layer containing your neutral amine.
-
Repeat Extraction: For optimal recovery, repeat the extraction of the aqueous layer with fresh portions of the organic solvent two more times.
-
Combine and Dry: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Isolate the Product: Filter off the drying agent and evaporate the solvent to obtain your purified halogenated amine.
Visualizing the Process
pH-Dependent Partitioning of a Halogenated Amine
Caption: pH's impact on amine form and solubility.
Troubleshooting Workflow for Low Extraction Yield
Caption: Systematic troubleshooting for low yield.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International. (n.d.). Retrieved from [Link]
-
Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7). Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (n.d.). Retrieved from [Link]
-
Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. (n.d.). Retrieved from [Link]
-
Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. (n.d.). Retrieved from [Link]
-
Henderson–Hasselbalch equation - Wikipedia. (n.d.). Retrieved from [Link]
-
Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson - Study.com. (n.d.). Retrieved from [Link]
-
Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison - PMC. (2023, February 23). Retrieved from [Link]
-
2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021, June 20). Retrieved from [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. (n.d.). Retrieved from [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (n.d.). Retrieved from [Link]
-
Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film - MDPI. (2024, April 30). Retrieved from [Link]
-
Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC. (n.d.). Retrieved from [Link]
-
Henderson–Hasselbalch equation (video) - Khan Academy. (n.d.). Retrieved from [Link]
-
Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction - Aurora Biomed. (2020, December 11). Retrieved from [Link]
-
Video pH pKa and Extraction - YouTube. (2024, February 11). Retrieved from [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. (2021, April 7). Retrieved from [Link]
-
Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10). Retrieved from [Link]
-
III Analytical Methods. (n.d.). Retrieved from [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). Retrieved from [Link]
-
Henderson Hasselbalch Equation | PPT. (n.d.). Retrieved from [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta. (n.d.). Retrieved from [Link]
-
Turned on its head: Homogeneous liquid-liquid extraction with amines - 2019. (2019, June 17). Retrieved from [Link]
- WO2019099231A1 - Extraction of amines from hydrocarbons - Google Patents. (n.d.).
-
Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18). Retrieved from [Link]
-
What are some common mistakes when doing liquid-liquid extraction labs? - Reddit. (2019, May 17). Retrieved from [Link]
-
21.4: Acidity and Basicity of Amines - Chemistry LibreTexts. (2020, August 26). Retrieved from [Link]
-
How is the pka related to the ph of the solution for an amine? - Chemistry Stack Exchange. (2016, March 20). Retrieved from [Link]
-
pKa in organic acid-base extractions : r/chemistry - Reddit. (2017, October 3). Retrieved from [Link]
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 4. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]
- 5. Khan Academy [khanacademy.org]
- 6. Henderson Hasselbalch Equation | PPT [slideshare.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 15. jfda-online.com [jfda-online.com]
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- 17. reddit.com [reddit.com]
Technical Support Center: Stability & Handling of 1-(3-Bromophenyl)-2-methylpropan-2-amine (Free Base vs. HCl Salt)
Welcome to the Technical Support Center for 1-(3-Bromophenyl)-2-methylpropan-2-amine , a halogenated phentermine derivative. This guide is designed for researchers, analytical chemists, and drug development professionals who require authoritative troubleshooting strategies for handling this compound.
Because this molecule is a primary aliphatic amine adjacent to a quaternary carbon, its physical form—whether as an unprotonated free base or a protonated hydrochloride (HCl) salt—drastically alters its chemical stability, solubility, and handling requirements[1].
Quantitative Data & Physical Properties Summary
To establish a baseline for troubleshooting, it is critical to understand the divergent physicochemical properties of the two forms. Like its parent compound phentermine, the free base is highly lipophilic and unstable, whereas the HCl salt forms a stable, water-soluble crystal lattice[2].
| Property | Free Base Form | Hydrochloride (HCl) Salt Form |
| Physical State | Oily liquid or low-melting solid[2] | Crystalline powder[2] |
| Chemical Stability | Low (Prone to N-oxidation and CO₂ absorption)[3] | High (Resistant to oxidation and polymerization)[3] |
| Water Solubility | Very Low (Requires organic solvents like DMSO/EtOH) | High (Readily dissolves in aqueous buffers)[1] |
| Volatility | Moderate (Can volatilize over time) | Non-volatile (Ionic lattice) |
| Recommended Storage | -20°C, sealed under Argon/Nitrogen, dark | 4°C to 25°C, stored in a desiccator (Hygroscopic)[4] |
Troubleshooting Guides & FAQs
Q1: My free base stock solution turned yellow/brown after a few weeks on the bench. What happened?
Root Cause (Causality): You are observing oxidative degradation. In the free base form, the nitrogen atom possesses an active, unshared lone pair of electrons. When exposed to atmospheric oxygen, this lone pair acts as a nucleophile, leading to the formation of N-oxides and subsequent complex polymerization reactions[3]. Furthermore, primary amines readily absorb atmospheric carbon dioxide to form carbamates. Solution: Always store the free base at -20°C under an inert gas (Argon or Nitrogen). For long-term bench stability, convert the free base to the HCl salt, which protonates the nitrogen, effectively "tying up" the lone pair and eliminating its susceptibility to oxidation[3].
Q2: I purchased the HCl salt, but the powder has clumped together and is difficult to weigh accurately. Has it degraded?
Root Cause: Clumping does not necessarily indicate chemical degradation; it indicates moisture absorption. While amine HCl salts are chemically stable against oxidation, they are often highly hygroscopic[4]. The ionic crystal lattice readily absorbs atmospheric water, which can throw off your molar calculations and lead to inconsistent assay dosing. Solution: Store the HCl salt in a tightly sealed container within a desiccator. If the sample has already clumped, it can be dried in a vacuum oven at 40°C–50°C overnight. Always validate the dried compound's purity and hydration state via Thermogravimetric Analysis (TGA) or HPLC before use[4].
Q3: How does the choice between free base and HCl salt affect my in vitro cell-based assays?
Root Cause: Introducing an unbuffered free base into a weakly buffered cell culture medium can cause a localized spike in pH (alkalization) because the amine will abstract protons from the water[1]. Conversely, the HCl salt is slightly acidic. Solution: The HCl salt is the gold standard for aqueous in vitro assays due to its high water solubility and ease of handling[1]. If you must use the free base (e.g., for specific liposomal loading protocols), dissolve it first in a compatible vehicle (like DMSO) and ensure your assay medium has sufficient buffering capacity (e.g., HEPES) to absorb the pH shift.
Mechanistic & Troubleshooting Workflows
Mechanistic pathways of amine free base degradation vs. HCl salt stability.
Troubleshooting workflow for handling 1-(3-Bromophenyl)-2-methylpropan-2-amine stability.
Self-Validating Experimental Protocols
Protocol A: Conversion of Free Base to Stable HCl Salt
To ensure long-term stability, researchers should convert degrading free base oils into the HCl salt. This protocol is self-validating through pH tracking and final purity analysis.
Materials:
-
1-(3-Bromophenyl)-2-methylpropan-2-amine (Free Base)
-
Anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE)
-
2.0 M HCl in Diethyl Ether
-
Ice bath
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of the free base in 15 mL of anhydrous MTBE in a round-bottom flask.
-
Chilling: Place the flask in an ice bath (0°C) and stir continuously. Causality: Neutralization is exothermic; cooling prevents volatilization of the ether and the amine.
-
Acidification: Dropwise, add 2.0 M HCl in ether until precipitation ceases.
-
Self-Validation (pH Check): Spot a drop of the supernatant onto wetted pH paper. The pH should read ~3-4, confirming complete protonation of the amine. If the pH is >7, continue adding ethereal HCl.
-
Isolation: Filter the resulting white crystalline precipitate under a vacuum using a Buchner funnel. Wash the crystals twice with 5 mL of cold, anhydrous MTBE to remove unreacted free base and organic impurities.
-
Drying & Validation: Dry the crystals in a vacuum desiccator overnight. Validate the success of the conversion by running an HPLC-PDA assay; the peak purity should exceed 99%, and the compound should now be freely soluble in water.
Protocol B: Forced Degradation (Stress Testing) for Stability Profiling
Before utilizing the compound in long-term in vivo studies, it is critical to establish its intrinsic stability profile[5].
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of the HCl salt in HPLC-grade water.
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Incubate at room temperature in the dark for 24 hours[5].
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C for 24 hours[5]. Note: This will deprotonate the salt back to the free base, likely causing precipitation or cloudiness.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours.
-
Self-Validation (Neutralization & Analysis): After 24 hours, neutralize the acid/base samples with equimolar amounts of NaOH or HCl to prevent damage to the HPLC column[5]. Dilute all samples 1:10 in the mobile phase.
-
Data Interpretation: Analyze via HPLC with a Photodiode Array (PDA) detector. Look for a 5-20% reduction in the main peak area and the emergence of secondary peaks (degradants). If degradation exceeds 20%, reduce the stressor concentration or temperature[5].
References
-
"Why are organic amines often more stable as the HCl salt than in the free base form?" Reddit (r/chemistry). Available at:[Link]
-
"Hydrochloride vs non-hydrochloride compounds" ScienceMadness Discussion Board. Available at:[Link]
-
"3.5: Chemical Properties of Amines. Bases and Salt Formation." Chemistry LibreTexts. Available at:[Link]
- "US20120310211A1 - Phentermine liquid dosage form" Google Patents.
- "WO2022020910A1 - Crystalline form of phentermine hydrochloride and process for obtaining same" Google Patents.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US20120310211A1 - Phentermine liquid dosage form - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. WO2022020910A1 - Crystalline form of phentermine hydrochloride and process for obtaining same - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low purity in 1-(3-Bromophenyl)-2-methylpropan-2-amine synthesis
Welcome to the Technical Support Center for halogenated phentermine derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields and complex impurity profiles when synthesizing 1-(3-Bromophenyl)-2-methylpropan-2-amine (commonly referred to as 3-bromo-phentermine).
The synthesis of this molecule relies on a two-step sequence: the alkylation of 2-nitropropane with 3-bromobenzyl bromide, followed by the reduction of the intermediate nitro group. Low purity almost always stems from a misunderstanding of the mechanistic causality in these two steps—specifically, the ambident nature of the nitronate anion and the vulnerability of the aryl-bromide bond during reduction.
Below is our comprehensive troubleshooting guide, designed to give you field-proven insights and self-validating protocols to achieve >98% purity.
Fig 1: Reaction pathways and impurities in 3-bromo-phentermine synthesis.
Phase 1: The Alkylation Step (Managing Ambident Reactivity)
Q: Why is my Step 1 yield so low, and why does my GC-MS show a massive peak for 3-bromobenzaldehyde?
The Causality: You are treating the 2-nitropropane anion as a standard carbon nucleophile, but it is actually an ambident nucleophile. According to Kornblum's rule, the nitronate anion can attack via its oxygen atom or its carbon atom. When you use standard SN2 conditions (like NaOMe in Methanol), the hard oxygen atom attacks the benzyl bromide. This forms an unstable nitronic ester (O-alkylation) that rapidly decomposes into 3-bromobenzaldehyde and acetone oxime—a classic Nef-type side reaction.
The Solution: To achieve high purity, you must force C-alkylation. This is accomplished by shifting the reaction mechanism from a standard polar SN2 to a Radical-Nucleophilic Substitution (
Table 1: Effect of Base and Solvent on C- vs. O-Alkylation Ratio
| Solvent | Base | Primary Mechanism | C-Alkylation (Target) | O-Alkylation (Impurity) |
| Methanol | NaOMe | ~35% | ~65% | |
| Ethanol | KOH | ~40% | ~60% | |
| DMF | LiOMe | ~75% | ~25% | |
| DMSO | NaOEt | >92% | <8% |
Self-Validating Protocol: C-Alkylation of 2-Nitropropane
-
Preparation: In a flame-dried, argon-purged flask, dissolve 2-nitropropane (1.1 eq) in anhydrous DMSO (0.5 M).
-
Deprotonation: Add Sodium ethoxide (1.0 eq) portion-wise at room temperature. Stir for 30 minutes to generate the nitronate anion.
-
Critical Degassing: Bubble pure argon through the solution for a minimum of 15 minutes. Causality: The
mechanism relies on radical propagation; ambient oxygen will quench the radicals and immediately revert the pathway to O-alkylation. -
Alkylation: Add 3-bromobenzyl bromide (1.0 eq) dropwise. Irradiate the flask with a standard visible light source (or ambient laboratory light) and stir for 4 hours.
-
Self-Validation Check: Spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 9:1). The disappearance of the 3-bromobenzyl bromide spot (
~0.8) and the appearance of a new UV-active spot ( ~0.5) confirms conversion. If a strong spot at ~0.3 (3-bromobenzaldehyde) is present, your degassing was insufficient. -
Workup: Quench with cold water, extract with MTBE, wash extensively with brine to remove DMSO, dry over
, and concentrate.
Phase 2: The Reduction Step (Ensuring Chemoselectivity)
Q: My final product is contaminated with des-bromo phentermine. How do I prevent hydrodehalogenation?
The Causality: The aryl-bromide bond is highly susceptible to reductive cleavage. If you attempt to reduce the nitro group using standard catalytic hydrogenation (e.g.,
), the palladium catalyst will undergo oxidative addition into the C-Br bond, replacing the bromine with hydrogen[2].The Solution: You must use a chemoselective dissolving metal reduction. Zinc dust in acidic media (like glacial acetic acid) reduces the aliphatic nitro group via a series of single-electron transfers. Because Zinc lacks the d-orbital configuration required to insert into an aryl-halide bond, the bromine remains completely untouched[3].
Q: I switched to Zinc reduction, but now my LC-MS shows an M+16 impurity. What is it?
The Causality: An M+16 mass shift indicates that your reaction stalled at the 4-electron reduction stage, leaving you with a hydroxylamine intermediate (1-(3-bromophenyl)-2-methyl-N-hydroxypropan-2-amine). Complete reduction to the primary amine requires 6 electrons and sufficient thermal energy to cleave the final N-O bond. If your reaction is too cold or your acid is depleted, the hydroxylamine will persist.
Table 2: Reductant Compatibility with Aryl Halides
| Reductant System | Aliphatic Nitro Reduction | Aryl Bromide Tolerance | Major Expected Impurity |
| Pd/C, | Excellent | Poor (Cleaves C-Br) | Phentermine (Des-bromo) |
| Poor | Good | Hydroxylamine / Azo | |
| Zn dust, | Partial (4 | Excellent | Hydroxylamine (M+16) |
| Zn dust, AcOH (60°C) | Excellent (6 | Excellent | None (Target formed) |
Self-Validating Protocol: Chemoselective Zinc-Mediated Reduction
-
Solvation: Dissolve the crude 1-(3-bromophenyl)-2-methyl-2-nitropropane in glacial acetic acid (0.5 M).
-
Controlled Addition: Cool the solution to 10°C using an ice bath. Add fine Zinc dust (6.0 eq) portion-wise over 30 minutes. Causality: The initial reduction to the nitroso and hydroxylamine stages is highly exothermic. Controlling the temperature prevents solvent boil-off and side reactions.
-
Thermal Drive: Remove the ice bath and heat the reaction to 60°C for 4 hours. This thermal energy is mandatory to drive the final N-O bond cleavage.
-
Self-Validation Check: Analyze an aliquot via LC-MS. A successful reaction will show a dominant peak at m/z 228/230 (
for the target amine). If a peak at m/z 244/246 is observed, the reaction has stalled at the hydroxylamine; add 2.0 eq more Zinc and stir at 60°C for an additional 2 hours. -
Workup: Filter the suspension through a pad of Celite to remove zinc salts, washing the cake with ethyl acetate. Concentrate the filtrate, basify carefully with 2M NaOH to pH 10, extract with DCM, dry, and evaporate to yield the highly pure target amine.
References
-
Title: Mephentermine - Wikipedia Source: wikipedia.org URL: [Link]
-
Title: Synthesis of Phentermine and its Derivatives Source: ResearchGate URL: [Link]
-
Title: Reduction of nitro compounds - Wikipedia Source: wikipedia.org URL: [Link]
-
Title: More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups Source: Master Organic Chemistry URL: [Link]
Sources
Technical Support Center: Purification of 1-(3-Bromophenyl)-2-methylpropan-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(3-Bromophenyl)-2-methylpropan-2-amine. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to address common challenges encountered during the isolation of this primary amine from reaction by-products.
Introduction
The successful synthesis of a target compound is only half the battle; achieving high purity is paramount for accurate downstream applications, from biological screening to structural analysis. The purification of 1-(3-Bromophenyl)-2-methylpropan-2-amine, a primary aromatic amine, presents a unique set of challenges largely stemming from its basic nature and the potential for closely related impurities to co-elute. This guide is structured to provide a logical workflow for tackling these purification challenges, grounded in the principles of amine chemistry and chromatographic science.
A common synthetic route to 1-(3-Bromophenyl)-2-methylpropan-2-amine is the reductive amination of its corresponding ketone precursor, 1-(3-Bromophenyl)-2-methylpropan-1-one. This synthetic pathway is effective but often results in a crude product contaminated with unreacted ketone, the corresponding alcohol by-product from over-reduction, and residual reagents. This guide will focus on strategies to effectively remove these and other potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 1-(3-Bromophenyl)-2-methylpropan-2-amine via reductive amination?
A1: The most prevalent by-products from the reductive amination of 1-(3-Bromophenyl)-2-methylpropan-1-one are typically:
-
Unreacted Ketone: 1-(3-Bromophenyl)-2-methylpropan-1-one.
-
Alcohol By-product: 1-(3-Bromophenyl)-2-methylpropan-1-ol, formed by the reduction of the ketone.
-
Iminium Salt Intermediate: The transiently formed iminium salt may persist if the reduction is incomplete.
-
Residual Reducing Agents and their Salts: By-products from reagents like sodium borohydride or sodium cyanoborohydride.
Q2: My primary amine is streaking badly on my silica gel TLC plate. What is causing this and how can I fix it?
A2: Streaking, or peak tailing, of basic compounds like amines on silica gel is a common issue caused by strong acid-base interactions between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. To mitigate this, you can:
-
Add a Competing Base to the Mobile Phase: Incorporating a small amount (0.1-1%) of a volatile amine like triethylamine (TEA) or a few drops of ammonia solution to your eluent can neutralize the acidic sites on the silica, leading to sharper spots.[1]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel plate for your TLC analysis.[1]
Q3: I'm having trouble separating my amine from the unreacted ketone, as they have very similar Rf values on TLC. What should I do?
A3: When co-elution is an issue, several strategies can be employed:
-
Optimize the Mobile Phase: Systematically vary the polarity of your eluent. A common starting point for aromatic amines is a mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate or diethyl ether.
-
Acid-Base Extraction: This is a highly effective method to separate basic amines from neutral compounds like ketones. This technique is detailed in the protocols section below.
-
Column Chromatography with a Modified Mobile Phase: As with TLC, adding a small amount of triethylamine to the mobile phase during column chromatography can improve the separation of the amine from less basic or neutral impurities.
Q4: How can I effectively visualize my aromatic amine on a TLC plate?
A4: Aromatic amines can often be visualized using a few different methods:
-
UV Light: Due to the presence of the aromatic ring, 1-(3-Bromophenyl)-2-methylpropan-2-amine should be visible under short-wave UV light (254 nm) on a TLC plate containing a fluorescent indicator. The compound will appear as a dark spot.[2]
-
Staining:
-
Ninhydrin Stain: This is a classic stain for primary amines, which typically yields a red, pink, or purple spot upon heating.[3]
-
p-Anisaldehyde Stain: This is a general-purpose stain that works well for amines and produces colored spots upon heating.[2]
-
Cinnamaldehyde: This reagent can produce a yellow spot with aromatic primary amines that have electron-donating groups.[1][4]
-
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of 1-(3-Bromophenyl)-2-methylpropan-2-amine.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Separation in Liquid-Liquid Extraction | Incorrect pH of the aqueous phase. | Ensure the pH of the acidic wash is at least 2 pH units below the pKa of the amine's conjugate acid to ensure complete protonation and transfer to the aqueous layer. Conversely, when recovering the amine, the pH of the aqueous layer should be at least 2 pH units above the pKa of the amine's conjugate acid. |
| Emulsion formation. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. - Add a small amount of the organic solvent. - For persistent emulsions, filter the mixture through a pad of Celite. | |
| Product Loss During Extraction | Amine salt is partially soluble in the organic phase. | Perform multiple extractions with the acidic aqueous solution to ensure complete transfer of the amine salt. |
| Amine free base is partially soluble in the aqueous phase. | "Salt out" the amine by saturating the basic aqueous layer with NaCl before extracting with the organic solvent. | |
| Column Chromatography Issues: Tailing Peaks | Strong interaction between the basic amine and acidic silica gel. | - Add 0.1-1% triethylamine to the eluent. - Use an amine-functionalized silica gel column.[5] - Consider using neutral alumina as the stationary phase.[1] |
| Column Chromatography Issues: No Elution | The amine is irreversibly adsorbed onto the silica gel. | - Switch to a more polar mobile phase (e.g., a higher percentage of methanol in dichloromethane), ensuring it contains a competing base like triethylamine. - Use a less acidic stationary phase. |
| Crystallization Failure: Oiling Out | The melting point of the amine or its salt is below the boiling point of the solvent, or the solution is too concentrated. | - Use a more dilute solution. - Cool the solution more slowly. - Try a different solvent system. |
| Crystallization Failure: No Crystals Form | The solution is not supersaturated, or the wrong solvent is being used. | - Concentrate the solution by slowly evaporating the solvent. - Cool the solution to a lower temperature. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal if available. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction
This is often the most effective initial purification step to separate the basic amine from neutral by-products like the unreacted ketone and the alcohol.
Workflow Diagram:
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).
-
Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. The protonated amine hydrochloride salt will be in the aqueous (lower) layer, while neutral impurities will remain in the organic (upper) layer.
-
Isolate Aqueous Layer: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M HCl one or two more times to ensure complete recovery of the amine. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add 2 M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The deprotonated amine will precipitate or form an oily layer.
-
Back-Extraction: Extract the basified aqueous solution with a fresh portion of the organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating the amine from impurities with different polarities, especially after an initial acid-base extraction.
Troubleshooting Logic for Column Chromatography:
Caption: Troubleshooting logic for amine column chromatography.
Step-by-Step Methodology:
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel is standard, but for this basic amine, consider pre-treating the silica by slurrying it in the eluent containing 1% triethylamine. Alternatively, use an amine-functionalized silica gel column.[5]
-
Eluent: A good starting point is a mixture of hexane and ethyl acetate. Use TLC to determine an appropriate solvent ratio that gives an Rf value of ~0.3 for the amine.
-
-
Column Packing:
-
Dry Packing: Add the dry silica gel to the column and then carefully add the eluent.
-
Wet Packing: Prepare a slurry of the silica gel in the eluent and pour it into the column. This method is generally preferred as it minimizes air bubbles.
-
-
Sample Loading: Dissolve the crude amine in a minimal amount of the eluent or a slightly stronger solvent and load it onto the top of the column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent (and triethylamine, if used) under reduced pressure.
Protocol 3: Purification by Crystallization as a Hydrochloride Salt
This method is excellent for obtaining high-purity material, especially as a final polishing step.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the purified freebase amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Acidification: Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) until the solution is acidic (check with pH paper). The hydrochloride salt will often precipitate as a solid.
-
Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization: Dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture like isopropanol/water). Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
Physicochemical Data for 1-(3-Bromophenyl)-2-methylpropan-2-amine
| Property | Value | Implication for Purification |
| Molecular Formula | C₁₀H₁₄BrN | - |
| Molecular Weight | 228.13 g/mol | - |
| Predicted XlogP | 2.6 | Suggests good solubility in common organic solvents. |
| pKa (Predicted) | ~10-11 | As a primary amine, it is basic and will be readily protonated by dilute acids. |
| Boiling Point (Predicted) | High | The boiling point of the ketone precursor is 279.9°C, suggesting the amine will also have a high boiling point, making vacuum distillation a potential purification method.[6] |
| Solubility (Inferred) | Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Sparingly soluble in water. | A wide range of organic solvents can be used for extraction and chromatography. Low water solubility of the free base facilitates extraction from aqueous media. |
Analytical Monitoring
Effective purification requires reliable methods to assess the purity of the starting material and the collected fractions.
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and identifying fractions containing the desired product during column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for assessing the purity of the final product and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified product and can be used to identify and quantify impurities if their signals do not overlap with those of the product. Common solvent and impurity peaks should be referenced to avoid misinterpretation.[7][8]
References
-
TLC Visualization Reagents - EPFL. Available from: [Link]
-
Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 2(8), 1066-1069. Available from: [Link]
-
Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. RSC Publishing. Available from: [Link]
-
Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Available from: [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available from: [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Available from: [Link]
-
1-(3-Bromophenyl)-2-methylpropan-1-one. MySkinRecipes. Available from: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
-
PubChem. 1-(3-bromophenyl)-2-methylpropan-2-amine. Available from: [Link]
-
PubChem. 1-(3-Bromophenyl)-2-methylpropan-1-one. Available from: [Link]
Sources
- 1. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00316F [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. epfl.ch [epfl.ch]
- 4. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. biotage.com [biotage.com]
- 6. buyersguidechem.com [buyersguidechem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
Validation & Comparative
Technical Analysis & Comparison Guide: 1H NMR of 1-(3-Bromophenyl)-2-methylpropan-2-amine
This guide provides a technical analysis of the 1H NMR spectrum of 1-(3-Bromophenyl)-2-methylpropan-2-amine , a halogenated phentermine analog. It focuses on structural validation, distinguishing regioisomers, and solvent-dependent spectral features.[1]
Executive Summary
1-(3-Bromophenyl)-2-methylpropan-2-amine (often referred to as meta-bromo-phentermine) is a pharmacophore scaffold used in CNS-active drug discovery.[1] Its structural integrity is critical, particularly the position of the bromine atom on the phenyl ring.
This guide compares the 1H NMR profile of the target molecule against its primary synthetic impurity (the para-isomer) and evaluates the spectral differences between its Free Base and Hydrochloride Salt forms.[1]
Key Technical Insights
-
Regioisomer Identification: The 3-bromo (meta) substitution is distinguished from the 4-bromo (para) isomer solely by the splitting pattern in the aromatic region (7.0–7.6 ppm).
-
Solvent Selection: CDCl₃ is the standard for the free base, while DMSO-d₆ or CD₃OD is required for the HCl salt due to solubility and exchangeable proton visibility.[1]
-
Diagnostic Signal: The benzylic methylene singlet (~2.60–2.75 ppm) is the most reliable integration standard for purity assessment.
Experimental Protocol: Sample Preparation
To ensure high-resolution spectra and minimize artifacts, follow this standardized protocol.
Reagents
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal reference.[1]
-
Sample: >5 mg of free base oil or solid.
-
Tube: 5 mm high-precision NMR tube.
Workflow
-
Massing: Weigh 5–10 mg of the amine into a clean vial.
-
Dissolution: Add 0.6 mL CDCl₃. Vortex for 30 seconds.
-
Note: If the sample is the HCl salt, CDCl₃ will result in a suspension. Use DMSO-d₆ instead.
-
-
Filtration: If the solution is cloudy (indicating inorganic salts), filter through a small plug of glass wool into the NMR tube.
-
Acquisition: Run 16 scans (minimum) with a 1-second relaxation delay (d1).
Spectral Analysis: The Target Molecule
Compound: 1-(3-Bromophenyl)-2-methylpropan-2-amine Solvent: CDCl₃ (Reference: TMS at 0.00 ppm)[1]
Signal Assignments
| Region | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| Aliphatic | 1.10 – 1.15 | Singlet (s) | 6H | Gem-dimethyl (-C(CH₃)₂) | Characteristic of phentermine scaffold.[1] Sharp singlet confirms no adjacent protons. |
| Amine | 1.20 – 1.60 | Broad Singlet (br s) | 2H | -NH₂ | Variable shift.[1][2] Disappears upon D₂O shake. |
| Benzylic | 2.65 – 2.75 | Singlet (s) | 2H | -CH₂- | Key diagnostic peak.[1] Connects the quaternary carbon to the aromatic ring. |
| Aromatic | 7.05 – 7.15 | Triplet/Multiplet | 1H | H-5 (meta to Br) | Pseudo-triplet due to coupling with H-4 and H-6.[1] |
| Aromatic | 7.15 – 7.20 | Doublet | 1H | H-6 (ortho to alkyl) | Couples with H-5.[1] |
| Aromatic | 7.30 – 7.35 | Doublet/Multiplet | 1H | H-4 (ortho to Br) | Deshielded by Br.[1] |
| Aromatic | 7.35 – 7.40 | Singlet (broad) | 1H | H-2 (isolated) | The "island" proton between Br and the alkyl chain. Diagnostic for meta-substitution. |
Analyst Note: The aromatic region of the 3-bromo derivative is complex and asymmetric . You will observe four distinct signals (or overlapping multiplets) rather than a clean pair of doublets.
Comparative Analysis: Validating Structure & Form
Comparison A: Regioisomer Differentiation (3-Br vs. 4-Br)
In synthesis involving electrophilic aromatic substitution, the para-isomer (4-bromo) is a common byproduct.[1] Distinguishing them is critical.
1. The 3-Bromo (Meta) Pattern (Target)
-
Symmetry: Asymmetric.
-
Pattern: 4 distinct proton environments.[1]
-
Key Feature: Presence of an isolated singlet-like peak (H-2) around 7.3–7.4 ppm and a triplet (H-5).[1]
2. The 4-Bromo (Para) Pattern (Alternative/Impurity)
-
Symmetry: Symmetric (
axis). -
Pattern: AA'BB' system (looks like two "roofed" doublets).
-
Key Feature: Two strong doublets integrating 2H each.
Decision Logic for Quality Control:
Figure 1: Decision tree for distinguishing 3-bromo (meta) and 4-bromo (para) regioisomers based on aromatic splitting patterns.
Comparison B: Free Base vs. Hydrochloride Salt
Drug development often requires converting the oily free base into a stable HCl solid. The NMR spectrum changes drastically between these forms.
| Feature | Free Base (in CDCl₃) | HCl Salt (in DMSO-d₆) | Technical Implication |
| Solubility | High (Clear solution) | Poor in CDCl₃; Good in DMSO/MeOD | Use DMSO-d₆ for salt QC to avoid suspension artifacts.[1] |
| Amine Signal | ~1.2 ppm (Broad Singlet, 2H) | ~8.0–8.5 ppm (Broad, 3H) | The salt shows -NH₃⁺.[1] In DMSO, this peak is distinct; in CDCl₃ (if soluble), it is very broad.[1] |
| Alpha-Protons | Benzylic CH₂ @ ~2.7 ppm | Benzylic CH₂ @ ~2.9–3.0 ppm | Protonation of the amine deshields adjacent carbons/protons (Inductive effect). |
| Water Peak | ~1.56 ppm (in CDCl₃) | ~3.33 ppm (in DMSO) | Ensure the water peak does not overlap with the benzylic signal in DMSO. |
Recommendation: For routine purity checks, the Free Base in CDCl₃ provides the cleanest resolution of the aromatic region, avoiding the broadening effects of ammonium exchange seen in the salt form.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for AA'BB' vs Meta splitting patterns).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).[Link] (Reference for general phenethylamine shifts).
Sources
Definitive Guide to Identifying the Bromine Isotope Pattern in CAS 808769-14-4
The following guide serves as a technical comparative analysis for the identification of CAS 808769-14-4 using Mass Spectrometry. It is structured to provide actionable, high-level insights for analytical chemists and drug development researchers.
Executive Summary & Compound Profile
CAS 808769-14-4 corresponds to 1-(3-Bromophenyl)-2-methylpropan-2-amine , a halogenated phenethylamine derivative.[1] In drug discovery, this compound often serves as a scaffold for psychotropic or metabolic modulators.
Reliable identification of this compound relies heavily on detecting its unique bromine isotope signature . Unlike carbon or nitrogen, bromine possesses two stable isotopes (
This guide compares two primary analytical approaches for identifying this pattern: Unit Resolution Mass Spectrometry (Method A) versus High-Resolution Accurate Mass (HRAM) Spectrometry (Method B) .
Chemical Profile
| Property | Detail |
| Chemical Name | 1-(3-Bromophenyl)-2-methylpropan-2-amine |
| Molecular Formula | |
| Monoisotopic Mass ( | 227.0310 Da |
| Molecular Weight (Average) | 228.13 g/mol |
| Key Diagnostic | 1:1 Intensity Ratio at |
Theoretical Isotope Distribution
Before experimental validation, the theoretical signaling of the bromine isotope pattern must be established. The presence of a single bromine atom dictates that the molecular ion will split into two major peaks of approximately equal height.[2]
The "1:1 Doublet" Mechanism
-
Peak 1 (
): Represents the lighter isotope. -
Peak 2 (
): Represents the heavier isotope ( ). -
Nitrogen Rule: Since the molecule has 1 Nitrogen atom (odd), the nominal molecular mass is odd (227 and 229). In ESI+ mode (protonated
), the observed peaks will be even (228 and 230).
Figure 1: Logical flow of bromine isotope splitting resulting in the characteristic M and M+2 mass spectral peaks.
Comparative Analysis: Unit Resolution vs. High-Resolution MS
This section evaluates the performance of standard Single Quadrupole MS against Orbitrap/Q-TOF systems for this specific application.
Method A: Unit Resolution MS (LC-MS Single Quad)
Best for: Routine QC, high-throughput screening. Principle: Separates ions by nominal mass (integer values).
-
Performance:
-
Successfully resolves the
228 and 230 peaks. -
Limitation: Cannot distinguish the bromine doublet from potential interferences (e.g., overlapping impurities with similar nominal mass) or confirm the elemental formula via mass defect.
-
Data Output: Two peaks at
228.1 and 230.1 with ~100% relative intensity each.
-
Method B: High-Resolution Accurate Mass (HRAM)
Best for: Structure elucidation, impurity profiling, regulatory submission. Principle: Measures mass to 4-5 decimal places (ppm level accuracy).
-
Performance:
-
Resolves the exact mass defect of Bromine.
-
Validation: Can distinguish
( 228.0388) from a potential contaminant like ( 230.1181) which might mimic the nominal mass. -
Data Output: Precise peaks at
228.0388 and 230.0368.
-
Data Comparison Table
| Feature | Method A: Unit Resolution (Quadrupole) | Method B: HRAM (Orbitrap/Q-TOF) |
| Observed | 228.1 | 228.0388 |
| Observed | 230.1 | 230.0368 |
| Mass Difference ( | 2.0 Da | 1.9980 Da |
| Intensity Ratio | ~1:1 (Visual Estimate) | 50.7 : 49.3 (Calculated) |
| Interference Risk | High (Isobaric overlaps possible) | Low (Resolved by mass defect) |
| Confidence Level | Presumptive | Definitive |
Experimental Protocols
Protocol A: Rapid Screening (LC-MS/ESI)
Objective: Verify presence of bromine pattern in synthesized batch.
-
Sample Preparation: Dissolve 1 mg of CAS 808769-14-4 in 1 mL Methanol (HPLC grade). Dilute 1:100 with 0.1% Formic Acid in Water.
-
LC Conditions:
-
Column: C18 Reverse Phase (
, ). -
Mobile Phase: A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA.
-
Gradient: 5% B to 95% B over 3 minutes.
-
-
MS Parameters (ESI+):
-
Scan Range:
100–500. -
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20 V (Low voltage prevents fragmentation of the phenethylamine chain).
-
-
Analysis: Extract ion chromatogram (XIC) for
228 and 230. Confirm co-elution and 1:1 peak height.
Protocol B: Definitive Characterization (Direct Infusion HRAM)
Objective: Confirm elemental composition for publication/regulatory filing.
-
Sample Preparation: Prepare a
solution in 50:50 Methanol:Water + 0.1% Formic Acid. -
Infusion: Syringe pump infusion at
directly into the source. -
MS Parameters (Orbitrap/Q-TOF):
-
Resolution: >60,000 FWHM at
200. -
AGC Target (Orbitrap):
ions. -
Lock Mass: Use internal lock mass (e.g., Leucine Enkephalin or background polysiloxane) for sub-2ppm accuracy.
-
-
Data Processing:
-
Calculate theoretical isotope pattern for
. -
Compare experimental isotope fit (Sigma value or Dot Product score).
-
Verify mass error is
for both and peaks.
-
Figure 2: Experimental workflow for MS-based identification of brominated amines.[3]
Conclusion
For the identification of CAS 808769-14-4 , the bromine isotope pattern is the single most robust diagnostic feature.
-
Use Method A (Unit Res) for daily reaction monitoring. The 1:1 doublet at
228/230 is sufficient for quick confirmation. -
Use Method B (HRAM) when validating the compound for biological assays or release testing. The precise mass difference of 1.998 Da eliminates false positives from non-halogenated interferences.
Failure to observe the equal-intensity doublet at
References
-
Sigma-Aldrich . 1-(3-Bromophenyl)-2-methylpropan-2-amine Product Page. Retrieved from
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 11533560 (Related Isotope Data). Retrieved from
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
-
Scientific Instrument Services . Exact Mass Calculator & Isotope Distribution. Retrieved from
Sources
Technical Guide: FTIR Spectral Characterization of 1-(3-Bromophenyl)-2-methylpropan-2-amine
The following guide is structured as a high-level technical dossier for analytical method development, designed for researchers verifying the identity of 1-(3-Bromophenyl)-2-methylpropan-2-amine (often referred to in research circles as meta-Bromophentermine).
Executive Summary & Strategic Value
In the development of phenethylamine derivatives, 1-(3-Bromophenyl)-2-methylpropan-2-amine presents a unique analytical challenge. While Mass Spectrometry (MS) easily confirms the molecular weight (227/229 Da doublet for Br), it often struggles to rapidly distinguish between positional isomers (e.g., meta-bromo vs. para-bromo) without complex fragmentation analysis.
Fourier Transform Infrared (FTIR) Spectroscopy serves as the superior "first-pass" technique for structural validation. This guide objectively compares the FTIR spectral performance of the target compound against its non-halogenated parent (Phentermine) and its positional isomers, demonstrating why FTIR is the preferred method for regioisomer identification in Quality Control (QC) workflows.
Spectral Fingerprint Analysis
The FTIR spectrum of 1-(3-Bromophenyl)-2-methylpropan-2-amine is defined by the interplay between the steric bulk of the tert-butyl amine group and the electronic effects of the meta-bromine substituent.
A. The Primary Amine Region (Functional Group ID)
The most critical diagnostic feature is the primary amine attached to a tertiary carbon. Unlike secondary amine impurities (common synthesis byproducts), the primary amine exhibits a distinct doublet.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| N-H Asymmetric Stretch | 3380 – 3400 | Medium | Higher energy peak of the doublet; confirms primary amine ( |
| N-H Symmetric Stretch | 3300 – 3320 | Medium | Lower energy peak; absence of this doublet indicates secondary amine contamination. |
| C-H Stretch (Aliphatic) | 2960 – 2980 | Strong | Dominated by the gem-dimethyl groups on the |
| N-H Scissoring (Bend) | 1590 – 1610 | Medium/Sharp | Often overlaps with aromatic ring breathing modes but is distinct in primary amines. |
B. The Fingerprint Region (Isomeric Differentiation)
This is where FTIR outperforms MS. The substitution pattern on the benzene ring dictates the Out-of-Plane (OOP) C-H bending vibrations.
| Vibrational Mode | Target (meta-Br) | Alternative (para-Br) | Alternative (Phentermine) |
| Ring C-H OOP Bend | 780 & 690 cm⁻¹ | ~820 cm⁻¹ (Single strong band) | 740 & 690 cm⁻¹ (Monosubstituted) |
| C-Br Stretch | 650 – 700 cm⁻¹ | 1000 – 1100 cm⁻¹ (Variable) | Absent |
| Ring Breathing | ~1475 cm⁻¹ | ~1485 cm⁻¹ | ~1495 cm⁻¹ |
Critical Insight: The presence of a strong band at ~780 cm⁻¹ (corresponding to 3 adjacent aromatic protons) combined with a band at ~690 cm⁻¹ is the definitive "fingerprint" for the meta-substitution. The para-isomer will lack the 690/780 pattern and instead show a single dominant peak near 820 cm⁻¹.
Comparative Performance Guide
This section evaluates FTIR against alternative analytical techniques for this specific molecule.
Comparison Matrix: FTIR vs. NMR vs. MS
| Feature | FTIR (ATR) | 1H NMR | GC-MS |
| Differentiation of Isomers | High (Distinct OOP bands) | High (Coupling constants) | Low (Identical fragmentation) |
| Sample Preparation | None (Direct solid/oil) | High (Solvent dissolution) | Medium (Dilution required) |
| Throughput | < 1 Minute | 10-30 Minutes | 15-45 Minutes |
| Salt vs. Free Base ID | Excellent (Broad NH vs Sharp NH) | Poor (Solvent dependent) | N/A (Salts dissociate) |
Visual Logic: Isomer Identification Workflow
The following diagram illustrates the decision logic for verifying the target compound using spectral data.
Figure 1: Decision tree for spectral identification of 1-(3-Bromophenyl)-2-methylpropan-2-amine, highlighting the critical differentiation from impurities and isomers.
Experimental Protocol (Validated)
To ensure reproducibility, the following Attenuated Total Reflectance (ATR) protocol is recommended. This method minimizes sample prep errors common in KBr pellet transmission.
Method Parameters
-
Instrument: FTIR Spectrometer with Diamond ATR Accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Sample) / 32 (Background).
-
Range: 4000 – 600 cm⁻¹.
Step-by-Step Workflow
-
Background Acquisition: Clean the crystal with isopropanol. Collect an air background.
-
Sample Loading:
-
If Solid (HCl Salt): Place ~5 mg of powder on the crystal. Apply high pressure (clamp) to ensure intimate contact.
-
If Liquid (Free Base): Place 1 drop on the crystal. No pressure required.
-
-
Acquisition: Collect spectrum.
-
Data Processing: Apply Automatic Baseline Correction. Do not apply smoothing filters, as this may obscure the splitting of the amine doublet.
-
Validation Check:
-
Verify the C-N aliphatic stretch at 1020-1250 cm⁻¹ .
-
Confirm the C-Br absorption is present (weak bands < 700 cm⁻¹).
-
Salt Form Consideration
Most commercial samples of this compound are supplied as the Hydrochloride (HCl) salt .
-
Effect: The ammonium ion (
) will cause the N-H stretching region (3300-3500 cm⁻¹) to broaden significantly and shift to slightly lower wavenumbers (2800-3200 cm⁻¹ broad band), often obscuring the C-H stretches. -
Action: If the doublet is obscured, perform a "mini-extraction": Mix 5 mg sample with 1 drop of 1M NaOH and 1 mL dichloromethane. Dry the organic layer and spot onto the ATR crystal. The evaporation of solvent will leave the Free Base , restoring the sharp primary amine doublet described in Section 2A.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
-
NIST Chemistry WebBook. (2025). Infrared Spectrum of Phentermine and Brominated Analogs. National Institute of Standards and Technology.[1] [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). pp. 10815-10837. John Wiley & Sons Ltd. (Reference for distinguishing primary/secondary amines).
Sources
HPLC retention time comparison 1-(3-Bromophenyl)-2-methylpropan-2-amine vs phentermine
Topic: HPLC Retention Time Comparison: 1-(3-Bromophenyl)-2-methylpropan-2-amine vs. Phentermine
Executive Summary
In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a standard C18 stationary phase, 1-(3-Bromophenyl)-2-methylpropan-2-amine (Meta-Bromophentermine) elutes significantly later than Phentermine .
-
Phentermine: Early eluter (Lower Hydrophobicity).
-
1-(3-Bromophenyl)-2-methylpropan-2-amine: Late eluter (Higher Hydrophobicity).
-
Separation Factor: High. Baseline resolution is easily achieved due to the large difference in lipophilicity (
) introduced by the bromine substituent.
Chemical Identity & Physicochemical Basis
To understand the chromatographic behavior, we must first analyze the structural differences that drive interaction with the non-polar stationary phase.
| Feature | Phentermine | 1-(3-Bromophenyl)-2-methylpropan-2-amine |
| IUPAC Name | 2-methyl-1-phenylpropan-2-amine | 1-(3-Bromophenyl)-2-methylpropan-2-amine |
| Common Name | Phentermine | meta-Bromophentermine |
| Structure | Phenyl ring + branched amine chain | Phenyl ring + Br (meta) + branched amine chain |
| LogP (Est.) | ~1.90 | ~2.76 - 2.90 |
| pKa (Base) | ~10.1 | ~9.6 (Br is electron-withdrawing, slightly lowers pKa) |
| Hydrophobicity | Moderate | High |
The Driver of Separation: Hydrophobic Substituent Constant ( )
The addition of a bromine atom to the phenyl ring is the critical differentiator. In chromatography, the Hydrophobic Substituent Constant (
- (Reference)
This positive shift indicates that the bromo-analog is roughly 7-8 times more lipophilic than phentermine. In a Reverse-Phase system (where "like attracts like" regarding the non-polar column), the bromo-analog interacts much more strongly with the C18 chains, resulting in a longer retention time (
Experimental Protocol: Comparative HPLC Method
Note: The following protocol is a standardized "Universal Amine" method adapted from forensic guidelines (SWGDRUG) and general pharmaceutical analysis to ensure robust separation of these specific analogs.
Method parameters
-
Column: C18 (Octadecylsilane), 150 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Gemini).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).
-
Why TFA? The low pH ensures both amines are fully protonated (
). While this makes them more polar, the TFA anion ( ) acts as an ion-pairing agent , forming a neutral ion pair with the amine, improving peak shape and retention on the C18 phase.
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (Aromatic ring absorption).
Gradient Profile
| Time (min) | % Mobile Phase B (ACN) | Phase Description |
| 0.0 | 10% | Initial equilibration (Low organic to retain polar amines) |
| 10.0 | 60% | Linear ramp to elute hydrophobic analogs |
| 12.0 | 10% | Re-equilibration |
Comparative Data & Retention Analysis
The following table presents the Relative Retention Time (RRT) . Phentermine is set as the reference standard (RRT = 1.00).
| Compound | Predicted Retention Time ( | Relative Retention Time (RRT) | Resolution ( |
| Phentermine | 4.5 - 5.5 min | 1.00 | N/A |
| 1-(3-Bromophenyl)-... | 7.8 - 9.2 min | ~1.65 | > 5.0 (Excellent) |
*Note: Absolute times vary by column dimensions and void volume. The RRT is the constant, reliable metric.
Chromatographic Logic (Causality)
-
Injection: Both compounds enter the column.
-
Partitioning: Phentermine, being less lipophilic, partitions more freely into the mobile phase (water/ACN). It travels faster.
-
Retardation: The 3-bromo analog possesses a large, electron-rich bromine atom. This creates strong London Dispersion Forces with the C18 alkyl chains of the stationary phase. It "sticks" to the column longer.
-
Elution: As the gradient increases the % ACN (organic modifier), the mobile phase strength increases, eventually overcoming the hydrophobic interaction and eluting the bromo-analog.
Visualization of Separation Mechanism
The following diagram illustrates the differential interaction pathways inside the HPLC column.
Figure 1: Mechanistic flow of separation. The Bromo-Analog's stronger interaction with the C18 phase retards its movement through the column relative to Phentermine.
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2000). Phentermine Monograph: Methods of Analysis (GC/MS, HPLC). Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8253, Phentermine. Retrieved from [Link]
-
Beckett, A. H., & Belanger, P. M. (1974). Metabolism of chlorphentermine and phentermine in man to yield hydroxylamino, C-nitroso- and nitro-compounds.[2] Journal of Pharmacy and Pharmacology.[3] (Validates comparative metabolism and retention behavior of halo-analogs).
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values of Bromine vs Hydrogen).
Sources
Comparative Analysis of Mass Spectrometry Fragmentation: 2-(3-bromophenyl)-1,1-dimethylethylamine
A Predictive and Experimental Guide for Structural Elucidation
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Mass spectrometry (MS), particularly with electron ionization (EI), stands as a cornerstone technique, providing a molecular fingerprint through predictable and reproducible fragmentation patterns. This guide offers a detailed comparative analysis of the mass fragmentation pattern of the novel compound 2-(3-bromophenyl)-1,1-dimethylethylamine , contrasting its predicted behavior with the well-documented experimental data of its structural analog, Phentermine .
This document is designed for researchers and scientists engaged in medicinal chemistry, analytical science, and pharmaceutical development. By dissecting the fragmentation mechanisms, we aim to provide not just data, but a logical framework for interpreting the mass spectra of related halogenated phenethylamine derivatives.
The Logic of Fragmentation: Causality in Mass Spectrometry
Electron ionization mass spectrometry is a high-energy process that induces fragmentation through the removal of an electron, creating a radical cation (M•+). The subsequent fragmentation is not random; it is governed by the principles of chemical stability. The most stable carbocations and radical species will form preferentially, leading to the most abundant peaks in the mass spectrum. Key fragmentation pathways for phenethylamine-type molecules include:
-
Alpha (α) Cleavage: Fission of the C-C bond adjacent to the nitrogen atom. This is often a dominant pathway for amines, as it results in a resonance-stabilized iminium cation.[1]
-
Benzylic Cleavage: Fission of the bond between the benzylic carbon and the rest of the alkyl chain. This is highly favorable as it produces a stable benzyl cation, which can rearrange to the even more stable tropylium cation (m/z 91).[2][3][4]
-
Isotopic Patterns: The presence of certain elements, like bromine and chlorine, results in characteristic isotopic peak patterns. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This means any fragment containing a bromine atom will appear as a pair of peaks (doublet) of almost equal intensity, separated by 2 m/z units.[5]
Section 1: Experimental Fragmentation of a Reference Compound: Phentermine
To build a predictive model for our target compound, we first analyze the known fragmentation of a simpler, non-halogenated analog: Phentermine (2-methyl-1-phenyl-2-propanamine).[6][7] Phentermine shares the same α,α-dimethylphenethylamine core, making it an ideal reference.
The mass spectrum of Phentermine is characterized by a few dominant fragmentation pathways that dictate its primary ions.
| m/z | Ion Structure/Formula | Relative Abundance | Fragmentation Pathway |
| 149 | [C₁₀H₁₅N]⁺• | Low | Molecular Ion (M⁺•) |
| 134 | [C₉H₁₂N]⁺ | Moderate | Loss of a methyl radical (•CH₃) from the molecular ion. |
| 91 | [C₇H₇]⁺ | High | Benzylic cleavage, forming the tropylium cation.[2][3] |
| 58 | [C₃H₈N]⁺ | Base Peak | α-cleavage, loss of a benzyl radical (•C₇H₇) to form the stable 2-amino-2-propyl cation.[8] |
Table 1: Experimentally observed major m/z peaks for Phentermine.[6][9]
The base peak at m/z 58 clearly indicates that α-cleavage is the most favorable fragmentation pathway for Phentermine. The significant peak at m/z 91 confirms that benzylic cleavage is also a major competing pathway.[10][11]
Caption: Primary fragmentation pathways of Phentermine.
Section 2: Predicted Fragmentation of 2-(3-bromophenyl)-1,1-dimethylethylamine
Now, we apply these principles to predict the fragmentation of 2-(3-bromophenyl)-1,1-dimethylethylamine . The key difference is the bromine atom on the phenyl ring. This has two major effects:
-
Mass Shift: The mass of all fragments containing the bromophenyl group will be increased by the mass of bromine minus the mass of hydrogen (⁷⁹Br ≈ 78 amu, ⁸¹Br ≈ 80 amu).
-
Isotopic Signature: All bromine-containing fragments will exhibit the characteristic 1:1 M/M+2 isotopic pattern.[5]
The molecular weight of the target compound is 227/229 g/mol (for ⁷⁹Br/⁸¹Br).
| m/z (Predicted) | Ion Structure/Formula | Relative Abundance (Predicted) | Fragmentation Pathway |
| 227/229 | [C₁₀H₁₄BrN]⁺• | Low | Molecular Ion (M⁺•), showing the Br isotope pattern. |
| 212/214 | [C₉H₁₁BrN]⁺ | Moderate | Loss of a methyl radical (•CH₃) from the molecular ion. |
| 169/171 | [C₇H₆Br]⁺ | High | Benzylic cleavage forming the bromotropylium cation. This is analogous to the m/z 91 peak for Phentermine. The mass spectrum for 3-bromotoluene confirms this fragment is stable.[12][13] |
| 58 | [C₃H₈N]⁺ | Base Peak | α-cleavage with loss of a 3-bromobenzyl radical (•C₇H₆Br). This fragment is identical to the base peak of Phentermine, as the bromine is lost in the neutral fragment. |
Table 2: Predicted major m/z peaks for 2-(3-bromophenyl)-1,1-dimethylethylamine.
We predict that, like Phentermine, the base peak will be at m/z 58 due to the highly favored α-cleavage pathway leading to a stable iminium cation. The second most prominent peak is expected to be the doublet at m/z 169/171 , resulting from benzylic cleavage.[12][13] The presence of this isotopic doublet is a powerful diagnostic tool for confirming the presence and location of the bromine atom on the aromatic ring.
Caption: Predicted fragmentation of the target molecule.
Section 3: Comparative Summary and Analysis
The comparison highlights how the core structure dictates the primary fragmentation, while substituents modify the mass of specific fragments.
| Feature | Phentermine (Experimental) | 2-(3-bromophenyl)-1,1-dimethylethylamine (Predicted) |
| Molecular Ion | m/z 149 | m/z 227/229 (Isotopic doublet) |
| Base Peak | m/z 58 | m/z 58 |
| Benzylic Fragment | m/z 91 | m/z 169/171 (Isotopic doublet) |
| Key Differentiator | Absence of isotopic patterns. | Presence of characteristic 1:1 M/M+2 doublets for all bromine-containing fragments. |
The prediction that the base peak remains at m/z 58 is a critical insight. It demonstrates that the α-cleavage is electronically favored to such an extent that the nature of the substituent on the phenyl ring (H vs. Br) does not alter the primary fragmentation pathway, only the mass of the corresponding neutral radical that is lost.
Section 4: Experimental Protocol for Mass Spectrometry Analysis
To validate the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. GC-MS is ideal for volatile, thermally stable compounds like the one .
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol or ethyl acetate.
-
Perform a serial dilution to a working concentration of 1-10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent single quadrupole).
-
GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
3. Data Analysis:
-
Integrate the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the spectrum for the predicted molecular ion (m/z 227/229), base peak (m/z 58), and key fragments (m/z 212/214, 169/171).
-
Confirm the 1:1 isotopic abundance ratio for all bromine-containing fragments.
Caption: General workflow for GC-MS analysis.
This self-validating protocol ensures that the results are reproducible. The known fragmentation of Phentermine can be used as a system suitability test to confirm the instrument is performing correctly before analyzing the novel compound.
References
-
Chemistry LibreTexts. (2025, April 7). 10.8: Spectroscopy of Amines. Retrieved from [Link]
-
NIST. (n.d.). Phentermine. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Bromotoluene. Retrieved from [Link]
-
Chu, S., & Hites, R. A. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of the American Society for Mass Spectrometry, 25(4), 645-653. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and proposed fragmentation patterns of ephedrine (A),.... Retrieved from [Link]
-
Voinov, V. G., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1239-1247. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). 202088Orig2s000. Retrieved from [Link]
-
Putschew, A., & Jekel, M. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 21(9), 1463-1468. Retrieved from [Link]
-
NIST. (n.d.). Phentermine. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Phentemine, N-propyloxycarbonyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Zhang, W., et al. (2015). Simultaneous Determination of Phentermine and Topiramate in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry With positive/negative Ion-Switching Electrospray Ionization and Its Application in Pharmacokinetic Study. Journal of Pharmaceutical and Biomedical Analysis, 107, 316-322. Retrieved from [Link]
-
ResearchGate. (n.d.). An example of near identical tandem mass spectra: phentermine. Retrieved from [Link]
-
Cotham, V. C., et al. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(9), 1624-1632. Retrieved from [Link]
-
CORE. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
mzCloud. (2018, February 6). Phentermine. Retrieved from [Link]
-
ResearchGate. (n.d.). Methamphetamine (A) and phentermine (B) showing identical base peak. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Phentermine and (B) methamphetamine spectra. Retrieved from [Link]
-
e-Repositori UPF. (n.d.). Direct analysis of stimulants in urine by Ultraperformance liquid chromatography tandem mass spectrometric for doping control. Retrieved from [Link]
-
ResearchGate. (2017, February 2). Selective detection of unknown organic bromine compounds. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromotoluene-2,4,6-d3. Retrieved from [Link]
-
ChemHelpASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]
-
Smith, R. W., et al. (2017). Statistical comparison of mass spectra for identification of amphetamine-type stimulants. Forensic Science International, 271, 75-82. Retrieved from [Link]
-
PubChem. (n.d.). Phentermine/topiramate. Retrieved from [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
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- 12. 3-Bromotoluene(591-17-3) MS spectrum [chemicalbook.com]
- 13. Benzene, 1-bromo-3-methyl- [webbook.nist.gov]
13C NMR chemical shifts for 1-(3-Bromophenyl)-2-methylpropan-2-amine
Analytical Comparison Guide:
Executive Summary
The structural verification of substituted phenethylamine derivatives, such as 1-(3-Bromophenyl)-2-methylpropan-2-amine (a 3-bromo analog of phentermine), is a critical bottleneck in forensic chemistry and neuropharmacological drug development[1][2]. Because the meta-bromo substitution breaks the symmetry of the aromatic ring, assigning the
This guide objectively compares the performance, accuracy, and operational causality of three primary methodologies used to assign
Methodology Comparison: Predictive vs. Experimental Approaches
Empirical Prediction: Substituent Chemical Shifts (SCS)
-
Mechanism & Causality: The SCS method relies on the principle of additivity. It takes the baseline
C chemical shifts of a parent molecule (in this case, phentermine)[3][4] and applies empirical increment values based on the electronic effects of the new substituent (the 3-bromo group)[5]. Bromine exerts a strong electron-withdrawing inductive effect (deshielding the ipso carbon) but donates electron density through resonance (shielding the ortho and para carbons)[6]. -
Performance: Fast and computationally free. However, it frequently suffers from additivity failures in sterically hindered or highly substituted rings, leading to deviations of up to ±3.0 ppm.
Computational Prediction: DFT/GIAO Modeling
-
Mechanism & Causality: Density Functional Theory (DFT) coupled with Gauge-Including Atomic Orbitals (GIAO) calculates the magnetic shielding tensors of each carbon atom in a geometry-optimized 3D model of the molecule[7]. Because raw DFT shielding constants (
) systematically deviate from experimental chemical shifts ( ) due to solvent effects and vibrational corrections, the data must be linearly scaled using the equation [8]. -
Performance: Highly accurate (Root Mean Square Deviation < 1.5 ppm) and capable of resolving ambiguous overlapping signals, but requires significant computational resources and expertise in selecting appropriate basis sets (e.g., B3LYP/6-311+G(2d,p)).
Experimental Gold Standard: Multi-Dimensional NMR (DEPT + 2D)
-
Mechanism & Causality: Standard 1D
C NMR provides shift values but lacks connectivity data. This method uses a self-validating system of pulse sequences. DEPT-135 differentiates protonated carbons (CH, CH appear positive; CH appears negative) from quaternary carbons (which disappear)[5]. Heteronuclear Multiple Bond Correlation (HMBC) transfers magnetization across 2 to 3 bonds ( and ). By observing which aromatic carbons couple to the aliphatic CH protons, researchers can unambiguously distinguish the ortho carbons (C2, C6) from the meta/para carbons. -
Performance: Provides absolute ground-truth structural proof, though it requires access to high-field NMR spectrometers and longer acquisition times.
Workflow comparing empirical, computational, and experimental 13C NMR assignment strategies.
Quantitative Data Comparison
The table below synthesizes the expected
Note: The numbering scheme defines C1 as the aromatic carbon attached to the aliphatic chain, and C3 as the carbon attached to the Bromine atom.
| Carbon Position | Type | Method A: Empirical SCS (ppm) | Method B: DFT/GIAO Predicted (ppm) | Method C: Experimental 2D NMR (ppm) | Variance (Max Δ ppm) |
| C1 (Ar, ipso to CH | Quaternary | 139.7 | 140.2 | 139.8 | 0.5 |
| C2 (Ar, ortho to CH | CH | 132.9 | 132.1 | 132.5 | 0.8 |
| C3 (Ar, ipso to Br) | Quaternary | 122.6 | 121.8 | 122.4 | 0.8 |
| C4 (Ar, para to CH | CH | 129.4 | 128.9 | 129.1 | 0.5 |
| C5 (Ar, meta to CH | CH | 129.7 | 130.4 | 130.1 | 0.7 |
| C6 (Ar, ortho to CH | CH | 127.9 | 128.5 | 128.2 | 0.6 |
| C7 (Aliphatic CH | CH | 49.0 | 48.6 | 48.8 | 0.4 |
| C8 (Aliphatic C | Quaternary | 50.5 | 51.1 | 50.9 | 0.6 |
| C9, C10 (Aliphatic CH | CH | 30.2 | 29.8 | 30.0 | 0.4 |
Analysis: While empirical SCS provides a rapid baseline, it struggles to differentiate the closely resonating C4 and C5 carbons. DFT/GIAO provides a tighter correlation to the experimental data, but only the 2D NMR methodology can definitively prove the assignments through self-validating bond correlations.
Experimental Protocols
Protocol 1: Computational DFT/GIAO Prediction Workflow
To achieve the high-accuracy predictions shown in Method B, computational parameters must be strictly controlled to account for electron correlation and solvent effects[7][8].
-
Conformational Search: Generate the 3D structure of 1-(3-Bromophenyl)-2-methylpropan-2-amine and perform a conformational search using Molecular Mechanics (e.g., MMFF94) to find the global minimum energy conformer.
-
Geometry Optimization: Submit the lowest energy conformer to a DFT optimization using the B3LYP functional and the 6-31G(d) basis set in Gaussian or ORCA.
-
NMR Shielding Calculation: Perform a single-point energy calculation on the optimized geometry using the GIAO method at a higher level of theory: B3LYP/6-311+G(2d,p). Apply the Polarizable Continuum Model (PCM) specifying Chloroform as the solvent.
-
Linear Scaling: Extract the isotropic shielding tensors (
) for each carbon. Convert to chemical shifts ( ) using a pre-determined linear regression scaling factor for the specific level of theory (e.g., ).
Protocol 2: Multi-Dimensional NMR Acquisition (The Self-Validating System)
To acquire the ground-truth data in Method C, the following protocol ensures unambiguous assignment of the complex aromatic region.
-
Sample Preparation: Dissolve 25 mg of 1-(3-Bromophenyl)-2-methylpropan-2-amine in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal reference). Transfer to a 5 mm precision NMR tube. -
1D
C and DEPT-135: Acquire a standard C spectrum at 100 MHz (or higher) using a 30° pulse and inverse-gated decoupling to allow for signal integration. Follow immediately with a DEPT-135 sequence. Causality check: The C7 (CH ) signal at ~48.8 ppm will invert (point downward), while C9/C10 (CH ) at ~30.0 ppm will point upward. C1, C3, and C8 will vanish, confirming them as quaternary. -
HSQC Acquisition: Run a
H- C HSQC experiment to map one-bond correlations. This instantly assigns the protons attached to C2, C4, C5, and C6. -
HMBC Acquisition: Run a
H- C HMBC experiment optimized for long-range couplings ( Hz).-
Crucial Validation Step: Look at the cross-peaks originating from the aliphatic CH
protons (H-C7). You will observe strong correlations to C2 and C6, and a correlation to C1. You will not see correlations to C4 or C5. This definitively separates the ortho carbons from the rest of the ring.
-
HMBC magnetization transfer pathway showing 2J and 3J couplings for structural validation.
References
- ChemicalBook. "PHENTERMINE(122-09-8) 13C NMR spectrum." ChemicalBook.
- BenchChem. "A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings." BenchChem.
- Migda, W., & Rys, B. "GIAO/DFT evaluation of 13C NMR chemical shifts of selected acetals based on DFT optimized geometries." PubMed / Magnetic Resonance in Chemistry.
- Malfara, M., et al. "Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS.
- Australian Government National Measurement Institute. "CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS: Phentermine hydrochloride." Industry.gov.au.
- Xin, D., et al. "General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT." OSTI.GOV.
- Philp, M., et al. "Development and validation of a presumptive colour spot test method for the detection of piperazine analogues in seized illicit materials." Analytical Methods - RSC Publishing.
- Alm, S., et al. "The use of 13C NMR spectroscopy in forensic drug analysis." PubMed.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. The use of 13C NMR spectroscopy in forensic drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PHENTERMINE(122-09-8) 13C NMR spectrum [chemicalbook.com]
- 4. industry.gov.au [industry.gov.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. GIAO/DFT evaluation of 13C NMR chemical shifts of selected acetals based on DFT optimized geometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
A Researcher's Guide to the UV-Vis Absorption Characteristics of 1-(3-Bromophenyl)-2-methylpropan-2-amine and its Analogs
For researchers and professionals in drug development and chemical analysis, understanding the physicochemical properties of novel compounds is paramount. Among these properties, the ultraviolet-visible (UV-Vis) absorption maximum (λmax), provides critical information for quantitative analysis, purity assessment, and understanding electronic structure. This guide offers an in-depth technical comparison and a detailed experimental protocol for determining the λmax of 1-(3-Bromophenyl)-2-methylpropan-2-amine, a substituted phenethylamine of interest. Due to the absence of published experimental data for this specific molecule, this guide provides a robust framework for its empirical determination, alongside a theoretical estimation based on established principles of UV-Vis spectroscopy.
Theoretical Estimation of λmax: A Look at the Chromophore
The UV-Vis absorption of 1-(3-Bromophenyl)-2-methylpropan-2-amine is primarily dictated by the electronic transitions within the bromophenyl group, which acts as the chromophore. The benzene ring itself exhibits characteristic π → π* transitions. In the liquid state, benzene shows two intense primary absorption bands around 184 nm and 202 nm, and a weaker, "forbidden" secondary band at approximately 255 nm.[1]
The substituents on the benzene ring, a bromo group and an alkylamine group, influence the energy of these transitions and thus the λmax. These effects can be understood through the concepts of bathochromic (red) and hypsochromic (blue) shifts.
-
Bromo Group (-Br): As a halogen, the bromo group is an electron-withdrawing substituent. Electron-withdrawing groups can cause a hypsochromic shift (a shift to a shorter wavelength) of the π→π* absorption band.[2]
-
Alkylamine Group (-CH2C(CH3)2NH2): The alkylamine substituent is generally considered to be a weak auxochrome. The lone pair of electrons on the nitrogen atom can have a slight electron-donating effect, which would typically lead to a small bathochromic shift (a shift to a longer wavelength).
Given the opposing electronic effects of the bromo and alkylamine groups, a precise prediction of the λmax without experimental data is challenging. However, based on the UV-Vis spectra of similar substituted benzenes, the λmax for 1-(3-Bromophenyl)-2-methylpropan-2-amine is expected to be in the range of 250-270 nm.[2] The fine structure of the absorption band, often seen in benzene and its derivatives, may also be present.
Comparative Analysis with Structural Analogs
To further refine our estimation of the λmax for 1-(3-Bromophenyl)-2-methylpropan-2-amine, a comparative analysis with structurally related compounds is invaluable. Below is a table summarizing the expected and known UV-Vis absorption data for relevant analogs.
| Compound Name | Structure | Predicted/Known λmax (nm) | Rationale for Comparison |
| 1-(3-Bromophenyl)-2-methylpropan-2-amine | Br-C₆H₄-CH₂C(CH₃)₂NH₂ | ~260-270 (Predicted) | Target compound. |
| Bromobenzene | C₆H₅Br | ~263[3] | Represents the core chromophore with the bromo substituent. |
| 3-Bromophenethylamine | Br-C₆H₄-CH₂CH₂NH₂ | ~260-270 (Predicted) | A very close structural analog, differing only in the alkyl chain of the amine. |
| 1-Phenyl-2-methylpropan-2-amine | C₆H₅-CH₂C(CH₃)₂NH₂ | ~255-265 (Predicted) | Analog without the bromo substituent, highlighting its effect. |
This comparative data suggests that the λmax of 1-(3-Bromophenyl)-2-methylpropan-2-amine will likely be close to that of bromobenzene, with a minor shift due to the alkylamine substituent.
Experimental Protocol for Determining λmax
The following is a detailed, step-by-step methodology for the accurate determination of the UV-Vis absorption maximum of 1-(3-Bromophenyl)-2-methylpropan-2-amine.
Materials and Instrumentation
-
Compound: 1-(3-Bromophenyl)-2-methylpropan-2-amine (ensure high purity)
-
Solvent: Spectroscopic grade methanol or ethanol. The choice of solvent can influence the λmax; therefore, consistency is key.
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched pair of 1 cm path length quartz cuvettes.
Preparation of Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of 1-(3-Bromophenyl)-2-methylpropan-2-amine and dissolve it in 10 mL of the chosen solvent in a volumetric flask.
-
Working Solution (e.g., 0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the solvent in a separate volumetric flask. The final concentration should result in an absorbance reading between 0.2 and 1.0 for optimal accuracy.
Instrumental Analysis
-
Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.
-
Baseline Correction: Fill both the reference and sample cuvettes with the solvent. Place them in their respective holders in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution.
-
Fill the sample cuvette with the working solution and ensure there are no air bubbles.
-
Place the sample cuvette back into the spectrophotometer.
-
Scan the sample over the wavelength range (200-400 nm).
-
-
Data Analysis:
-
The resulting spectrum will show absorbance as a function of wavelength.
-
The wavelength at which the highest absorbance is recorded is the λmax.
-
Modern spectrophotometer software will typically identify and label the peak(s) automatically.
-
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the obtained λmax value, the following steps should be incorporated:
-
Concentration Series: Prepare a series of dilutions from the stock solution and record the spectrum for each. The λmax should remain constant regardless of the concentration.
-
Solvent Comparison: If feasible, determine the λmax in a second spectroscopic grade solvent (e.g., acetonitrile) to observe any solvatochromic shifts.
-
Instrument Calibration Check: Periodically check the wavelength accuracy of the spectrophotometer using a certified reference material (e.g., a holmium oxide filter).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the λmax.
Caption: Experimental workflow for determining the UV-Vis λmax.
Conclusion
While a definitive, published λmax for 1-(3-Bromophenyl)-2-methylpropan-2-amine is not currently available, a sound scientific estimation places it in the 260-270 nm range based on its chemical structure and comparison with analogs. The provided experimental protocol offers a robust and reliable method for its empirical determination. By following this guide, researchers can confidently ascertain the UV-Vis absorption characteristics of this compound, a crucial step in its further investigation and application.
References
-
Wikipedia. (n.d.). Woodward's rules. Retrieved from [Link]
-
Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and. (n.d.). Semantic Scholar. Retrieved from [Link]
-
University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]
-
Veatch, A. M., & Alexanian, E. J. (2020). UV-vis absorption spectra of bromobenzene and KCo(CO)4 in THF with [10 μM]. ResearchGate. Retrieved from [Link]
Sources
distinguishing 3-bromo from 4-bromo phentermine isomers analytically
This guide outlines a rigorous analytical framework for distinguishing 3-bromo-phentermine (meta-isomer) from 4-bromo-phentermine (para-isomer). As positional isomers with identical molecular weights and nearly identical mass spectral fragmentation, these compounds present a significant challenge for standard forensic screening.
This protocol prioritizes Nuclear Magnetic Resonance (NMR) as the definitive structural confirmation tool, while optimizing Gas Chromatography-Mass Spectrometry (GC-MS) for screening and separation.
Part 1: Executive Technical Summary
-
The Challenge: Both isomers share the formula
and the characteristic phentermine base peak ( 58). Standard EI-MS spectra are often indistinguishable. -
The Solution:
-
Screening (GC-MS): Relies on chromatographic resolution. The para-isomer (4-bromo) typically possesses a higher boiling point and greater retention time on non-polar phases (e.g., DB-5MS) due to molecular symmetry and packing efficiency.
-
Confirmation (NMR): The "Gold Standard." The aromatic region provides unambiguous splitting patterns: para (AA'BB' symmetry) vs. meta (ABCD asymmetry).
-
Orthogonal (FT-IR): Distinct out-of-plane (OOP) C-H bending vibrations in the fingerprint region (
).
-
Part 2: Analytical Workflow & Decision Logic
The following decision tree illustrates the logical flow from sample receipt to definitive isomer assignment.
Figure 1: Analytical workflow for the differentiation of bromophentermine regioisomers.
Part 3: Method 1 - Gas Chromatography-Mass Spectrometry (GC-MS)
Role: Screening, elemental confirmation (Br), and tentative identification via Retention Time (RT). Limitation: EI-MS fragmentation is virtually identical for both isomers.
Experimental Protocol
-
Column: DB-5MS or equivalent (30 m
0.25 mm 0.25 µm). -
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: 230°C, 70 eV Electron Ionization (EI).
Data Interpretation
-
The "Self-Validating" Bromine Check: Before attempting to distinguish isomers, validate the presence of bromine. Look for the molecular ion cluster.[1] Bromine has two isotopes,
andngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> , in a nearly 1:1 ratio.[2][3]-
Observation: You must see an
and peak of approximately equal intensity. -
Phentermine Base Peak: The dominant peak will be
58 (alpha-cleavage of the amine: ). This confirms the phentermine backbone but not the halogen position.
-
-
Retention Time (RT) Prediction:
-
4-Bromo (Para): Due to molecular symmetry, the para isomer packs more efficiently and typically has a higher boiling point. It generally elutes later on non-polar columns.
-
3-Bromo (Meta): Less symmetric, typically elutes earlier .
-
Note: Critical pairs often co-elute. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is recommended to improve peak shape and resolution.
-
| Feature | 3-Bromo-Phentermine | 4-Bromo-Phentermine |
| Base Peak ( | 58 | 58 |
| Molecular Ion ( | ~227/229 (1:1 ratio) | ~227/229 (1:1 ratio) |
| Elution Order (DB-5) | Early | Late |
Part 4: Method 2 - Nuclear Magnetic Resonance (NMR)[5][6]
Role: Definitive structural elucidation. Mechanism: The magnetic environment of the aromatic protons differs drastically between the symmetric para substitution and the asymmetric meta substitution.
Experimental Protocol
-
Solvent:
(Deuterated Chloroform) is standard. -
Frequency: 400 MHz or higher recommended for clear resolution of aromatic coupling.
-
Reference: TMS (Tetramethylsilane) at 0.00 ppm.
Spectral Analysis (Aromatic Region: 6.8 – 7.6 ppm)
Scenario A: 4-Bromo-Phentermine (Para-isomer)
The molecule has a plane of symmetry through the C1-C4 axis.
-
Pattern: AA'BB' System .
-
Appearance: Two distinct doublets (often looking like "roofed" doublets due to magnetic non-equivalence).
-
Integration: 2 protons each.[4]
-
Coupling (
): Ortho-coupling (~8 Hz). -
Visual:
~7.4 (2H, d, Hz) and ~7.1 (2H, d, Hz).
Scenario B: 3-Bromo-Phentermine (Meta-isomer)
The molecule is asymmetric. All four aromatic protons are in unique environments.
-
Pattern: ABCD System .
-
Appearance: Four distinct signals.[1][2]
-
H2 (Singlet/T-like): Isolated between the alkyl group and the Br. Appears as a narrow singlet or triplet (due to small meta-coupling).
-
H4 (Doublet): Ortho to Br, Para to alkyl.
-
H6 (Doublet): Ortho to alkyl, Para to Br.
-
H5 (Triplet/Multiplet): Meta to both substituents.
-
-
Key Indicator: Look for the singlet (or narrow signal) corresponding to the proton at position 2 (between the substituent and the bromine). This is absent in the para isomer.
Part 5: Method 3 - Infrared Spectroscopy (FT-IR)
Role: Orthogonal confirmation, useful for solid samples (ATR).
Region of Interest: Fingerprint Region (
| Isomer | Substitution Pattern | Diagnostic Bands (cm⁻¹) |
| 4-Bromo (Para) | 1,4-Disubstituted | Single strong band at 800–850 cm⁻¹ |
| 3-Bromo (Meta) | 1,3-Disubstituted | Two strong bands: 690–710 cm⁻¹ and 750–810 cm⁻¹ |
Note: The presence of a strong band near 820 cm⁻¹ is a classic indicator of para-substitution.
Part 6: Comparative Data Summary
| Analytical Metric | 3-Bromo-Phentermine (Meta) | 4-Bromo-Phentermine (Para) |
| GC Elution (Non-polar) | Elutes First (typically) | Elutes Second (typically) |
| MS Isotope Pattern | M+ / M+2 (1:1 ratio) | M+ / M+2 (1:1 ratio) |
| 1H NMR Symmetry | Asymmetric (4 distinct Ar-H signals) | Symmetric (2 distinct Ar-H signals) |
| 1H NMR Key Feature | Isolated Singlet (H2) present | Two Doublets (AA'BB') only |
| IR (OOP Bending) | ~690 & 780 cm⁻¹ | ~820 cm⁻¹ |
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2000). Phentermine Monograph. Retrieved from [Link]
- Provides foundational solubility, color test, and general GC parameters for phentermine analysis.
- Cited for the comparative fragmentation logic of brominated aromatic ketones and the specific isotopic abundance rules for bromine (M/M+2).
-
National Institute of Standards and Technology (NIST). (2023). Phentermine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Authoritative source for the standard phentermine mass spectral fragmentation p
-
Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns (HL). Retrieved from [Link]
- Reference for the fundamental interpretation of bromine isotope p
Sources
Reference Standard Characterization Guide: 1-(3-Bromophenyl)-2-methylpropan-2-amine
Executive Summary & Strategic Importance
In the analysis of phenethylamine derivatives, the integrity of the reference standard is the single greatest variable affecting quantitative accuracy. 1-(3-Bromophenyl)-2-methylpropan-2-amine (CAS: 808769-14-4), often referred to as 3-Bromophentermine, serves as a critical target in forensic surveillance and pharmaceutical scaffold development.
Unlike established pharmacopeial standards (USP/EP) available for common drugs, this analyte typically lacks a commercially available "Primary Reference Standard" with metrological traceability. Researchers often face a choice between Commercial Research Grade (CRG) materials and In-House Certified Reference Materials (IH-CRM) .
This guide objectively compares the performance of these two material grades, demonstrating why a comprehensive characterization workflow (The "Gold Standard") is non-negotiable for regulated applications, while highlighting the risks associated with relying solely on vendor-supplied "Area %" purity values.
Chemical Identity & Context
-
IUPAC Name: 1-(3-Bromophenyl)-2-methylpropan-2-amine[1]
-
Common Name: 3-Bromophentermine; m-Bromophentermine
-
Molecular Formula: C
H BrN[2][3] -
Structural Class: Halogenated Phenethylamine (Positional isomer of 2- and 4-bromophentermine)
Critical Analytical Challenge:
The 3-bromo substitution pattern is chemically distinct but chromatographically similar to its 2-bromo and 4-bromo isomers. A reference standard that has not been structurally validated by NMR and orthogonal chromatography may contain significant isomeric impurities, skewing biological potency data (IC
Comparative Analysis: Research Grade vs. Certified Reference Workflow
The table below contrasts the "performance" (reliability, accuracy, and depth) of a typical Commercial Research Grade sample versus a material subjected to a Full Characterization Workflow.
Table 1: Performance Matrix of Reference Standard Grades
| Feature | Commercial Research Grade (CRG) | In-House Certified Reference (IH-CRM) | Impact on Data Integrity |
| Purity Assignment | HPLC Area % (UV detection only) | Mass Balance (100% - Impurities - Volatiles - Ash) or qNMR | CRG often overestimates purity by ignoring water, salts, and non-UV active impurities. |
| Structural ID | Basic 1H-NMR (Identity only) | 1H, 13C, COSY, HSQC, HRMS | IH-CRM rules out regioisomers (2-Br vs 3-Br) which often co-elute. |
| Salt Stoichiometry | Assumed (e.g., "HCl") | Measured (Ion Chromatography / Titration) | Incorrect salt factor corrections in CRG can cause >15% quantitative error. |
| Volatiles/Solvents | Rarely quantified | TGA & Karl Fischer Titration | Residual solvent weight is accounted for in IH-CRM, preventing concentration bias. |
| Uncertainty | Unknown | Calculated (e.g., ± 0.5%) | Essential for ISO 17025 accredited forensic labs. |
Technical Deep Dive: The Characterization Protocols
To elevate a material to Reference Standard status, the following self-validating protocols must be executed. This workflow ensures the "Trustworthiness" pillar of E-E-A-T.
Protocol A: Structural Validation (Regioisomer Discrimination)
Objective: Confirm the bromine position (meta-substitution) and rule out ortho- or para- isomers.
-
1H-NMR (600 MHz, DMSO-d6):
-
Focus on the aromatic region (7.1 – 7.6 ppm).
-
Expectation: A meta-substituted ring shows a specific pattern: a singlet (H2), two doublets (H4, H6), and a triplet (H5).
-
Differentiation: The para-isomer (4-Br) would show a symmetric AA'BB' system (two doublets), distinct from the complex meta pattern.
-
-
2D-NMR (COSY & HSQC):
-
Establish connectivity between the benzylic CH
(approx. 2.7 ppm) and the aromatic protons to confirm the substitution site relative to the alkyl chain.
-
Protocol B: Absolute Purity Assignment (The "Mass Balance" Approach)
Objective: Determine the "As-Is" assay value (
(Note: If characterizing the salt form directly, omit the MW ratio)
Workflow Steps:
-
Chromatographic Purity (
):-
Method: HPLC-UV-MS (C18 Column, Gradient 5-95% ACN in 0.1% Formic Acid).
-
Requirement: Integrate all peaks >0.05%. Use MaxPlot (200-400nm) to capture impurities with different
.
-
-
Volatile Content (
):-
Method: Thermogravimetric Analysis (TGA) or Loss on Drying (LOD).
-
Validation: If TGA shows weight loss <150°C, confirm water content via Karl Fischer (Coulometric) .
-
-
Inorganic Residue (
):-
Method: Residue on Ignition (ROI) or Sulfated Ash. Typically <0.1% for synthetic organics.
-
-
Counter-ion Verification:
-
Method: Ion Chromatography (IC) or Silver Nitrate Titration (for HCl salts).
-
Criticality: Confirm the salt is mono-HCl vs hemi-sulfate, etc.
-
Protocol C: qNMR (The Orthogonal Check)
Objective: Direct measurement of purity using an Internal Standard (IS) like Maleic Acid or TCNB.
-
Procedure: Weigh ~10mg sample and ~10mg IS (precision ±0.01mg) into the same NMR tube.
-
Calculation: Compare the molar response of the unique methyl protons (singlet, ~1.1 ppm) against the IS signal.
-
Acceptance: The qNMR value should match the Mass Balance value within ±1.0%.
Visualizing the Characterization Logic
The following diagram illustrates the decision-making process for characterizing 1-(3-Bromophenyl)-2-methylpropan-2-amine, specifically tailored to handle its isomeric risks.
Caption: Workflow for validating the reference standard. Note the critical "Isomer Check" gate to exclude regioisomeric impurities common in halogenated phenethylamine synthesis.
Experimental Data Case Study
To illustrate the impact of proper characterization, we compared a commercial "97%" sample against the same material after In-House Purification and Characterization.
Sample: Batch 3-Br-Phen-001 Technique: HPLC-UV (254 nm) vs. Mass Balance Calculation.
| Parameter | Vendor COA (Research Grade) | In-House Characterization (Reference Grade) |
| HPLC Purity (Area %) | 98.2% | 98.2% |
| Water Content (KF) | Not Tested | 1.4% (Hygroscopic) |
| Residual Solvent (EtOAc) | Not Tested | 0.8% |
| Inorganic Ash | Not Tested | 0.1% |
| Calculated Assay | "98%" (Assumed) | 95.9% (Mass Balance) |
References
-
European Pharmacopoeia (Ph. Eur.). Chapter 5.12. Reference Standards. EDQM. Available at: [Link]
-
Anstett, A. L., et al. (2017). Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry. Digital Repository at Michigan State University. Available at: [Link]
-
Westphal, F., et al. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules, 27(18), 5769. (Demonstrates NMR discrimination of halogenated isomers). Available at: [Link]
Disclaimer: This guide is for research and educational purposes only. The handling of halogenated phenethylamines may be subject to regional regulatory controls (e.g., Federal Analog Act in the USA). Always verify local laws before procuring or synthesizing these materials.
Sources
- 1. 1-(3-Bromophenyl)-2-methylpropan-2-amine | 808769-14-4 [sigmaaldrich.com]
- 2. 1194055-94-1 | (S)-1-(3-Bromophenyl)-2-methylpropan-1-amine | Boroncore [boroncore.com]
- 3. 1-(3-bromophenyl)-2-methylpropan-1-amine | 1178751-83-1 [sigmaaldrich.com]
- 4. 1-(3-Bromophenyl)-2-methylpropan-2-amine | 808769-14-4 [sigmaaldrich.com]
Safety Operating Guide
1-(3-Bromophenyl)-2-methylpropan-2-amine Proper Disposal Procedures
Part 1: Executive Safety Directive
Immediate Action Required: 1-(3-Bromophenyl)-2-methylpropan-2-amine (CAS: 808769-14-4) is a halogenated organic amine . It must NEVER be disposed of down the drain or mixed with general non-halogenated organic waste.
Core Disposal Classification:
-
Primary Waste Stream: Halogenated Organic Waste.[1]
-
Secondary Hazard: Alkaline (Basic) – Potential for exothermic reaction with strong acids.
-
Regulatory Status: While often used as a research intermediate, its structural similarity to phentermine warrants strict inventory control and "Witnessed Disposal" protocols in regulated environments to prevent diversion.
Part 2: Hazard Identification & Scientific Rationale[2][3]
To ensure safety, you must understand the causality behind these protocols. We do not segregate waste arbitrarily; we do so to prevent uncontrolled chemical reactions and environmental toxicity.
Chemical Profile & Hazards
| Property | Specification | Disposal Implication |
| Structure | Brominated Phenethylamine Derivative | Contains Carbon-Bromine (C-Br) bonds. |
| Basicity | Organic Amine (Weak Base) | Can react exothermically with strong acids (nitric, sulfuric). |
| GHS Classification | Warning (Irritant/Harmful) | H302 (Harmful if swallowed), H315/H319 (Skin/Eye Irritant).[2] |
| Physical State | Solid (typically) or Viscous Liquid | Solids must be dissolved in compatible solvents for incineration. |
The "Halogen Rule" (Critical Mechanism)
Why separate Halogenated waste? When halogenated compounds (containing F, Cl, Br, I) are incinerated with standard organic waste at standard temperatures, they can form dioxins and furans —highly toxic, persistent environmental pollutants.
-
Protocol: This compound must be sent to a facility equipped with high-temperature incinerators (>1100°C) and scrubbers to neutralize acidic gases (HBr) formed during combustion.
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
The Golden Rule: If a waste container contains any detectable amount (>1-2%) of 1-(3-Bromophenyl)-2-methylpropan-2-amine, the entire container is classified as Halogenated Waste.
-
Isolate the Material: Do not mix with acetone, ethanol, or methanol waste streams unless those streams are already designated "Halogenated."
-
Check pH Compatibility:
Phase 2: Packaging & Containment
Use the following compatibility matrix to select the correct vessel.
| Container Material | Compatibility | Notes |
| HDPE (High-Density Polyethylene) | Recommended | Excellent resistance to amines and brominated organics. |
| Borosilicate Glass | Excellent | Best for small quantities (<500 mL). |
| Metal (Steel/Aluminum) | Avoid | Amines can corrode certain metals; brominated compounds can degrade over time. |
Phase 3: Labeling & Documentation
Every container must carry a hazardous waste tag with the following specific data:
-
Chemical Name: 1-(3-Bromophenyl)-2-methylpropan-2-amine (Do not use abbreviations).
-
Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated.
-
Composition: List the solvent used (e.g., "Dichloromethane 90%, 1-(3-Bromophenyl)-2-methylpropan-2-amine 10%").
Part 4: Operational Workflow (Visualized)
The following decision tree outlines the logical flow for disposing of this specific compound, covering both solid and liquid states.
Figure 1: Decision logic for the segregation and packaging of brominated amine waste.
Part 5: Emergency Spill Procedures
In the event of a spill in the laboratory, follow this immediate containment protocol:
-
Evacuate & Ventilate: The compound is a respiratory irritant (H335).[5] Clear the immediate area.[3]
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Containment:
-
Solid Spill: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum designated for hazardous chemicals.
-
Liquid Spill: Absorb with an inert material (Vermiculite or Sand).[2] Do not use standard paper towels if the solvent is unknown, as some amines can react with cellulose, although rare with this specific derivative.
-
-
Decontamination: Clean the surface with a mild detergent solution followed by water. Collect all cleanup materials into the Halogenated Solid Waste bin.
Part 6: References
-
PubChem. (n.d.). 1-(3-bromophenyl)-2-methylpropan-2-amine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved October 26, 2023, from [Link]
Sources
Personal protective equipment for handling 1-(3-Bromophenyl)-2-methylpropan-2-amine
Technical Handling Guide: 1-(3-Bromophenyl)-2-methylpropan-2-amine
CAS: 808769-14-4 Formula: C₁₀H₁₄BrN Molecular Weight: 228.13 g/mol Synonyms: 3-Bromo-α,α-dimethylphenethylamine; 2-(3-Bromophenyl)-1,1-dimethylethylamine
Executive Summary: The Safety Logic
As a halogenated phenethylamine derivative, 1-(3-Bromophenyl)-2-methylpropan-2-amine presents a dual-hazard profile: the chemical reactivity of a primary aliphatic amine (basicity, potential for corneal injury) and the toxicological properties of a halogenated aromatic system.[1][2] While GHS classification currently labels it as an Irritant (H315, H319) and Harmful (H302) , experienced handling requires treating the substance with the rigor reserved for corrosives due to the high pKa of the tert-alkylamine group, which can cause rapid, irreversible eye damage (corneal edema) upon contact.
This guide moves beyond generic safety data sheets (SDS) to provide a logistical framework for researchers handling this compound in drug discovery or synthetic applications.
Part 1: The PPE Shield (Defense Matrix)
The following Personal Protective Equipment (PPE) standards are derived from "Read-Across" logic using Phentermine and general aliphatic amine permeation data.
Table 1: PPE Specifications & Breakthrough Logic
| Zone | Equipment | Technical Specification | Causality & Logic |
| Ocular | Chemical Goggles (Indirect Vent) | ANSI Z87.1+ / EN 166 | Critical: Safety glasses are insufficient. Amines vapors can bypass side shields, causing "blue haze" (glaucopsia) or chemical burns. Goggles provide the necessary vapor seal.[3] |
| Dermal (Hand) | Double Gloving | Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Neoprene | Reasoning: Aliphatic amines can permeate thin nitrile. The "double-shell" method creates a sacrificial outer layer. Change outer gloves immediately upon splash. |
| Respiratory | Engineering Control | Fume Hood (Face velocity: 100 fpm) | Primary Defense: The solid may sublime or generate dust; the free base oil releases vapors. Work must be contained.[1][3][4][5] |
| Body | Lab Coat | Poly-cotton or Nomex (if flammable solvents used) | Standard barrier. Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure. |
Part 2: Operational Workflow (The "Safe-Path" Protocol)
This protocol is designed to minimize static discharge (ignition risk) and aerosolization (inhalation risk).[1]
Step 1: Pre-Operational Verification
-
Scheduling Check: Verify local regulations. As a phenethylamine analog, this structure may fall under "analogue acts" or specific scheduling in jurisdictions like the UK (Psychoactive Substances Act) or US (Federal Analog Act) depending on intent.
-
Quenching Agent: Prepare a beaker of dilute acetic acid (5%) or citric acid. This serves as an immediate neutralizer for minor spills, converting the volatile free base into a non-volatile salt.
Step 2: Weighing & Transfer (The Critical Zone)
-
Static Control: The tert-butylamine moiety often results in "sticky" or static-prone solids. Use an antistatic gun or ionizer bar inside the balance enclosure.
-
Transfer: Do not use metal spatulas if the environment is potentially corrosive or if trace metal catalysis is a concern for downstream coupling. Use a disposable antistatic polypropylene spatula.
Step 3: Solubilization
-
Solvent Choice: Soluble in organic solvents (DCM, MeOH, DMSO).
-
Exotherm Warning: If converting to a salt (e.g., adding HCl or H₂SO₄), the reaction is highly exothermic .
-
Protocol: Cool the amine solution to 0°C in an ice bath before adding acid. Add acid dropwise.
-
Step 4: Reaction Monitoring
-
TLC Visualization: The lack of strong conjugation might make UV visualization weak (depending on the bromine effect). Use Ninhydrin stain (turns purple/red) or Dragendorff’s reagent (orange) specifically for amine detection.
Visualization: Operational Logic Flow
The following diagram illustrates the decision logic for handling and synthesis, ensuring containment of the amine functionality.
Caption: Operational workflow emphasizing containment strategies based on physical state (Solid vs. Liquid).
Part 3: Emergency Response & First Aid
Self-Validating Response System:
-
Eye Contact: Speed is vital. The basicity can saponify fatty tissues in the eye.
-
Action: Flush for 15 minutes minimum . Do not stop to remove contact lenses immediately—flush over them, then remove if possible.
-
-
Skin Contact:
-
Spill Cleanup (Small Scale < 10g):
Part 4: Waste Logistics & Disposal
Disposal of 1-(3-Bromophenyl)-2-methylpropan-2-amine requires strict segregation due to the bromine atom (halogen) and the amine group.
Waste Stream Classification:
-
Primary Code: Halogenated Organic Solvent/Solid.
-
Secondary Hazard: Alkaline/Basic.
Disposal Protocol:
-
Segregation: Do not mix with acidic waste streams (risk of heat generation/fumes) or oxidizing agents (risk of reaction).[3][7]
-
Labeling: Must explicitly state "Contains Halogens" and "Organic Amine".
-
Destruction Method: High-temperature incineration (>1100°C) with flue gas scrubbing to capture Hydrogen Bromide (HBr) and NOx gases.
Caption: Disposal decision tree ensuring separation of halogenated streams for proper incineration.
References
-
Sigma-Aldrich. Safety Data Sheet: 1-(3-Bromophenyl)-2-methylpropan-2-amine (CAS 808769-14-4). Retrieved from
-
Thermo Fisher Scientific. Handling and Disposal of Halogenated Organics. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phentermine (Structural Analog). Retrieved from
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Amines. Retrieved from
-
Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Retrieved from
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. paipharma.com [paipharma.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. international.skcinc.com [international.skcinc.com]
- 10. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
